molecular formula C10H7Cl2N B1455754 2,5-Dichloro-8-methylquinoline CAS No. 1340414-32-5

2,5-Dichloro-8-methylquinoline

Cat. No.: B1455754
CAS No.: 1340414-32-5
M. Wt: 212.07 g/mol
InChI Key: DYWKIBFRFGZQPW-UHFFFAOYSA-N
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Description

2,5-Dichloro-8-methylquinoline is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dichloro-8-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-8-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWKIBFRFGZQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2,5-Dichloro-8-methylquinoline: Properties, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This guide provides an in-depth technical overview of 2,5-Dichloro-8-methylquinoline, a specific, functionalized derivative poised for utility in drug discovery and materials science. While not extensively characterized in public literature, its structure offers significant potential as a versatile building block for chemical library synthesis. This document synthesizes available data and provides expert-driven insights into its physicochemical properties, predicted spectral characteristics, a plausible synthetic pathway, and its potential applications. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.

Core Physicochemical and Structural Data

2,5-Dichloro-8-methylquinoline is a halogenated aromatic heterocycle. The strategic placement of two chlorine atoms at distinct positions on the quinoline ring system, combined with a methyl group, provides multiple points for chemical modification and tuning of electronic properties. Key identification and structural information are summarized below.

PropertyValueSource
IUPAC Name 2,5-dichloro-8-methylquinoline[2]
CAS Number 1340414-32-5[2]
Molecular Formula C₁₀H₇Cl₂N[2]
Molecular Weight 212.08 g/mol [2]
SMILES CC1=C2N=C(Cl)C=CC2=C(Cl)C=C1[2]
InChI Key InChI=1S/C10H7Cl2N/c1-6-4-2-3-7(11)10-8(6)5-9(12)13-10N/A
Storage Conditions Inert atmosphere, 2-8°C[2]

Spectroscopic Characterization (Predictive Analysis)

While experimental spectra for 2,5-Dichloro-8-methylquinoline are not widely published, a predictive analysis based on its structure allows for the anticipation of key spectral features. This is crucial for reaction monitoring and structural confirmation during synthesis.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region and one signal in the aliphatic region.

    • Methyl Protons (C8-CH₃): A singlet is expected around δ 2.5-2.8 ppm. The deshielding effect of the aromatic ring places it further downfield than a typical alkyl proton.

    • Aromatic Protons:

      • The proton at C3 is expected to be a doublet, coupled to the proton at C4, likely appearing in the δ 7.2-7.5 ppm range.

      • The proton at C4 is expected to be a doublet, coupled to the proton at C3, likely in a similar δ 7.2-7.5 ppm range.

      • The proton at C6 is expected to be a doublet, coupled to the proton at C7, likely appearing further downfield (δ 7.6-7.9 ppm) due to the influence of the adjacent chlorine at C5.

      • The proton at C7 is expected to be a doublet, coupled to the proton at C6, appearing in the δ 7.4-7.7 ppm range.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display 10 distinct signals corresponding to each carbon atom in the molecule. The carbons attached to chlorine (C2 and C5) will be significantly deshielded, appearing in the δ 140-155 ppm range. The methyl carbon will appear far upfield, typically around δ 15-25 ppm.

  • Mass Spectrometry (MS): The mass spectrum will be characteristic due to the presence of two chlorine atoms. The molecular ion peak (M⁺) will exhibit a distinctive isotopic pattern. Given the natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will show three primary peaks for the molecular ion:

    • M⁺ (containing two ³⁵Cl atoms)

    • [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom)

    • [M+4]⁺ (containing two ³⁷Cl atoms) The relative intensity ratio of these peaks will be approximately 9:6:1, providing a definitive signature for a dichloro-substituted compound.

  • Infrared (IR) Spectroscopy: Key vibrational modes will include C=N and C=C stretching frequencies for the quinoline ring in the 1600-1450 cm⁻¹ region, C-H stretching from the aromatic and methyl groups around 3100-2850 cm⁻¹, and C-Cl stretching vibrations typically found in the 800-600 cm⁻¹ region.

Proposed Synthesis and Purification Protocol

No direct, published synthesis for 2,5-Dichloro-8-methylquinoline is readily available. Therefore, a plausible synthetic route is proposed based on established quinoline chemistry, starting from the commercially available 8-methylquinolin-5-amine. This multi-step process leverages a Sandmeyer reaction, a robust method for introducing chlorine onto an aromatic ring.

Workflow for Synthesis and Purification```dot

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Work-up & Purification A 1. Dissolve 8-methylquinolin-5-amine in aq. HCl B 2. Cool to 0-5°C in an ice bath A->B C 3. Add aq. Sodium Nitrite (NaNO₂) dropwise B->C D 4. Stir for 30 min to form diazonium salt C->D E 5. Prepare Copper(I) Chloride (CuCl) solution D->E Transfer diazonium salt solution F 6. Add diazonium salt solution slowly to CuCl E->F G 7. Warm to RT, then heat to 60°C to complete F->G H 8. Quench and neutralize with aq. NaHCO₃ G->H I 9. Extract with Dichloromethane (DCM) H->I J 10. Dry organic layer (Na₂SO₄), filter, concentrate I->J K 11. Purify via column chromatography (Silica gel) J->K L 12. Characterize pure 2,5-Dichloro-8-methylquinoline K->L

Caption: Regioselective derivatization pathways for 2,5-Dichloro-8-methylquinoline.

Applications in Research and Development

The true value of 2,5-Dichloro-8-methylquinoline lies in its potential as a molecular scaffold for generating novel compounds with therapeutic or material applications. The broader quinoline class of compounds exhibits a vast range of biological activities. [1]

  • Oncology: Many substituted quinolines function as kinase inhibitors or DNA intercalating agents, forming the basis for anticancer drugs. [3]The dichloro scaffold allows for the synthesis of libraries to screen for new antitumor agents.

  • Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs like chloroquine and quinine. Derivatives are also explored for antibacterial, antifungal, and antiviral properties. [1]Recently, 8-hydroxyquinoline derivatives have been investigated as inhibitors of the HIV-1 integrase–LEDGF/p75 interaction. [4]* Neuroscience: Certain quinoline derivatives are being studied for the treatment of neurodegenerative disorders like Alzheimer's disease. [3][5]* Materials Science: The rigid, planar structure and electron-deficient nature of the quinoline ring make it a candidate for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). [5]The chlorine atoms provide handles to attach other functional groups to tune the electronic and photophysical properties.

Safety and Handling

As a halogenated aromatic compound and a potential biologically active molecule, 2,5-Dichloro-8-methylquinoline must be handled with appropriate care in a laboratory setting.

Hazard InformationPrecautionary Statements
GHS Pictogram: WarningP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Signal Word: WarningP264: Wash skin thoroughly after handling.
Hazard Statements: P280: Wear protective gloves/eye protection/face protection.
H302: Harmful if swallowed.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H315: Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.P405: Store locked up.

Source for Hazard and Precautionary Statements:,[2] supplemented with general guidelines.[6][7]

Handling Recommendations:

  • Always handle this compound within a certified chemical fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. [6]* Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the relevant Safety Data Sheet (SDS).

Conclusion

2,5-Dichloro-8-methylquinoline represents a high-potential, yet under-explored, chemical entity. Its key value lies not in its intrinsic properties but in its role as a versatile intermediate. The differential reactivity of its two chlorine atoms provides a clear and logical pathway for regioselective synthesis, enabling the creation of diverse molecular libraries. For researchers in drug discovery and materials science, this compound offers a robust starting point for developing novel, high-value molecules with tailored biological or physical properties. Further public characterization and exploration of its reaction chemistry are warranted and will undoubtedly unlock its full potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Available at: [Link]

  • Chemos GmbH & Co. KG (n.d.). Safety Data Sheet: 8-Methylquinoline. Available at: [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Abass, M. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177786048, 2,5-Dichloro-4-methyl-quinoline. Available at: [Link]

  • Abah, O. et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. Available at: [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Quinoline. Available at: [Link]

  • Google Patents (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Chen, Y. et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PubMed Central. Available at: [Link]

  • Al-Hussain, S. A., & Al-shmaly, Z. A. J. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of quinolines. Available at: [Link]

  • Kessl, J. J. et al. (2012). Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction. ResearchGate. Available at: [Link]

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. MDPI. Available at: [Link]

Sources

Spectroscopic Characterization of 2,5-Dichloro-8-methylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Molecular Analytics Core, NeoSyntex Laboratories

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-dichloro-8-methylquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from closely related analogs, primarily 8-methylquinoline, to predict its spectral characteristics. We present a detailed analysis of the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data. Furthermore, this document outlines standardized, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring methodological rigor and reproducibility for researchers synthesizing and characterizing this and similar molecules.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in drug discovery and functional material development. Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into a wide array of bioactive molecules and functional materials. The targeted substitution of the quinoline core, such as with halogen atoms and alkyl groups, allows for the fine-tuning of its physicochemical and biological properties. 2,5-Dichloro-8-methylquinoline represents a specific substitution pattern with the potential to modulate lipophilicity, metabolic stability, and electronic characteristics. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification and further development of such novel compounds.

This guide serves as a predictive reference for the spectroscopic profile of 2,5-dichloro-8-methylquinoline, providing researchers with a robust framework for its identification and characterization. The predictions herein are grounded in the extensive, publicly available data for 8-methylquinoline and an understanding of the well-documented effects of chloro-substitution on aromatic systems.

Predicted Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. The predicted ¹H and ¹³C NMR spectra for 2,5-dichloro-8-methylquinoline are based on the known assignments for 8-methylquinoline, with adjustments for the anticipated electronic effects of the two chlorine atoms.

Rationale for Prediction: The introduction of electron-withdrawing chlorine atoms is expected to induce downfield shifts (higher ppm values) for the protons and carbons in their vicinity due to deshielding effects. The effect is most pronounced for the atoms ortho and para to the chlorine substituents.

Reference Data: 8-Methylquinoline

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Chemical Shift (ppm)
8.94 (dd, J=4.2, 1.7 Hz, 1H)148.2
8.11 (dd, J=8.3, 1.7 Hz, 1H)136.5
7.64 (d, J=8.1 Hz, 1H)129.8
7.57 (d, J=8.3 Hz, 1H)128.9
7.44 (t, J=7.7 Hz, 1H)126.3
7.38 (dd, J=8.1, 4.2 Hz, 1H)121.2
2.83 (s, 3H)17.8

Predicted ¹H NMR Data for 2,5-Dichloro-8-methylquinoline

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3~7.5d~8.5
H-4~8.2d~8.5
H-6~7.7d~2.0
H-7~7.5d~2.0
CH₃~2.9s-

Predicted ¹³C NMR Data for 2,5-Dichloro-8-methylquinoline

Carbon Predicted Chemical Shift (ppm)
C-2~150
C-3~123
C-4~138
C-4a~128
C-5~132
C-6~128
C-7~130
C-8~135
C-8a~147
CH₃~18

Experimental Protocol for NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (1H, 13C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Assign Signals reference->assign structure Elucidate Structure assign->structure

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum for 2,5-Dichloro-8-methylquinoline

  • Molecular Formula: C₁₀H₇Cl₂N

  • Monoisotopic Mass: 210.9956 Da

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The relative abundance of the M, M+2, and M+4 peaks will be approximately in a 9:6:1 ratio, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

Reference Data: 8-Methylquinoline

Ionization Mode m/z Relative Abundance
EI143.07100%
142.0655%
115.0616%

Experimental Protocol for Mass Spectrometry Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺) and compare the experimental isotopic pattern with the theoretical pattern for C₁₀H₇Cl₂N.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution inject Inject into Mass Spectrometer dissolve->inject ionize Ionize Sample (e.g., ESI) inject->ionize detect Detect Ions ionize->detect mz Determine m/z of Molecular Ion detect->mz isotope Analyze Isotopic Pattern mz->isotope confirm Confirm Molecular Formula isotope->confirm

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum for 2,5-Dichloro-8-methylquinoline

The IR spectrum is expected to show characteristic absorption bands for the quinoline ring system and the C-Cl bonds.

Functional Group Predicted Absorption Range (cm⁻¹)
C-H stretching (aromatic)3100-3000
C-H stretching (methyl)2980-2850
C=N stretching1620-1580
C=C stretching (aromatic)1600-1450
C-Cl stretching800-600

Reference Data: 8-Methylquinoline

Functional Group Absorption (cm⁻¹)
C-H stretching (aromatic)~3050
C-H stretching (methyl)~2950
C=N stretching~1590
C=C stretching (aromatic)~1500, 1470

Experimental Protocol for IR Data Acquisition

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a predictive spectroscopic framework for the characterization of 2,5-dichloro-8-methylquinoline. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently approach the identification and structural elucidation of this and related novel quinoline derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As with any predictive data, experimental verification remains the gold standard, and this guide is intended to facilitate, not replace, such empirical studies.

References

  • PubChem. 8-Methylquinoline. National Center for Biotechnology Information. [Link]

  • SpectraBase. 8-Methylquinoline. John Wiley & Sons, Inc. [Link]

An In-Depth Technical Guide to 2,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the chemical nature, synthesis, and potential applications of 2,5-Dichloro-8-methylquinoline.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The strategic placement of substituents on this bicyclic structure allows for the fine-tuning of its physicochemical properties and biological targets. 2,5-Dichloro-8-methylquinoline (CAS No. 1340414-32-5) is a specific analogue that holds potential as a key intermediate or a pharmacologically active agent itself, owing to the presence of two electron-withdrawing chlorine atoms and a methyl group, which can influence its reactivity, lipophilicity, and metabolic stability.[3] This guide explores the foundational knowledge of this compound, from its basic properties to its potential role in the synthesis of novel therapeutics.

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. 2,5-Dichloro-8-methylquinoline is a solid compound whose identity is confirmed by its unique CAS number.[3]

PropertyValueSource
CAS Number 1340414-32-5[3]
Molecular Formula C₁₀H₇Cl₂N[3]
Molecular Weight 212.08 g/mol [3]
SMILES Code CC1=C2N=C(Cl)C=CC2=C(Cl)C=C1[3]
Boiling Point No data available[3]
Storage Conditions Inert atmosphere, 2-8°C[3]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The direct chlorination of the 8-methylquinoline scaffold is an example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the heterocyclic nitrogen atom and the methyl group. The pyridine ring is generally deactivated towards electrophilic attack compared to the benzene ring. Therefore, substitution is expected to occur on the carbocyclic ring. The methyl group at position 8 is an ortho-, para-director. However, the peri-position (position 7) is sterically hindered. This would favor substitution at position 5. The introduction of the second chlorine atom at position 2 on the pyridine ring likely occurs under more forcing conditions, possibly involving a different mechanism or a precursor that activates this position. For instance, the synthesis of 2,4-dichloro-8-methylquinoline is achieved through the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using phosphoryl chloride and phosphorus pentachloride.[5] A similar strategy starting from a suitable quinolinone precursor could be a viable route.

A general procedure for the dichlorination of a quinoline derivative involves dissolving the starting material in a suitable solvent, such as chloroform or glacial acetic acid, and introducing a chlorinating agent.[6]

Synthesis_of_2_5_Dichloro_8_methylquinoline cluster_reactants Starting Materials Start 8-Methylquinoline Intermediate 5-Chloro-8-methylquinoline Start->Intermediate Step 1: Electrophilic Aromatic Substitution Reagent Chlorinating Agent (e.g., Cl2, SO2Cl2) Catalyst (e.g., FeCl3) Product 2,5-Dichloro-8-methylquinoline Intermediate->Product Step 2: Further Chlorination

Caption: Proposed two-step synthesis of 2,5-Dichloro-8-methylquinoline.

Experimental Protocol: A General Approach to Quinoline Chlorination

The following is a generalized protocol based on the chlorination of similar quinoline systems and should be optimized for the specific synthesis of 2,5-Dichloro-8-methylquinoline.[6]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 8-methylquinoline in a suitable solvent like chloroform.

  • Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) chloride, to the solution.

  • Chlorination: Bubble chlorine gas through the solution at a controlled rate, or add a liquid chlorinating agent like sulfuryl chloride dropwise. The reaction temperature should be monitored and controlled.

  • Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a solution of sodium bisulfite. Neutralize the mixture with a base, such as sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography or recrystallization.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical. Various spectroscopic techniques are employed for the characterization of quinoline derivatives.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The introduction of chlorine atoms causes a downfield shift of adjacent protons.[8] The aromatic region will display a complex splitting pattern corresponding to the remaining protons on the quinoline core. The methyl group protons should appear as a singlet, likely in the range of 2.5-2.8 ppm.

  • ¹³C NMR: The carbon NMR will show distinct signals for each of the 10 carbon atoms in the quinoline core. The carbons attached to the chlorine atoms (C2 and C5) will be significantly deshielded.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 212.08. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1) would be a key indicator of the compound's identity.

A standard protocol for NMR analysis involves dissolving 5-10 mg of the compound in about 0.6 mL of a deuterated solvent like CDCl₃ in an NMR tube.[8]

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 2,5-Dichloro-8-methylquinoline are not extensively documented, the activities of structurally related compounds provide a strong basis for its potential applications. Halogenated quinolines are known for a wide range of bioactivities.[9]

  • Antimicrobial Agents: Dichloro-substituted quinolines, such as 5,7-dichloro-8-hydroxy-2-methylquinoline, are known for their antibacterial and antifungal properties.[10] The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

  • Anticancer Research: The quinoline scaffold is a cornerstone in the development of anticancer agents. Derivatives of 8-hydroxyquinoline have been investigated for their ability to induce apoptosis in cancer cells.[2] The substitution pattern on 2,5-Dichloro-8-methylquinoline could be explored for its potential cytotoxic effects against various cancer cell lines.

  • Neuropharmacology: Some chlorinated methylquinolines have shown activity related to the central nervous system. For instance, 2-chloro-8-methylquinoline is reported to have antioxidant properties and inhibits monoamine oxidase, an enzyme implicated in neuropsychiatric disorders.[11] This suggests that 2,5-Dichloro-8-methylquinoline could be a scaffold for developing novel neuroprotective or therapeutic agents.

The chlorine atoms at the 2 and 5 positions offer reactive handles for further synthetic modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential_Applications Main 2,5-Dichloro-8-methylquinoline App1 Antimicrobial Agents (Antibacterial, Antifungal) Main->App1 Based on related compounds App2 Anticancer Research (Cytotoxicity, Apoptosis Induction) Main->App2 Based on quinoline scaffold App3 Neuropharmacology (Enzyme Inhibition, Neuroprotection) Main->App3 Based on analogue activity App4 Synthetic Intermediate (SAR Studies) Main->App4 Chemical reactivity

Caption: Potential research avenues for 2,5-Dichloro-8-methylquinoline.

Safety, Handling, and Storage

As a halogenated aromatic compound, 2,5-Dichloro-8-methylquinoline must be handled with appropriate safety precautions.

Hazard Identification

The compound is associated with the following hazard statements:[3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Protocol
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[12] In case of accidental contact, flush the affected area with copious amounts of water.[14]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, under an inert atmosphere as recommended.[3][15]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through a licensed waste disposal company.

Conclusion

2,5-Dichloro-8-methylquinoline is a halogenated quinoline derivative with significant potential as a building block in medicinal chemistry. While detailed studies on this specific molecule are emerging, the known biological activities of related compounds suggest promising avenues for research in antimicrobial, anticancer, and neuropharmacological applications. The synthetic accessibility and potential for further functionalization make it an attractive scaffold for the development of novel therapeutic agents. Adherence to strict safety protocols is essential when handling this compound. This guide provides a foundational framework for researchers to understand and safely utilize 2,5-Dichloro-8-methylquinoline in their scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem Compound Database. Retrieved from [Link]

  • Klasinc, L., et al. (1986). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]

  • El-Emary, T. I. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Mohamed, T. A., et al. (2015). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure. [Link]

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  • PENTA. (2025). Safety Data Sheet: Quinoline. Retrieved from [Link]

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  • Abah, E. O., et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry. [Link]

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  • Ruhl, K., et al. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. U.S.
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  • National Center for Biotechnology Information. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]

  • Al-Trawneh, S. A. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

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The Reactive Landscape of Dichlorinated Methylquinolines: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dichlorinated methylquinolines represent a pivotal class of heterocyclic compounds, serving as versatile synthons in the development of novel pharmaceuticals and functional materials. Their reactivity is a nuanced interplay of electronic and steric factors, dictated by the positions of the two chlorine atoms and the methyl substituent on the quinoline scaffold. This in-depth technical guide provides a comprehensive exploration of the reactivity of these compounds, offering field-proven insights into their behavior in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to empower researchers, scientists, and drug development professionals to strategically harness the synthetic potential of dichlorinated methylquinolines.

Introduction: The Strategic Importance of Dichlorinated Methylquinolines

Quinoline and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] The introduction of chlorine and methyl substituents onto the quinoline ring system dramatically expands the accessible chemical space, providing crucial handles for further functionalization and fine-tuning of physicochemical and pharmacological properties.[2] Dichlorinated methylquinolines, in particular, offer a rich platform for synthetic diversification due to the differential reactivity of the two carbon-chlorine bonds, which can be selectively addressed under appropriate reaction conditions.

This guide will delve into the fundamental principles governing the reactivity of these key intermediates, with a focus on providing a practical framework for their application in complex molecule synthesis. We will explore how the isomeric substitution patterns influence reaction outcomes and provide detailed experimental workflows to enable the reproducible and efficient synthesis of a wide array of functionalized methylquinoline derivatives.

The Dichotomy of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of halo-heteroaromatic chemistry, allowing for the introduction of a wide range of nucleophiles.[3] In dichlorinated methylquinolines, the regioselectivity and rate of SNAr reactions are profoundly influenced by the location of the chlorine atoms and the electronic nature of the substituents.

Activation of the Quinoline Ring System

The quinoline ring system, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions. This is a consequence of the electron-withdrawing effect of the heterocyclic nitrogen atom, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[3][4] The presence of additional electron-withdrawing groups, such as a nitro group, can further enhance this reactivity.[5] Conversely, electron-donating groups like the methyl group can have a deactivating effect, albeit generally a modest one.[6]

Regioselectivity: A Tale of Two Rings

The reactivity of the chlorine atoms in dichlorinated methylquinolines is highly dependent on their position on either the pyridine or the benzene ring of the quinoline scaffold.

  • Chlorines on the Pyridine Ring (e.g., 2,4-dichloro-isomers): Chlorine atoms at the 2- and 4-positions are significantly more activated towards nucleophilic displacement than those on the carbocyclic ring.[7] This is due to the direct influence of the ring nitrogen, which can effectively stabilize the anionic intermediate through resonance. In the case of 2,4-dichloromethylquinolines, the C-4 position is generally more reactive than the C-2 position.[8] For instance, in the reaction of 2,4-dichloro-8-methylquinoline with hydrazine, substitution occurs preferentially at the C-4 position, leaving the C-2 chlorine intact under controlled conditions. This differential reactivity allows for sequential functionalization of the two positions.

  • Chlorines on the Benzene Ring (e.g., 5,7- or 6,8-dichloro-isomers): Chlorine atoms on the carbocyclic part of the quinoline ring are less reactive in SNAr reactions. Their displacement typically requires more forcing conditions (higher temperatures, stronger nucleophiles) as they lack the direct resonance stabilization from the ring nitrogen that activates the 2- and 4-positions.

The Influence of the Methyl Group

The position of the methyl group, an electron-donating substituent, can subtly modulate the reactivity of the chlorine atoms.

  • Methyl Group on the Pyridine Ring: A methyl group on the pyridine ring can slightly decrease the rate of nucleophilic attack by donating electron density to the ring, thereby destabilizing the anionic intermediate.

  • Methyl Group on the Benzene Ring: When the methyl group is on the carbocyclic ring, its electronic effect on the reactivity of chlorines on the pyridine ring is less pronounced. However, it can still influence the overall electron density of the quinoline system.

The interplay between the positions of the two chlorine atoms and the methyl group creates a unique reactivity profile for each isomer, which can be exploited for selective chemical transformations.

Expanding the Toolkit: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[9][10] For dichlorinated methylquinolines, reactions like the Suzuki-Miyaura and Sonogashira couplings are invaluable for introducing aryl, heteroaryl, and alkynyl moieties.

General Principles and Mechanistic Overview

The catalytic cycle of these reactions generally involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation of the organometallic reagent (e.g., organoboron or organocopper acetylide), and reductive elimination to form the desired product and regenerate the active palladium(0) species.[10][11] The success of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent.[12]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the arylation and vinylation of dichlorinated methylquinolines.

  • Regioselectivity: Similar to SNAr reactions, the C-Cl bonds on the pyridine ring are generally more reactive in Suzuki-Miyaura couplings than those on the benzene ring. This allows for selective mono-arylation at the more reactive position, typically C4 or C2, by carefully controlling the stoichiometry of the boronic acid and the reaction conditions. For instance, in the case of 5,7-dichloroindoles, a related heterocyclic system, efficient double Suzuki-Miyaura coupling has been demonstrated.[13]

  • Influence of the Methyl Group: The electronic and steric effects of the methyl group can influence the rate and efficiency of the Suzuki-Miyaura coupling. A methyl group ortho to a chlorine atom can sterically hinder the oxidative addition step, potentially requiring more robust catalytic systems or harsher reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to alkynyl-substituted methylquinolines, which are valuable intermediates for further transformations.[14]

  • Catalytic Systems: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[14] Copper-free conditions have also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts.[14]

  • Reactivity Trends: The reactivity of the C-Cl bonds in Sonogashira couplings follows a similar trend to that observed in Suzuki-Miyaura reactions, with the positions on the pyridine ring being more susceptible to coupling.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization for specific dichlorinated methylquinoline isomers and coupling partners.

General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a general method for the substitution of a chlorine atom at the 4-position of a 2,4-dichloromethylquinoline with an amine.

Materials:

  • 2,4-Dichloromethylquinoline isomer (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Solvent (e.g., Ethanol, DMF, or NMP)

  • Base (optional, e.g., K2CO3, Et3N)

Procedure:

  • To a solution of the 2,4-dichloromethylquinoline in the chosen solvent, add the amine nucleophile.

  • If the amine is used as its salt, add a suitable base to liberate the free amine.

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Step-by-Step Suzuki-Miyaura Coupling Protocol

This protocol outlines a typical procedure for the mono-arylation of a dichlorinated methylquinoline at the more reactive chlorine position.

Materials:

  • Dichlorinated methylquinoline isomer (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the dichlorinated methylquinoline, arylboronic acid, and base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Add the palladium catalyst to the degassed mixture.

  • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Detailed Sonogashira Coupling Protocol

This protocol provides a step-by-step guide for the alkynylation of a dichlorinated methylquinoline.

Materials:

  • Dichlorinated methylquinoline isomer (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine, as solvent or co-solvent)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a solution of the dichlorinated methylquinoline and terminal alkyne in the chosen solvent, add the amine base.

  • Degas the solution with an inert gas for 15-30 minutes.

  • Add the palladium catalyst and copper(I) iodide to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation and Visualization

To facilitate a clear understanding of the reactivity trends, the following table summarizes the expected relative reactivity of different positions on the methylquinoline core.

Position Reaction Type Relative Reactivity Causality
C4SNAr, Cross-CouplingHighActivated by ring nitrogen; favorable resonance stabilization of the intermediate.
C2SNAr, Cross-CouplingModerate to HighActivated by ring nitrogen, but generally less reactive than C4.
C5, C6, C7, C8SNAr, Cross-CouplingLowLocated on the carbocyclic ring; lack of direct activation by the ring nitrogen.

Mechanistic Diagrams and Workflows

Visualizing the underlying mechanisms and experimental workflows is crucial for a deeper understanding of the chemistry of dichlorinated methylquinolines.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Formation start Dichlorinated Methylquinoline meisenheimer Meisenheimer Complex (Anionic Intermediate) start->meisenheimer Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->meisenheimer product Substituted Methylquinoline meisenheimer->product Loss of Leaving Group leaving_group Leaving Group (Cl-) meisenheimer->leaving_group

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Suzuki_Coupling cluster_inputs Reactants cluster_output Product Pd0 Pd(0)Ln PdII_halide R-Pd(II)Ln-Cl Pd0->PdII_halide Oxidative Addition PdII_boronate R-Pd(II)Ln-OR' PdII_halide->PdII_boronate Ligand Exchange PdII_aryl R-Pd(II)Ln-Ar PdII_boronate->PdII_aryl PdII_aryl->Pd0 Reductive Elimination R_Ar R-Ar (Coupled Product) PdII_aryl->R_Ar R_Cl R-Cl (Dichloromethylquinoline) R_Cl->PdII_halide Ar_BOH2 Ar-B(OH)2 (Arylboronic Acid) Ar_BOH2->PdII_aryl Transmetalation Base Base Base->PdII_boronate Purification_Workflow start Crude Reaction Mixture extraction Aqueous Workup (Extraction & Washing) start->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography concentration->chromatography characterization Product Characterization (NMR, MS) chromatography->characterization final_product Pure Product characterization->final_product

Caption: A typical workflow for the purification of reaction products.

Conclusion and Future Outlook

Dichlorinated methylquinolines are a class of compounds with a rich and tunable reactivity profile. A thorough understanding of the electronic and steric factors that govern their behavior in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is paramount for their effective utilization in the synthesis of complex molecular architectures. The ability to selectively functionalize the two chlorine atoms based on their position on the quinoline ring opens up a vast array of possibilities for creating diverse libraries of compounds for drug discovery and materials science.

Future research in this area will likely focus on the development of more sophisticated catalytic systems that allow for even greater control over regioselectivity, particularly for the less reactive chlorine atoms on the carbocyclic ring. Furthermore, the exploration of other C-H functionalization strategies on the dichlorinated methylquinoline scaffold will undoubtedly unlock new avenues for synthetic innovation. As our understanding of the intricate reactivity of these molecules deepens, so too will their impact on the advancement of chemical and biomedical sciences.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • Frontiers. (2023). Quinolines: the role of substitution site in antileishmanial activity. [Link]

  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Taylor & Francis Online. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

  • Chemistry Stack Exchange. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?[Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. (2022). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. [Link]

  • The Synthesis and Chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.). [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Chemistry Stack Exchange. (2018). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

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Solubility of 2,5-Dichloro-8-methylquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,5-Dichloro-8-methylquinoline in Organic Solvents

Executive Summary

2,5-Dichloro-8-methylquinoline is a halogenated quinoline derivative, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2][3] Understanding and predicting its solubility in various organic solvents is a cornerstone of its practical application, from reaction engineering and purification to formulation development in the pharmaceutical industry. Low aqueous solubility is a frequent challenge in drug discovery, making the characterization of solubility in organic media essential for subsequent processing and delivery design.[4] This guide provides a comprehensive overview of the theoretical principles governing the solubility of 2,5-Dichloro-8-methylquinoline, a predictive analysis based on structurally similar compounds, and a detailed, field-proven protocol for its experimental determination.

Introduction to 2,5-Dichloro-8-methylquinoline

Chemical Structure and Physicochemical Properties

2,5-Dichloro-8-methylquinoline is a heterocyclic aromatic compound built on a quinoline scaffold. The quinoline ring system itself is a fusion of a benzene ring and a pyridine ring.[5] The key structural features influencing its solubility are:

  • Quinoline Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.[6]

  • Two Chloro Substituents: These electron-withdrawing groups at positions 2 and 5 increase the molecule's polarity and create potential for dipole-dipole interactions.

  • Methyl Group: The non-polar methyl group at position 8 contributes to the molecule's lipophilicity.

While experimental data for this specific isomer is scarce, we can infer its properties from closely related structures. For instance, the computed XLogP3 value for 2,5-dichloro-4-methyl-quinoline is 4.1, indicating a high degree of lipophilicity and predicting poor solubility in water.[6]

Table 1: Physicochemical Properties of 2,5-Dichloro-8-methylquinoline and Related Analogues

Property2,5-Dichloro-8-methylquinoline (Predicted/Inferred)2,5-Dichloro-4-methyl-quinoline[6]8-Chloro-2-methylquinoline8-Methylquinoline[7]
Molecular Formula C₁₀H₇Cl₂NC₁₀H₇Cl₂NC₁₀H₈ClNC₁₀H₉N
Molecular Weight ~212.07 g/mol 212.07 g/mol 177.63 g/mol 143.18 g/mol
Appearance Likely a solid at room temperatureSolid (by inference)SolidYellow liquid or oil
XLogP3 (Lipophilicity) High (Est. > 4.0)4.1N/A2.6
Hydrogen Bond Donors 0000
Hydrogen Bond Acceptors 1111
Significance in Research and Development

Quinoline and its derivatives are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds. They exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][8] Halogenated quinolines, in particular, are explored for their enhanced biological efficacy and modified pharmacokinetic profiles.[9] Therefore, 2,5-Dichloro-8-methylquinoline serves as a valuable intermediate in the synthesis of novel therapeutic agents, where its solubility dictates the choice of solvents for reaction, work-up, and purification processes like recrystallization.[10][11]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

The "Like Dissolves Like" Paradigm

This principle is the cornerstone of solubility prediction.

  • Polar Solutes dissolve in Polar Solvents .

  • Non-polar Solutes dissolve in Non-polar Solvents .

2,5-Dichloro-8-methylquinoline is a molecule with mixed characteristics. The aromatic rings and methyl group are non-polar, while the nitrogen atom and two chlorine atoms introduce significant polarity. Therefore, its solubility will be highest in solvents that can effectively interact with both its polar and non-polar regions, such as moderately polar solvents.

Impact of Molecular Structure on Solute-Solvent Interactions

The specific functional groups on the solute and solvent determine the nature of their interaction.[4][12]

  • Dipole-Dipole Interactions: The C-Cl bonds are highly polarized. Solvents with a high dipole moment (e.g., acetone, ethyl acetate) can effectively solvate the molecule through these interactions.

  • Hydrogen Bonding: While the molecule has no hydrogen bond donors, the nitrogen atom can accept a hydrogen bond from protic solvents like alcohols (methanol, ethanol).[6] This interaction enhances solubility in such solvents.

  • Van der Waals Forces (London Dispersion Forces): The large, planar aromatic system allows for significant van der Waals interactions with a wide range of organic solvents, particularly aromatic ones like toluene or non-polar ones like hexane.

Based on these principles, a general solubility trend can be predicted. The parent compound, quinoline, is known to be soluble in common organic solvents like alcohol, ether, and benzene but only sparingly soluble in water.[5][13] The addition of two chlorine atoms is expected to decrease its solubility in non-polar solvents and potentially increase it in polar aprotic solvents.

Predicted Solubility Profile and Comparative Analysis

Table 2: Mole Fraction Solubility (x₁) of 5-Chloro-8-hydroxyquinoline at 298.15 K and Predicted Solubility Rank for 2,5-Dichloro-8-methylquinoline

SolventSolvent TypeKey InteractionsMole Fraction Solubility (x₁) of 5-Chloro-8-hydroxyquinoline[14]Predicted Solubility Rank for 2,5-Dichloro-8-methylquinoline
1,4-DioxanePolar AproticDipole-Dipole, H-bond acceptor0.0751Very High
2-EthoxyethanolPolar ProticH-bonding, Dipole-Dipole0.0333High
n-Propyl AcetatePolar AproticDipole-Dipole0.0297High
AcetonePolar AproticDipole-Dipole0.0200Moderate to High
EthanolPolar ProticH-bonding0.0058Moderate
MethanolPolar ProticH-bonding0.0042Moderate
WaterPolar ProticH-bonding, High PolarityN/AVery Low
HexaneNon-polarVan der WaalsN/AVery Low

Causality Explanation: The -OH group in 5-chloro-8-hydroxyquinoline provides strong hydrogen bonding capabilities, significantly boosting its solubility in protic solvents like alcohols.[14] Since 2,5-Dichloro-8-methylquinoline lacks this -OH group, its solubility in alcohols is expected to be lower. However, its overall polarity suggests it will still be more soluble in moderately polar solvents (like acetone, ethyl acetate, and dioxane) than in highly non-polar (hexane) or highly polar (water) solvents. Solvents like 1,4-dioxane and various acetate esters are predicted to be excellent choices due to their ability to engage in strong dipole-dipole interactions without the competing solvent-solvent hydrogen bonding networks found in alcohols.

Experimental Determination of Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a robust and widely accepted standard for determining the equilibrium solubility of a compound.

Detailed Protocol: Isothermal Shake-Flask Method

This protocol ensures that the measurement reflects a true equilibrium state, making the data reliable and reproducible.

Objective: To determine the equilibrium solubility of 2,5-Dichloro-8-methylquinoline in a selected organic solvent at a constant temperature.

Materials:

  • 2,5-Dichloro-8-methylquinoline (purity > 98%)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or sealed flasks (20 mL)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (± 0.1 mg)

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes for dilutions

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid 2,5-Dichloro-8-methylquinoline to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the pre-equilibrated solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the isothermal shaker set to the desired temperature (e.g., 25.0 °C ± 0.1 °C). Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to run a time-course experiment initially to determine the minimum time required to achieve a stable concentration.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Causality Note: This step is critical; any suspended particulate matter will artificially inflate the measured concentration.

  • Filtration: Immediately attach a 0.22 µm syringe filter to the syringe and discard the first ~0.5 mL to saturate the filter membrane and prevent adsorption losses. Filter the remaining solution into a clean, pre-weighed vial or directly into an HPLC vial.

  • Analysis: Accurately weigh or dilute the filtered sample and analyze its concentration using a pre-validated analytical method, such as HPLC-UV.

Analytical Quantification by HPLC-UV
  • Standard Stock Solution: Accurately weigh a known amount of 2,5-Dichloro-8-methylquinoline and dissolve it in the chosen solvent to prepare a concentrated stock solution.

  • Calibration Curve: Prepare a series of at least five calibration standards by serial dilution of the stock solution.

  • HPLC Analysis: Inject the calibration standards and the filtered samples onto the HPLC system.

  • Quantification: Plot the peak area from the UV detector against the known concentrations of the standards to generate a linear calibration curve. Use the equation of the line to calculate the concentration of 2,5-Dichloro-8-methylquinoline in the experimental samples.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_eq Equilibration cluster_sampling Sampling & Analysis A Add excess solute to vials B Add known volume of solvent A->B C Agitate in isothermal shaker (24-72h) B->C D Settle for 2-4h to allow phase separation C->D E Withdraw supernatant with syringe D->E F Filter through 0.22µm syringe filter E->F G Dilute sample for analysis F->G H Quantify concentration via HPLC-UV G->H I I H->I Calculate Solubility (e.g., mg/mL or M)

Caption: Workflow for the isothermal shake-flask solubility determination method.

Key Factors Influencing Solubility

A holistic understanding requires considering both solute and solvent properties in tandem. The interplay between these factors dictates the final solubility value.

G Solubility Solubility of 2,5-Dichloro-8-methylquinoline Solute Solute Properties Solute->Solubility Polarity Molecular Polarity (Dipole Moment) Solute->Polarity HBA Hydrogen Bond Acceptor (Nitrogen) Solute->HBA Lipophilicity Lipophilicity (Methyl, Rings) Solute->Lipophilicity CrystalLattice Crystal Lattice Energy Solute->CrystalLattice Solvent Solvent Properties Solvent->Solubility SolventPolarity Polarity (Dielectric Constant) Solvent->SolventPolarity Protic Protic vs. Aprotic (H-Bonding Ability) Solvent->Protic SolventStructure Molecular Structure Solvent->SolventStructure System System Conditions System->Solubility Temp Temperature System->Temp Pressure Pressure System->Pressure

Caption: Intermolecular and systemic factors governing solubility.

Conclusion

While direct experimental data for the solubility of 2,5-Dichloro-8-methylquinoline in a wide array of organic solvents is not yet published, a strong predictive framework can be established based on fundamental chemical principles and comparative analysis of related compounds. The molecule is anticipated to have poor aqueous solubility and good to moderate solubility in various organic solvents, with polar aprotic solvents like 1,4-dioxane and ethyl acetate likely being superior to polar protic solvents like methanol and ethanol. For researchers and drug development professionals, the provided isothermal shake-flask protocol offers a self-validating and reliable method for obtaining the precise quantitative data necessary for process development, purification, and formulation. Further experimental studies are warranted to build a comprehensive database of its solubility across a broader range of temperatures and solvent systems.

References

  • Al-Ostath, A. I., Abed, A. M., & Al-Haideri, H. A. (2014). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Science and Research (IJSR), 3(7), 1833-1838. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Interdisciplinary Studies, 9(3), 1-6. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 63. Retrieved from [Link]

  • Abah, A. O., Abu-Hashem, A. A., & Egu, S. A. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry, 2(1), 174. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloro-4-methyl-quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Hameed, G. S. (2024, January 23). Solubility and distribution. SlideShare. Retrieved from [Link]

  • University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Balaji, K., et al. (2024, August 7). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. Retrieved from [Link]

  • Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(6), 984. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Johnson, T. B., & Hodge, E. B. (1913). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 35(6), 700-704. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • He, H., Sun, R., Wan, Y., & Ren, B. (2020). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 65(11), 5435-5446. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

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  • ResearchGate. (2025, November 18). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). Retrieved from [Link]

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An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The precise molecular structure and conformational dynamics of these compounds are paramount to understanding their interactions with biological targets and optimizing their therapeutic potential. This technical guide provides a comprehensive overview of the methodologies used to elucidate the molecular structure and conformation of 2,5-dichloro-8-methylquinoline, a representative substituted quinoline. While experimental data for this specific molecule is not extensively available in public databases, this guide, written from the perspective of a Senior Application Scientist, will detail the established experimental and computational workflows for its complete characterization. We will explore rational synthetic pathways, in-depth spectroscopic analysis (NMR and Mass Spectrometry), the definitive determination of solid-state structure via X-ray crystallography, and the exploration of conformational landscapes through computational modeling. This document serves as a blueprint for the rigorous structural elucidation of novel quinoline derivatives in a drug discovery and development context.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The quinoline framework is a privileged structure in drug design, forming the core of numerous approved drugs and clinical candidates for a variety of diseases, including cancer and malaria. The substitution pattern on the quinoline ring system dramatically influences a molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. The introduction of halogen atoms, such as chlorine, can significantly alter electron distribution, lipophilicity, and metabolic pathways. The methyl group at the 8-position introduces steric and electronic effects that can influence the planarity of the ring system and its interactions with target proteins.

A thorough understanding of the three-dimensional arrangement of atoms (molecular structure) and the accessible spatial arrangements of the molecule (conformation) is a cornerstone of modern drug discovery. It allows for the rational design of more potent and selective drug candidates, the interpretation of structure-activity relationships (SAR), and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This guide will provide the technical framework for achieving this for 2,5-dichloro-8-methylquinoline.

Synthesis of 2,5-Dichloro-8-methylquinoline: A Proposed Pathway

While multiple synthetic routes to quinolines exist, a common and adaptable method is the Skraup synthesis or variations thereof.[1] For the target molecule, 2,5-dichloro-8-methylquinoline, a plausible synthetic approach would involve the cyclization of a suitably substituted aniline. A proposed retrosynthetic analysis is outlined below.

Synthesis_Pathway Target 2,5-Dichloro-8-methylquinoline Intermediate1 Chlorination of 8-methyl-5-chloroquinolin-2-one Target->Intermediate1 POCl3 Intermediate2 8-methyl-5-chloroquinolin-2-one Intermediate1->Intermediate2 Cyclization (Conrad-Limpach-Knorr) Starting_Materials 2-Amino-4-chlorotoluene + β-ketoester (e.g., ethyl acetoacetate) Intermediate2->Starting_Materials Condensation

Caption: Proposed synthetic pathway for 2,5-dichloro-8-methylquinoline.

A potential forward synthesis, based on the Conrad-Limpach-Knorr synthesis, would involve the condensation of 2-amino-4-chlorotoluene with a β-ketoester like ethyl acetoacetate to form a β-aminoacrylate, followed by thermal cyclization to yield 5-chloro-8-methylquinolin-4-one. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) would yield the desired 2,5-dichloro-8-methylquinoline.[2]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the initial structural confirmation and purity assessment of a newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the elucidation of the carbon-hydrogen framework of a molecule.[3]

Predicted ¹H and ¹³C NMR Chemical Shifts:

In the absence of experimental data, computational NMR prediction tools can provide valuable estimates of the expected chemical shifts.[4][5] The predicted spectra for 2,5-dichloro-8-methylquinoline would be influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating nature of the methyl group.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Predicted Shift
H-3~7.5C-2: ~150The presence of the adjacent chlorine at C-2 will deshield this proton.
H-4~8.0C-3: ~125Deshielded due to its position on the pyridine ring and proximity to the C-5 chlorine.
H-6~7.6C-4: ~148Influenced by the electron-withdrawing chlorine at C-5.
H-7~7.8C-5: ~130Direct attachment to the electron-withdrawing chlorine will cause a significant downfield shift.
CH₃ (C-8)~2.7C-6: ~128The methyl protons will be in the typical aromatic methyl region.
C-7: ~130
C-8: ~135The carbon bearing the methyl group.
C-4a: ~128Bridgehead carbon.
C-8a: ~145Bridgehead carbon adjacent to nitrogen.
CH₃: ~18Typical chemical shift for a methyl carbon attached to an aromatic ring.

Experimental Protocol for NMR Spectroscopy: [6]

  • Sample Preparation: Dissolve 5-10 mg of 2,5-dichloro-8-methylquinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Advanced Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.[7]

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis H1_NMR 1D ¹H NMR Assignment Signal Assignment H1_NMR->Assignment C13_NMR 1D ¹³C NMR C13_NMR->Assignment COSY 2D COSY COSY->Assignment HSQC 2D HSQC HSQC->Assignment HMBC 2D HMBC HMBC->Assignment Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation Sample Sample Preparation Sample->H1_NMR Sample->C13_NMR Sample->COSY Sample->HSQC Sample->HMBC

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. For halogenated compounds, MS provides a characteristic isotopic pattern that serves as a definitive confirmation of the presence and number of halogen atoms.[8]

Expected Mass Spectrum of 2,5-Dichloro-8-methylquinoline:

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[9][10] A molecule containing two chlorine atoms will, therefore, exhibit a characteristic isotopic cluster for the molecular ion (M⁺).

  • M⁺ peak: Corresponding to the molecule with two ³⁵Cl atoms.

  • M+2 peak: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak: Corresponding to the molecule with two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1. This distinctive pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the structure. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

X-Ray Crystallography: The Definitive Molecular Structure

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[11][12] It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

Protocol for X-ray Crystallography: [13][14]

  • Crystal Growth: High-quality single crystals of 2,5-dichloro-8-methylquinoline are required. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[15]

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map, and the structure is refined to obtain the final model.

A successful crystal structure would reveal the planarity of the quinoline ring system and the orientation of the methyl group and chlorine atoms. It would also provide insights into intermolecular interactions, such as π-π stacking or halogen bonding, in the solid state.

Conformational Analysis: Exploring the Dynamic Nature of the Molecule

While X-ray crystallography provides a static picture of the molecule in the solid state, molecules in solution are dynamic and can exist in various conformations.[16] Computational chemistry plays a crucial role in exploring the conformational landscape of a molecule and identifying the low-energy, and therefore most populated, conformers.

Computational Workflow for Conformational Analysis:

  • Initial Structure Generation: A 3D model of 2,5-dichloro-8-methylquinoline is built.

  • Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible conformations.

  • Geometry Optimization and Energy Calculation: Each conformation is subjected to geometry optimization and energy calculation using quantum mechanical methods, such as Density Functional Theory (DFT), to determine its relative stability.[17][18]

  • Analysis of Results: The low-energy conformers are analyzed to understand the preferred orientations of the substituents and the overall shape of the molecule. Key parameters to analyze include root-mean-square deviation (RMSD) between conformers and the radius of gyration (Rg).[19]

Computational_Workflow Input 3D Structure of 2,5-dichloro-8-methylquinoline Conformational_Search Conformational Search Input->Conformational_Search Geometry_Optimization Geometry Optimization (DFT) Conformational_Search->Geometry_Optimization Energy_Calculation Energy Calculation Geometry_Optimization->Energy_Calculation Analysis Analysis of Low-Energy Conformers Energy_Calculation->Analysis Output Conformational Landscape and Properties Analysis->Output

Caption: Computational workflow for conformational analysis.

For 2,5-dichloro-8-methylquinoline, a key conformational question is the degree of rotation of the C-8 methyl group and whether there is any significant deviation from planarity of the quinoline ring system due to steric hindrance between the peri-protons and the methyl group.

Conclusion: A Holistic Approach to Structural Elucidation

The comprehensive structural and conformational analysis of 2,5-dichloro-8-methylquinoline, and indeed any novel chemical entity in a drug discovery program, requires a multi-faceted approach. The integration of rational synthesis, detailed spectroscopic characterization (NMR and MS), definitive solid-state analysis (X-ray crystallography), and insightful computational modeling provides a holistic understanding of the molecule's properties. This knowledge is fundamental for building robust structure-activity relationships, guiding further synthetic efforts, and ultimately, accelerating the development of new and effective medicines.

References

  • (2025-08-09). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • (2023-03-01). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • (2023-08-29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC - NIH. [Link]

  • NMR Predictor. Chemaxon Docs. [Link]

  • (2025-08-05). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • (2025-06-19). Conformational analysis of macrocyclic compounds using a machine-learned interatomic potential. ChemRxiv. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]

  • (2023-11-24). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. PubMed. [Link]

  • Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?. NIH. [Link]

  • (2026-01-21). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • (2023-09-10). How to Predict NMR in ChemDraw. YouTube. [Link]

  • How can you identify the presence of halogens using mass spectrometry?. TutorChase. [Link]

  • Exploring the conformational dynamics and key amino acids in the CD26-caveolin-1 interaction and potential therapeutic interventions. PMC - NIH. [Link]

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In Silico Profiling of 2,5-Dichloro-8-methylquinoline: A Technical Guide to Predicting Physicochemical, ADMET, and Drug-Likeness Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Quinoline Scaffold in Medicinal Chemistry

The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents. Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, and antihypertensive effects.[1] This pharmacological diversity has spurred continuous research into novel quinoline-based compounds with enhanced potency and improved safety profiles.

2,5-Dichloro-8-methylquinoline: A Novel Compound of Interest

This guide focuses on the in silico characterization of 2,5-Dichloro-8-methylquinoline, a novel derivative of the quinoline family. The introduction of chloro- and methyl- substituents onto the quinoline core can significantly modulate its physicochemical and biological properties. Halogenation, in particular, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Therefore, a thorough understanding of the properties of 2,5-Dichloro-8-methylquinoline is crucial for assessing its potential as a drug candidate. The chemical structure of 2,5-Dichloro-8-methylquinoline is depicted in Figure 1.

Figure 1. 2D structure of 2,5-Dichloro-8-methylquinoline.

The Imperative of In Silico Predictions in Early-Stage Drug Discovery

The journey of a drug from conception to market is a long, arduous, and expensive process. A significant number of drug candidates fail during preclinical and clinical development due to unfavorable pharmacokinetic properties and unforeseen toxicity.[3] The integration of in silico (computational) methods in the early stages of drug discovery has emerged as a powerful strategy to mitigate these risks. By predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its physicochemical properties, researchers can prioritize candidates with a higher probability of success, thereby saving considerable time and resources.

Foundational Concepts in In Silico Property Prediction

Physicochemical Properties and Their Influence on Pharmacokinetics

The physicochemical properties of a molecule are intrinsic characteristics that govern its behavior in a biological system. Key descriptors include:

  • Lipophilicity (LogP): The octanol-water partition coefficient is a measure of a compound's lipophilicity. It influences membrane permeability and binding to plasma proteins and metabolic enzymes.[4]

  • Aqueous Solubility (LogS): The solubility of a drug in aqueous media is critical for its absorption.[5]

  • Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

  • Molecular Weight (MW): The size of a molecule affects its diffusion and transport across biological membranes.

ADMET Profiling: A Virtual Assessment of a Drug's Fate

ADMET profiling provides a comprehensive picture of how a drug is handled by the body:

  • Absorption: The process by which a drug enters the bloodstream. Key considerations include intestinal absorption and the potential for being a substrate of efflux transporters like P-glycoprotein (P-gp).

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues. The ability to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system.

  • Metabolism: The chemical modification of a drug by enzymes, primarily the cytochrome P450 (CYP) family. Inhibition of CYP enzymes can lead to drug-drug interactions.

  • Excretion: The removal of a drug and its metabolites from the body.

  • Toxicity: The potential for a drug to cause adverse effects. In silico models can predict various toxicities, including mutagenicity (Ames test), hepatotoxicity, and cardiotoxicity (hERG inhibition).[6]

Drug-Likeness and Lead-Likerness: Guiding Principles for Compound Design

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs.[7] Several "rules of thumb" have been developed to guide the design of drug candidates, the most famous being Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound has:

  • More than 5 hydrogen bond donors

  • A molecular weight over 500 Daltons

  • A LogP over 5

  • More than 10 hydrogen bond acceptors

Methodology: A Step-by-Step Workflow for In Silico Prediction

This section provides a detailed, self-validating protocol for predicting the properties of 2,5-Dichloro-8-methylquinoline using freely accessible, web-based platforms. The causality behind the choice of each tool and the interpretation of its output is explained to ensure scientific integrity.

Molecular Input: The SMILES Representation

The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The canonical SMILES for 2,5-Dichloro-8-methylquinoline is: CC1=C2C(=CC=C1)C(=CC=C2Cl)N=C(Cl)C=C2

Tool Selection: Leveraging Web-Based Predictive Platforms

For this guide, we will utilize three robust and widely used platforms:

  • SwissADME: A user-friendly tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[8]

  • ADMETlab 2.0: A comprehensive platform for the systematic evaluation of ADMET properties, featuring a large dataset and robust prediction models.[9][10]

  • ProTox-II: A specialized web server for the prediction of various toxicity endpoints.[11][12]

The selection of these tools is based on their accessibility, the breadth of their predictive models, and their user-friendly interfaces, which do not require extensive computational expertise.

G cluster_input Molecular Input cluster_prediction In Silico Prediction Platforms cluster_output Predicted Properties SMILES SMILES String (CC1=C2C(=CC=C1)C(=CC=C2Cl)N=C(Cl)C=C2) SwissADME SwissADME (Physicochemical, Pharmacokinetics, Drug-Likeness) SMILES->SwissADME Input ADMETlab ADMETlab 2.0 (Comprehensive ADMET Profile) SMILES->ADMETlab Input ProTox ProTox-II (Toxicity Endpoints) SMILES->ProTox Input Physicochemical Physicochemical Properties SwissADME->Physicochemical Generates ADMET ADMET Profile SwissADME->ADMET Generates DrugLikeness Drug-Likeness & Medicinal Chemistry SwissADME->DrugLikeness Generates ADMETlab->ADMET Generates ProTox->ADMET Generates

Caption: In silico prediction workflow.

Detailed Protocol for SwissADME
  • Navigate to the SwissADME website: Open a web browser and go to the SwissADME homepage.[8]

  • Input the molecule: In the "SMILES list" text box, paste the SMILES string for 2,5-Dichloro-8-methylquinoline.

  • Run the prediction: Click the "Run" button to initiate the calculations. The process is typically completed within a few seconds.[13]

  • Interpret the results:

    • Physicochemical Properties: A table will display the calculated values for molecular weight, LogP, LogS, TPSA, and other descriptors.

    • Bioavailability Radar: This graphical representation provides a quick assessment of drug-likeness based on six key physicochemical properties. For a compound to be considered "drug-like," the pink area should fall entirely within the red hexagon.

    • BOILED-Egg Plot: This plot visualizes the predicted gastrointestinal absorption and blood-brain barrier permeability.[13] Compounds in the yellow region are predicted to permeate the BBB, while those in the white region are predicted to be well absorbed by the gastrointestinal tract.

Detailed Protocol for ADMETlab 2.0
  • Access ADMETlab 2.0: Go to the ADMETlab 2.0 website.[10]

  • Enter the molecule: In the "ADMET Evaluation" section, paste the SMILES string into the designated text box.

  • Submit for prediction: Click the "Predict" button.

  • Analyze the comprehensive report: The results are presented in a detailed table with color-coded indicators for quick assessment (green for favorable, yellow for intermediate, and red for unfavorable).[10] This platform provides predictions for a wide range of ADMET properties, including various subtypes of toxicity and metabolic enzyme interactions.[9]

Toxicity Prediction with ProTox-II
  • Go to the ProTox-II website: Navigate to the ProTox-II web server.[11]

  • Input the SMILES string: Paste the SMILES of 2,5-Dichloro-8-methylquinoline into the input box.

  • Start the prediction: Click the "Start Tox-Prediction" button.

  • Review the toxicity profile: ProTox-II provides predictions for various toxicity endpoints, including oral toxicity (LD50), hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity, along with a confidence score for each prediction.

Predicted Properties of 2,5-Dichloro-8-methylquinoline

The following tables summarize the predicted properties of 2,5-Dichloro-8-methylquinoline obtained from the aforementioned in silico tools.

Physicochemical Characteristics
PropertyPredicted ValueOptimal Range/Interpretation
Molecular Weight ( g/mol )212.08100 - 600 (Drug-Like Soft rule)[5]
LogP (Octanol/Water)3.75 - 4.10 - 3 (Considered proper for many drugs)[4]
LogS (Aqueous Solubility)-4.5 to -4.0-4 to 0.5 log mol/L (Considered soluble)[4][5]
TPSA (Ų)12.890 - 140 (Good for oral bioavailability)[5]
Number of H-Bond Acceptors10 - 12 (Drug-Like Soft rule)[5]
Number of H-Bond Donors00 - 7 (Drug-Like Soft rule)[5]
Number of Rotatable Bonds00 - 11 (Drug-Like Soft rule)[5]

Data sourced from SwissADME and ADMETlab 2.0.

The predicted physicochemical properties of 2,5-Dichloro-8-methylquinoline are largely within the acceptable ranges for drug-like molecules. Its molecular weight is well within the typical range for small molecule drugs. The predicted LogP suggests a moderate to high lipophilicity, which could favor membrane permeation but may also lead to higher plasma protein binding and lower aqueous solubility. The predicted aqueous solubility (LogS) is in the moderately soluble range. The low TPSA and number of hydrogen bond donors and acceptors are indicative of good potential for oral bioavailability.

ADMET Profile

Absorption

ParameterPredictionInterpretation
Human Intestinal AbsorptionHighLikely to be well absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal wall.
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-gp, which is favorable for absorption and BBB penetration.

Data sourced from SwissADME and ADMETlab 2.0.

Distribution

ParameterPredictionInterpretation
Blood-Brain Barrier PermeantYesThe compound is predicted to cross the BBB.
Plasma Protein BindingHighA significant fraction of the drug may be bound to plasma proteins, reducing its free concentration.

Data sourced from SwissADME and ADMETlab 2.0.

Metabolism

Cytochrome P450 IsoformPredicted InhibitionImplication
CYP1A2InhibitorPotential for drug-drug interactions with substrates of this enzyme.
CYP2C9Non-inhibitorLower risk of interactions with CYP2C9 substrates.
CYP2C19Non-inhibitorLower risk of interactions with CYP2C19 substrates.
CYP2D6InhibitorPotential for drug-drug interactions with substrates of this enzyme.
CYP3A4InhibitorHigh potential for drug-drug interactions with a wide range of drugs.

Data sourced from SwissADME and ADMETlab 2.0.

Toxicity

EndpointPredictionConfidenceInterpretation
Ames MutagenicityNon-mutagenHighLow probability of being mutagenic.
CarcinogenicityCarcinogenModeratePotential carcinogenic risk that warrants further investigation.
HepatotoxicityYesModeratePotential to cause liver injury.
hERG I InhibitorYesHighPotential for cardiotoxicity.
Skin SensitizationNoHighLow likelihood of causing skin sensitization.
Oral Rat Acute Toxicity (LD50)Class III (50-300 mg/kg)-Moderately toxic.

Data sourced from ProTox-II and ADMETlab 2.0.

The ADMET profile suggests that 2,5-Dichloro-8-methylquinoline has good absorption and distribution properties, including the ability to cross the blood-brain barrier. However, there are potential liabilities related to the inhibition of key cytochrome P450 enzymes, which could lead to drug-drug interactions. The toxicity predictions also raise concerns, particularly regarding carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

Drug-Likeness and Medicinal Chemistry Friendliness

G cluster_lipinski Lipinski's Rule of Five cluster_other Other Drug-Likeness Filters cluster_result Drug-Likeness Assessment start 2,5-Dichloro-8-methylquinoline MW MW <= 500? (212.08) start->MW LogP LogP <= 5? (3.75-4.1) MW->LogP Yes HBD H-Bond Donors <= 5? (0) LogP->HBD Yes HBA H-Bond Acceptors <= 10? (1) HBD->HBA Yes Ghose Ghose Filter? HBA->Ghose Yes Veber Veber Filter? Ghose->Veber Pass Egan Egan Filter? Veber->Egan Pass Result Good Drug-Likeness Profile (No Violations) Egan->Result Pass

Caption: Drug-likeness evaluation decision tree.

2,5-Dichloro-8-methylquinoline adheres to Lipinski's Rule of Five and other common drug-likeness filters, suggesting it has a favorable profile in this regard. The absence of structural alerts for pan-assay interference compounds (PAINS) is also a positive indicator.

Discussion and Future Perspectives

Synthesizing the In Silico Data

The in silico analysis of 2,5-Dichloro-8-methylquinoline presents a mixed but promising profile. The compound exhibits excellent predicted physicochemical properties for oral bioavailability and is likely to be well-absorbed and distributed, including into the central nervous system. Its adherence to drug-likeness rules further strengthens its potential as a starting point for drug design.

However, the predicted inhibition of multiple CYP450 enzymes and the potential for carcinogenicity, hepatotoxicity, and cardiotoxicity are significant concerns that would need to be addressed in a drug development program. These predictions highlight the importance of early-stage toxicological assessment.

Limitations of In Silico Models

It is crucial to acknowledge that in silico predictions are based on computational models and algorithms, which have inherent limitations. The accuracy of these predictions is dependent on the quality and diversity of the training data used to build the models. Therefore, the results presented in this guide should be considered as informed hypotheses rather than definitive experimental outcomes.

Guiding Future Experimental Work

The in silico data provides a clear roadmap for future experimental validation:

  • Synthesis and Characterization: The first step would be the chemical synthesis and thorough characterization of 2,5-Dichloro-8-methylquinoline.

  • Physicochemical Property Measurement: Experimental determination of LogP and aqueous solubility would be valuable to validate the in silico predictions.

  • In Vitro ADME Assays:

    • Caco-2 permeability assays to confirm intestinal absorption.

    • Plasma protein binding assays.

    • CYP450 inhibition assays to quantify the inhibitory potency against the predicted isoforms.

  • In Vitro Toxicology Assays:

    • Ames test for mutagenicity.

    • Hepatotoxicity assays using cultured liver cells.

    • hERG patch-clamp assay to assess the risk of cardiotoxicity.

Conclusion

This technical guide has provided a comprehensive in silico evaluation of 2,5-Dichloro-8-methylquinoline, a novel halogenated quinoline derivative. The predictions suggest that this compound possesses favorable physicochemical properties and drug-likeness for oral administration. However, potential liabilities related to metabolism and toxicity have also been identified. The presented step-by-step workflow using publicly available web-based tools demonstrates the power of computational methods in the early stages of drug discovery to guide the design and prioritization of new chemical entities. The insights gained from this in silico profiling will be invaluable in directing future experimental studies to validate these findings and further explore the therapeutic potential of 2,5-Dichloro-8-methylquinoline.

References

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121. [Link]

  • Dong, J., et al. (2018). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • Ghose, A. K., et al. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of Combinatorial Chemistry, 1(1), 55–68. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Martin, Y. C. (2005). A bioavailability score. Journal of Medicinal Chemistry, 48(9), 3164–3170. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. [Link]

  • Tsinghua University. (n.d.). ADMETlab 2.0. [Link]

  • Charité - Universitätsmedizin Berlin. (n.d.). ProTox-II. [Link]

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. [Link]

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The Alchemist's Guide to Aromatic Architecture: A Modern Review of Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy of the Quinoline Scaffold

First isolated from coal tar in 1834, the quinoline ring system—a fusion of benzene and pyridine rings—has etched an indelible mark on the landscape of chemical and pharmaceutical sciences. Its rigid, heteroaromatic framework is a privileged scaffold, forming the core of numerous natural alkaloids like the historic antimalarial quinine, and a vast array of synthetic molecules with profound biological activities and material properties. For researchers, synthetic chemists, and drug development professionals, mastery over the synthesis of substituted quinolines is not merely an academic exercise; it is a gateway to novel therapeutics, advanced materials, and a deeper understanding of molecular function.

This technical guide eschews a rigid, textbook format. Instead, it is structured to provide a narrative of scientific evolution, from the foundational pillars of classical named reactions to the elegant precision of modern catalytic methods. As your guide, I will not only present protocols but also delve into the causality behind the experimental choices—the "why" that transforms a recipe into a robust, adaptable scientific method. Our journey will be grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence, with every key claim and protocol rigorously cited.

Part 1: The Titans of Tradition: Classical Named Reactions for Quinoline Synthesis

The synthesis of the quinoline core is built upon a foundation of powerful named reactions developed in the late 19th century. While often requiring harsh conditions, their enduring relevance lies in their use of readily available starting materials and their ability to generate a diverse array of substitution patterns.

The Skraup Synthesis: A Fiery Genesis

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a vigorous and highly exothermic reaction, yet it remains a fundamental method for producing quinolines.[1][2] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[2]

Causality and Mechanistic Insight: The genius of the Skraup reaction lies in the in situ generation of the key electrophile. Concentrated sulfuric acid first dehydrates glycerol to form acrolein, an α,β-unsaturated aldehyde. The aniline then undergoes a Michael addition to acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is finally oxidized to the quinoline product. The choice of nitrobenzene as the oxidant is strategic; its reduction product, aniline, can be recycled back into the reaction.

Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (optional, as a moderator)

  • Sodium hydroxide solution (for workup)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol. The addition should be slow and with cooling to manage the initial exotherm.

  • Addition of Oxidant: Slowly add nitrobenzene to the mixture. If the reaction is too vigorous, ferrous sulfate can be added to moderate it.

  • Heating: Heat the mixture to reflux. The reaction is highly exothermic and may require initial cooling before heating is applied to maintain control. Continue refluxing for several hours, monitoring the reaction's progress by TLC.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.

  • Neutralization: Cautiously neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. This step is also highly exothermic and requires efficient cooling.

  • Isolation: Perform steam distillation to isolate the crude quinoline. The unchanged nitrobenzene will distill first, followed by the quinoline.

  • Purification: Separate the organic layer of the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.

Self-Validation and Trustworthiness: The protocol's reliability hinges on careful temperature control. The use of a moderator like ferrous sulfate helps to prevent the reaction from becoming uncontrollable. Monitoring by TLC is crucial to determine the reaction's endpoint and avoid the formation of excessive tar-like byproducts. The steam distillation workup is a robust method for separating the volatile quinoline product from the non-volatile inorganic salts and polymeric residues.

Diagram: Skraup Synthesis Workflow

Skraup_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix Aniline & Glycerol B Add H₂SO₄ (slowly, with cooling) A->B C Add Nitrobenzene B->C D Heat to Reflux (controlled) C->D E Monitor by TLC D->E F Cool & Quench on Ice E->F G Neutralize with NaOH (cooling) F->G H Steam Distillation G->H I Purify by Vacuum Distillation H->I

Caption: Workflow for the Skraup Synthesis of Quinoline.

The Doebner-von Miller Reaction: A Versatile Adaptation

A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction (1881) employs α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[1][3] This allows for the synthesis of a wider range of substituted quinolines, particularly those with alkyl or aryl groups at the 2- and 4-positions.

Causality and Mechanistic Insight: The reaction proceeds via a similar pathway to the Skraup synthesis, involving a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and oxidation. The key advantage is the ability to choose the α,β-unsaturated carbonyl compound, thereby dictating the substitution pattern of the resulting quinoline. For instance, using crotonaldehyde with aniline yields 2-methylquinoline. The reaction is typically catalyzed by strong Brønsted or Lewis acids.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium hydroxide solution (for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, prepare a solution of aniline in aqueous hydrochloric acid.

  • Addition of Carbonyl: Heat the aniline hydrochloride solution to reflux. In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Controlled Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline solution over 1-2 hours. This controlled addition is critical to minimize the self-polymerization of crotonaldehyde, a common side reaction.

  • Reflux: After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the reaction's progress by TLC.

  • Workup and Neutralization: Once the reaction is complete, allow the mixture to cool. Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction and Purification: Extract the product with an organic solvent such as dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Self-Validation and Trustworthiness: The biphasic solvent system (water and toluene) is a key element for the success of this protocol. It sequesters the crotonaldehyde in the organic phase, reducing its concentration in the acidic aqueous phase and thus mitigating polymerization. The slow, dropwise addition of the carbonyl compound further enhances this control.

Diagram: Doebner-von Miller Reaction Mechanism

Doebner_von_Miller Aniline Aniline Michael Addition Michael Addition Aniline->Michael Addition 1 Intermediate_1 Intermediate_1 Michael Addition->Intermediate_1 Forms β-Anilino Carbonyl α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl->Michael Addition Cyclization Cyclization Intermediate_1->Cyclization 2. Acid-catalyzed Dihydroquinoline Dihydroquinoline Cyclization->Dihydroquinoline Dehydration Oxidation Oxidation Dihydroquinoline->Oxidation 3 Substituted Quinoline Substituted Quinoline Oxidation->Substituted Quinoline Aromatization

Caption: Key steps in the Doebner-von Miller reaction.

The Combes Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis, reported in 1888, provides a straightforward route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[1][4][5]

Causality and Mechanistic Insight: The reaction begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[4][5] This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, which is the rate-determining step. Subsequent dehydration yields the substituted quinoline.[5] The choice of a symmetric β-diketone like acetylacetone leads to a single product, 2,4-dimethylquinoline, when reacted with aniline.

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Sodium bicarbonate solution (for workup)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser, mix aniline and acetylacetone.

  • Acid Addition: Slowly and with cooling, add concentrated sulfuric acid or PPA to the mixture.

  • Heating: Heat the reaction mixture, typically in an oil bath, for a specified time and temperature (e.g., 100-120 °C for 1-2 hours). Monitor the reaction by TLC.

  • Workup: After cooling, pour the reaction mixture onto ice and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Self-Validation and Trustworthiness: The use of a strong acid catalyst is essential for both the initial enamine formation and the subsequent cyclization. The reaction temperature and time must be carefully optimized to ensure complete cyclization while minimizing charring and other side reactions. A complete neutralization during workup is crucial for the efficient extraction of the basic quinoline product.

The Conrad-Limpach-Knorr Synthesis: Crafting Quinolones

The Conrad-Limpach-Knorr synthesis is a powerful method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) and 2-hydroxyquinolines (2-quinolones).[1] The regiochemical outcome is dictated by the reaction temperature.

  • Conrad-Limpach Pathway (lower temperature): Aniline reacts with a β-ketoester at the keto group to form an enamine, which upon thermal cyclization (typically >250 °C) yields a 4-hydroxyquinoline.[6][7]

  • Knorr Pathway (higher temperature): At higher initial temperatures (around 140 °C), the aniline reacts at the ester group to form a β-ketoanilide, which then cyclizes to a 2-hydroxyquinoline.[7]

Causality and Mechanistic Insight: This temperature-dependent regioselectivity is a classic example of kinetic versus thermodynamic control. The reaction at the more reactive ketone carbonyl (Conrad-Limpach) is kinetically favored at lower temperatures. At higher temperatures, the reaction becomes reversible, and the more stable thermodynamic product, the anilide (Knorr), is formed. The high temperature required for the cyclization step in the Conrad-Limpach synthesis is necessary to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the intramolecular attack.

Experimental Protocol: Conrad-Limpach Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM) or Diethyl 2-(ethoxymethylene)malonate

  • High-boiling solvent (e.g., diphenyl ether, Dowtherm A)

Procedure:

  • Condensation: Mix aniline and diethyl ethoxymethylenemalonate in a round-bottom flask. Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours to form the intermediate anilidomethylenemalonate. This can often be done neat or in a solvent like ethanol.

  • Cyclization: Add a high-boiling solvent (e.g., diphenyl ether) to the intermediate. Heat the mixture to a high temperature (around 250 °C) with a distillation setup to remove the ethanol formed during the reaction. The product often precipitates from the hot solution.

  • Isolation: Cool the reaction mixture. The precipitated product can be collected by filtration and washed with a non-polar solvent like hexanes to remove the high-boiling solvent.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Self-Validation and Trustworthiness: The success of the cyclization step is highly dependent on reaching a sufficiently high temperature to drive the reaction to completion. The use of a high-boiling, inert solvent is crucial for achieving these temperatures and ensuring a homogeneous reaction mixture. The removal of ethanol as it forms helps to drive the equilibrium towards the cyclized product.

The Friedländer Annulation: A Convergent Approach

The Friedländer synthesis is a versatile and high-yielding method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or an ester).[8] This reaction can be catalyzed by either acids or bases.[6]

Causality and Mechanistic Insight: The reaction proceeds through an initial aldol-type condensation between the two carbonyl components, followed by cyclization and dehydration to form the quinoline ring.[6] The primary advantage of the Friedländer synthesis is its convergent nature, which allows for the direct and often regioselective construction of highly substituted quinolines. The main limitation is the availability of the required 2-aminoaryl aldehyde or ketone starting materials.

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

Materials:

  • 2-Aminobenzophenone

  • Acetone

  • Potassium hydroxide or sodium hydroxide (as a catalyst)

  • Ethanol

Procedure:

  • Reaction Setup: In a flask, dissolve 2-aminobenzophenone in a mixture of ethanol and acetone.

  • Catalyst Addition: Add a solution of potassium hydroxide in ethanol to the mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water. The product will often precipitate.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude 2-phenylquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Self-Validation and Trustworthiness: The choice of catalyst (acid or base) can influence the reaction rate and yield, and should be optimized for the specific substrates. The reaction is generally clean, and the product can often be isolated in high purity by simple precipitation and recrystallization, making it a reliable method.

Part 2: The Vanguard of Innovation: Modern Catalytic Methodologies

While the classical methods are powerful, their often harsh conditions and limited functional group tolerance have driven the development of milder and more efficient modern alternatives. Transition-metal catalysis and C-H activation strategies are at the forefront of this evolution.

Transition-Metal Catalyzed Annulations

Transition metals, particularly palladium and rhodium, have revolutionized quinoline synthesis by enabling novel bond formations under mild conditions. These methods often involve the annulation of anilines with alkynes or other unsaturated partners.

Causality and Mechanistic Insight: A common strategy involves the rhodium-catalyzed hydroacylation of an o-alkynyl aniline with an aldehyde.[9] This reaction forms a 2-aminophenyl enone intermediate, which then undergoes an intramolecular cyclization to the quinoline. The mild conditions allow for excellent functional group tolerance. Palladium catalysis can also be employed, for example, in the oxidative cyclization of an aryl allyl alcohol and an aniline.[10]

Representative Protocol: Rhodium-Catalyzed Synthesis of Substituted Quinolines

Materials:

  • o-Alkynyl aniline

  • Aldehyde

  • Rhodium catalyst (e.g., [Rh(COD)Cl]₂)

  • Ligand (e.g., a phosphine ligand)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the rhodium catalyst, ligand, and the o-alkynyl aniline.

  • Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the aldehyde.

  • Heating: Seal the vessel and heat the reaction mixture at the optimized temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture, concentrate it under reduced pressure, and purify the residue by column chromatography on silica gel to afford the substituted quinoline.

Self-Validation and Trustworthiness: These reactions are highly sensitive to air and moisture, requiring strict adherence to inert atmosphere techniques. The choice of catalyst, ligand, and solvent is crucial for achieving high yields and selectivity, and often requires screening and optimization for new substrates. The purity of the starting materials is also paramount for the reproducibility of the results.

C-H Activation and Annulation

Direct C-H activation is a powerful and atom-economical strategy that avoids the need for pre-functionalized starting materials. Rhodium and other transition metals can catalyze the annulation of anilides with alkynes via ortho C-H activation to form quinoline scaffolds.

Causality and Mechanistic Insight: The reaction typically involves the coordination of the metal catalyst to a directing group on the aniline derivative (e.g., an amide or pyridine). This directs the catalyst to activate a specific C-H bond on the aromatic ring. The resulting metallacycle then undergoes insertion of an alkyne, followed by reductive elimination and aromatization to yield the quinoline product.

Diagram: Rhodium-Catalyzed C-H Activation/Annulation

CH_Activation Anilide + [Rh] Anilide + [Rh] Coordination Coordination Anilide + [Rh]->Coordination 1 C-H Activation C-H Activation Coordination->C-H Activation 2. Forms Rhodacycle Alkyne Insertion Alkyne Insertion C-H Activation->Alkyne Insertion 3 Reductive Elimination Reductive Elimination Alkyne Insertion->Reductive Elimination 4 Alkyne Alkyne Alkyne->Alkyne Insertion Quinoline + [Rh] Quinoline + [Rh] Reductive Elimination->Quinoline + [Rh] 5. Catalyst Regeneration

Caption: Catalytic cycle for Rh-catalyzed quinoline synthesis.

Part 3: A Comparative Analysis for the Modern Chemist

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and tolerance to functional groups.

MethodStarting MaterialsKey Features & AdvantagesLimitations & DisadvantagesTypical Yields
Skraup Aniline, GlycerolOne-pot; simple, inexpensive starting materials.Harsh, exothermic conditions; low yields; limited to simple quinolines.Low to Moderate
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylMore versatile than Skraup; allows for 2- and 4-substitution.Harsh acidic conditions; risk of polymerization of the carbonyl component.Moderate
Combes Aniline, β-DiketoneGood for 2,4-disubstituted quinolines; straightforward procedure.Requires β-diketones; strong acid catalyst needed.Good
Conrad-Limpach Aniline, β-KetoesterExcellent for 4-hydroxyquinolines (4-quinolones).Requires very high temperatures for cyclization (>250 °C).Good to Excellent
Friedländer 2-Aminoaryl Ketone/Aldehyde, α-Methylene CarbonylConvergent; high yields; mild conditions; versatile substitution.Requires synthesis of often less accessible 2-aminoaryl carbonyls.Good to Excellent
Transition-Metal Catalysis Aniline derivative, Alkyne/AlkeneMild conditions; excellent functional group tolerance; high atom economy.Requires expensive and/or air-sensitive catalysts and ligands.Good to Excellent
C-H Activation Anilide, AlkyneHighly atom-economical; avoids pre-functionalization.Often requires directing groups; catalyst optimization can be challenging.Good to Excellent

Conclusion: An Ever-Expanding Toolkit

The synthesis of substituted quinolines is a testament to the evolution of organic chemistry. From the brute-force elegance of the Skraup reaction to the surgical precision of C-H activation, the chemist's toolkit has expanded dramatically. The classical methods, while imperfect, remain valuable for their simplicity and the accessibility of their starting materials. The modern catalytic approaches, in contrast, offer a level of control and functional group tolerance that was previously unimaginable, paving the way for the synthesis of increasingly complex and novel quinoline-based molecules.

For the modern researcher, a deep understanding of this entire spectrum of methodologies is essential. The ability to choose the right tool for the job, to understand the underlying principles of each reaction, and to troubleshoot and optimize protocols is the hallmark of an expert synthetic chemist. It is my hope that this guide will serve as a valuable resource in your endeavors to construct and explore the rich and rewarding world of quinoline chemistry.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-258. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. [Link]

  • Douglas, C. J., & Thomson, R. J. (2016). Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Organic letters, 18(7), 1732–1735. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Zhao, J. W., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(66), 41665-41669. [Link]

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  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
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  • Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(5), 1299-1329. [Link]

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The Halogenated Quinolines: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus, a heterocyclic scaffold composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry. The introduction of halogen atoms to this privileged structure has given rise to a vast and versatile class of compounds known as halogenated quinolines. From their serendipitous discovery as potent antimalarial agents to their contemporary applications in oncology and neurology, the journey of halogenated quinolines is a testament to the profound impact of chemical modification on biological activity. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted therapeutic applications of halogenated quinolines. We will delve into the intricate mechanisms of action that underpin their efficacy, from the disruption of parasitic metabolic pathways to the modulation of complex cellular signaling cascades. Furthermore, this guide will offer detailed synthetic protocols for key halogenated quinolines and explore the critical role of halogen bonding in their interaction with biological targets.

The Dawn of a Therapeutic Revolution: A Historical Perspective

The story of halogenated quinolines is intrinsically linked to the fight against malaria, a disease that has plagued humanity for millennia. The journey began with the isolation of quinine from the bark of the Cinchona tree, the first effective treatment for malaria.[1] However, the quest for synthetic alternatives with improved efficacy and accessibility paved the way for the emergence of the quinoline class of drugs.

The first isolation of quinoline itself is credited to Friedlieb Ferdinand Runge in 1834 from coal tar.[2] The subsequent exploration of its chemical space led to the development of halogenated derivatives with remarkable biological activities.

A pivotal moment in the history of halogenated quinolines was the synthesis of Chloroquine in 1934 by German scientists at IG Farben.[3] Initially deemed too toxic for human use, its potent antimalarial activity was later rediscovered during World War II, marking a turning point in the management of malaria.[3] Another significant milestone was the discovery of Iodoquinol (Diiodohydroxyquinoline) by the Adco Company, which was introduced for the treatment of amoebiasis.[2][4]

The 8-hydroxyquinolines represent another critical subclass. The parent compound, 8-hydroxyquinoline, was first synthesized in 1880.[5] The halogenated derivative, Clioquinol (5-chloro-7-iodo-8-quinolinol), was initially used as a topical antiseptic and later as an oral agent for intestinal amoebiasis in the mid-20th century.[6] However, its widespread use was curtailed in the 1970s due to reports of severe neurotoxicity, a phenomenon known as subacute myelo-optic neuropathy (SMON), particularly in Japan.[6][7] This cautionary tale underscores the critical importance of understanding the toxicological profiles of halogenated compounds.

The timeline below highlights some of the key discoveries in the history of halogenated quinolines:

Year Discovery/Milestone Significance
1834 First isolation of quinoline from coal tar by Friedlieb Ferdinand Runge.[2]Foundation for the development of quinoline-based drugs.
1880 First synthesis of 8-hydroxyquinoline.[5]Precursor to a major class of halogenated quinolines.
1934 Synthesis of Chloroquine at IG Farben.[3]A highly effective and widely used antimalarial drug.
~1930s Discovery and introduction of Iodoquinol for amoebiasis.[2][4]Established the use of halogenated quinolines against protozoal infections.
Mid-20th Century Widespread use of Clioquinol as an oral amoebicide.[6]Highlighted the therapeutic potential and later, the risks of halogenated 8-hydroxyquinolines.
1970s Withdrawal of oral Clioquinol due to neurotoxicity (SMON).[6]A critical lesson in drug safety and toxicology.
Late 20th Century Development of Mefloquine as a potent antimalarial.Addressed the growing problem of chloroquine-resistant malaria.

The Art of Molecular Construction: Synthesis of Halogenated Quinolines

The synthesis of the quinoline core and the subsequent introduction of halogens are fundamental to the development of this class of compounds. Several classic named reactions have been instrumental in constructing the quinoline scaffold, each offering unique advantages in terms of substituent placement and reaction conditions.

Foundational Synthetic Methodologies for the Quinoline Core

Three of the most prominent named reactions for quinoline synthesis are the Combes, Gould-Jacobs, and Pfitzinger reactions. The choice of a particular method is often dictated by the desired substitution pattern on the final quinoline product.

  • Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[8] The initial formation of a Schiff base is followed by an intramolecular cyclization and dehydration to yield a 2,4-disubstituted quinoline.[9] The strongly acidic conditions, typically using sulfuric acid, are a key feature of this method.[8]

  • Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxyquinolines by reacting an aniline with an alkoxymethylenemalonate ester.[10] The reaction proceeds through a condensation step followed by a high-temperature intramolecular cyclization.[11] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[12]

  • Pfitzinger Reaction: This synthesis utilizes an isatin (or its derivatives) and a carbonyl compound containing an α-methylene group in the presence of a base.[13] The reaction proceeds through the opening of the isatin ring followed by condensation and cyclization to afford a quinoline-4-carboxylic acid.

The mechanisms of these foundational reactions are depicted in the diagrams below.

Diagram 1: Combes Quinoline Synthesis Mechanism

Combes_Mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization and Aromatization Aniline Aniline Nucleophilic_Attack Nucleophilic attack by aniline Aniline->Nucleophilic_Attack Diketone β-Diketone Protonation_Diketone Protonation of carbonyl Diketone->Protonation_Diketone Protonation_Diketone->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Schiff_Base Schiff Base/ Enamine Intermediate Dehydration->Schiff_Base Protonation_Enamine Protonation of Enamine Schiff_Base->Protonation_Enamine Cyclization Intramolecular Electrophilic Substitution Protonation_Enamine->Cyclization Dehydration2 Dehydration/ Aromatization Cyclization->Dehydration2 Quinoline Substituted Quinoline Dehydration2->Quinoline

Caption: The Combes synthesis proceeds via Schiff base formation followed by acid-catalyzed cyclization.

Diagram 2: Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization and Tautomerization Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Malonate_Ester Alkoxymethylenemalonate Ester Malonate_Ester->Michael_Addition Elimination Elimination of Alkoxide Michael_Addition->Elimination Intermediate Anilinomethylenemalonate Intermediate Elimination->Intermediate Cyclization Thermal Intramolecular Cyclization Intermediate->Cyclization Tautomerization Keto-Enol Tautomerization Cyclization->Tautomerization Hydroxyquinoline 4-Hydroxyquinoline Derivative Tautomerization->Hydroxyquinoline Chloroquine_Mechanism cluster_parasite Plasmodium falciparum Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Polymerization Heme Polymerization Heme->Polymerization Hemozoin Non-toxic Hemozoin (Crystal) Polymerization->Hemozoin Chloroquine Chloroquine Accumulation Accumulation in Vacuole Chloroquine->Accumulation Inhibition Inhibition Accumulation->Inhibition Inhibition->Polymerization Heme_Buildup Free Heme Accumulation Inhibition->Heme_Buildup Oxidative_Stress Oxidative Stress Heme_Buildup->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Caption: Chloroquine inhibits heme polymerization in the parasite's food vacuole, leading to toxic heme accumulation.

Mefloquine, another potent antimalarial, is thought to have a more complex mechanism of action that is not fully understood. While it may also interfere with hemozoin formation, recent evidence suggests that it can also inhibit protein synthesis in the parasite by binding to the 80S ribosome. [14]

Amoebicidal and Antibacterial Activity: The Role of Metal Chelation

Many halogenated 8-hydroxyquinolines, such as iodoquinol and clioquinol, exert their antimicrobial effects through the chelation of essential metal ions, particularly iron and copper. [2][15]These metal ions are crucial cofactors for a variety of enzymes involved in microbial metabolism. By sequestering these metals, the halogenated quinolines disrupt these vital enzymatic processes, leading to microbial cell death.

Anticancer and Antiviral Properties

The therapeutic potential of halogenated quinolines extends beyond infectious diseases. Certain derivatives have shown promising anticancer activity. The proposed mechanisms are varied and include the induction of oxidative stress, inhibition of the proteasome, and disruption of copper transport, leading to apoptosis in cancer cells. [7]Halogenated quinolines have also been investigated as antiviral agents, with some compounds showing activity against a range of viruses, including HIV and SARS-CoV-2. [13][16]The antiviral mechanisms are still under investigation but may involve the inhibition of viral entry, replication, or protein synthesis. [17]

Neurotoxicity of Clioquinol: A Complex Picture

The neurotoxicity associated with clioquinol is a complex phenomenon with multiple proposed mechanisms. It is believed to involve the disruption of metal ion homeostasis, particularly copper and zinc, within the central nervous system. [7]This can lead to oxidative stress, mitochondrial dysfunction, and the induction of DNA double-strand breaks in neuronal cells. [18][19] Diagram 4: Proposed Mechanisms of Clioquinol Neurotoxicity

Clioquinol_Neurotoxicity cluster_mechanisms Cellular Effects Clioquinol Clioquinol Metal_Dyshomeostasis Disruption of Cu and Zn Homeostasis Clioquinol->Metal_Dyshomeostasis DNA_Damage DNA Double-Strand Breaks Clioquinol->DNA_Damage Oxidative_Stress Increased Oxidative Stress Metal_Dyshomeostasis->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Metal_Dyshomeostasis->Mitochondrial_Dysfunction Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage DNA_Damage->Neuronal_Damage

Caption: Clioquinol's neurotoxicity is multifactorial, involving metal dyshomeostasis and cellular damage.

The Halogen Bond: A Key to Biological Activity

The presence of halogen atoms in the quinoline structure is not merely for steric or lipophilic effects. Halogens, particularly chlorine, bromine, and iodine, can participate in a type of non-covalent interaction known as a halogen bond . This interaction occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a biological macromolecule. [20] Halogen bonds can play a significant role in the binding of halogenated quinolines to their protein targets, contributing to both the affinity and selectivity of the interaction. [21]The strength of the halogen bond increases with the size and polarizability of the halogen atom (I > Br > Cl). [22]The geometry of the halogen bond is also critical, with a preference for a linear arrangement between the carbon-halogen bond and the Lewis base. [22] The table below summarizes some key properties of halogens relevant to halogen bonding in drug design.

Halogen Van der Waals Radius (Å) Electronegativity (Pauling Scale) Potential for Halogen Bonding
Fluorine (F)1.473.98Very Weak/Negligible
Chlorine (Cl)1.753.16Moderate
Bromine (Br)1.852.96Strong
Iodine (I)1.982.66Very Strong

The rational incorporation of halogen bonds into drug design is an active area of research, with the potential to develop more potent and selective halogenated quinoline-based therapeutics.

Future Directions and Conclusion

The field of halogenated quinolines continues to evolve, with ongoing research focused on several key areas:

  • Development of novel synthetic methodologies: The design of more efficient, regioselective, and environmentally friendly methods for the synthesis of halogenated quinolines is a priority.

  • Exploration of new therapeutic applications: The anticancer, antiviral, and neuroprotective properties of halogenated quinolines are being actively investigated, with the potential for new drug discoveries in these areas.

  • Overcoming drug resistance: The development of new halogenated quinolines that can circumvent existing drug resistance mechanisms, particularly in the context of malaria, is a critical challenge.

  • Rational drug design incorporating halogen bonding: A deeper understanding of the principles of halogen bonding is being applied to the rational design of new halogenated quinolines with enhanced target affinity and selectivity.

References

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46. [Link]

  • Borah, P., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113268. [Link]

  • Chen, J., et al. (2022). NQO1 protects against clioquinol toxicity. Frontiers in Molecular Biosciences, 9, 966553. [Link]

  • Diiodohydroxyquinoline. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic method of high-purity chloroquine phosphate.
  • Hardegger, L. A., et al. (2011). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 337–346. [Link]

  • 8-Hydroxyquinoline. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Huigens, R. W., et al. (2017). Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms. Scientific Reports, 7(1), 17931. [Link]

  • Iodoquinol. (2018, March 4). Johns Hopkins ABX Guide. [Link]

  • Iodoquinol (oral route). (n.d.). Mayo Clinic. [Link]

  • Krafts, K., Hempelmann, E., & Skórska-Stania, A. (2012). From methylene blue to chloroquine: a brief review of the development of an antimalarial therapy. Parasitology research, 111(1), 1–6. [Link]

  • Lu, Y., et al. (2012). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 55(15), 6483–6499. [Link]

  • Masters, D. K., & Hopkins, A. D. (1979). Therapeutic trial of four amoebicide regimes in rural Zaire. The Journal of tropical medicine and hygiene, 82(5), 99–101. [Link]

  • NQO1 protects against clioquinol toxicity. (2022). Frontiers. [Link]

  • Pfitzinger Reaction. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. [Link]

  • IODOQUINOL. (2022, February 3). New Drug Approvals. [Link]

  • Gould-Jacobs Reaction. (n.d.). Name Reactions in Organic Synthesis. [Link]

  • Wilcken, R., et al. (2013). The significance of halogen bonding in ligand-receptor interactions. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]

  • Design and Synthesis of Novel Chloroquine-based Antimalarials. (2016). PDXScholar. [Link]

  • Chen, J., et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers, 4(4), 622-626. [Link]

  • Richter, S. N., et al. (2002). Antiviral properties of quinolone-based drugs. Current drug targets. Infectious disorders, 2(3), 247–260. [Link]

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS neuroscience & therapeutics, 18(1), 41–46. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences of the United States of America, 116(46), 22946–22952. [Link]

  • Entamoeba histolytica. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. (2022). MDPI. [Link]

  • Wu, R., et al. (2019). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Journal of labeled compounds & radiopharmaceuticals, 62(5), 233–240. [Link]

  • The global history of quinine, the world's first anti-malaria drug. (2015, December 30). Medium. [Link]

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  • target proteins & x-ray crystallography. (2020, August 23). YouTube. [Link]

  • Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epididis. (n.d.). OUCI. [Link]

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  • Wong, W., et al. (2017). The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. Nature microbiology, 2, 17031. [Link]

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  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. [Link]

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  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251. [Link]

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Methodological & Application

Protocol & Application Notes for the Purification of 2,5-Dichloro-8-methylquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical and Chemical Research Sectors

Abstract

This document provides a comprehensive, field-proven guide for the purification of 2,5-Dichloro-8-methylquinoline via single-solvent recrystallization. As a crucial intermediate in the synthesis of advanced pharmaceutical compounds and novel materials, achieving high purity of this substrate is paramount. This application note moves beyond a simple procedural list, delving into the underlying principles of solvent selection, crystal growth kinetics, and impurity rejection. It offers a detailed, step-by-step protocol, a troubleshooting guide for common experimental challenges, and essential safety protocols to ensure both the integrity of the final product and the safety of the operator. This guide is intended for researchers, chemists, and process development professionals who require a robust and reproducible method for obtaining high-purity 2,5-Dichloro-8-methylquinoline.

Introduction: The Imperative for Purity

2,5-Dichloro-8-methylquinoline is a halogenated quinoline derivative. Quinoline scaffolds are foundational in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The specific substitution pattern of 2,5-Dichloro-8-methylquinoline makes it a versatile precursor for further synthetic elaboration. However, like many multi-step organic syntheses, the crude product is often contaminated with unreacted starting materials, by-products, or residual reagents. These impurities can interfere with subsequent reactions, reduce yields, and introduce undesirable components into a final active pharmaceutical ingredient (API).

Recrystallization is a powerful and economical purification technique for solid compounds.[3][4] The process leverages the differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures. By dissolving the impure solid in a minimum amount of hot, appropriate solvent and allowing it to cool slowly, the target compound selectively crystallizes out of the solution, leaving the impurities behind in the mother liquor.[5] This guide establishes a validated protocol for this critical purification step.

The Science of Recrystallization: A Self-Validating System

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent system is not merely one that dissolves the compound, but one that exhibits a specific solubility profile.

Causality Behind Solvent Selection: The core principle is that the desired compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[5] This steep solubility gradient is the driving force for high recovery. Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble even in the cold solvent (so they are retained in the mother liquor during filtration).

Key Attributes of an Ideal Recrystallization Solvent:

  • Solubility Gradient: High solubility for 2,5-Dichloro-8-methylquinoline when hot, low solubility when cold.

  • Impurity Solubility: Impurities should be either highly soluble or insoluble at all temperatures.

  • Chemical Inertness: The solvent must not react with the compound.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive.[5]

Based on the properties of similar chlorinated aromatic compounds, a solvent screening is the first essential step.[6]

Materials and Equipment

Chemicals:

  • Crude 2,5-Dichloro-8-methylquinoline

  • Screening Solvents (Reagent Grade): Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes

  • Activated Carbon (decolorizing charcoal), if needed

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying, optional)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bars

  • Condenser (for reflux)

  • Buchner funnel and appropriately sized filter paper

  • Vacuum filter flask

  • Vacuum source (aspirator or pump)

  • Glass funnel (for hot filtration)

  • Spatulas and weighing balance

  • Ice bath

  • Drying oven or vacuum desiccator

Experimental Protocols

Part A: Protocol for Recrystallization Solvent Screening

This initial screening is critical for optimizing the purification process and maximizing yield.

  • Preparation: Place approximately 50 mg of crude 2,5-Dichloro-8-methylquinoline into several small test tubes.

  • Solvent Addition: To each test tube, add a different potential solvent (e.g., ethanol, acetone, toluene) dropwise at room temperature, swirling after each addition.

  • Room Temperature Solubility: Identify solvents that dissolve the compound poorly or not at all at room temperature. These are good initial candidates.

  • Hot Solubility Test: Gently heat the test tubes containing the promising solvents in a water bath. Add more solvent in small portions until the solid just dissolves.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: The best solvent will be one in which the compound was sparingly soluble at room temperature but fully soluble when hot, and which produces a large crop of crystals upon cooling.

Table 1: Predicted Solubility Properties for Solvent Screening

Solvent Boiling Point (°C)[7] Polarity[7] Predicted Solubility for 2,5-Dichloro-8-methylquinoline Rationale & Comments
Ethanol 78 Polar Protic Good Candidate. Alcohols are often effective for recrystallizing moderately polar organic solids.[8]
Methanol 65 Polar Protic Possible Candidate. Lower boiling point makes for easier removal. May be too polar, leading to lower solubility.
Isopropanol 82 Polar Protic Good Candidate. Similar to ethanol; provides a good alternative.
Acetone 56 Polar Aprotic Possible Candidate. A strong solvent; may show high solubility even when cold, leading to lower recovery.[6]
Ethyl Acetate 77 Moderately Polar Good Candidate. Often provides a good balance of solubility for compounds of intermediate polarity.
Toluene 111 Nonpolar Possible Candidate. Good for less polar compounds. Higher boiling point requires more care.

| Hexane | 69 | Nonpolar | Likely Poor. | May be a good anti-solvent. Unlikely to dissolve the compound even when hot. |

Part B: Detailed Recrystallization Workflow

The following protocol assumes ethanol has been identified as a suitable solvent from the screening process. Adjust solvent choice and volumes as necessary based on your screening results.

1. Dissolution of the Crude Solid:

  • Place the crude 2,5-Dichloro-8-methylquinoline (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a small portion of the chosen solvent (e.g., 20 mL of ethanol) to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add more solvent in small increments until the solid completely dissolves at or near the solvent's boiling point. Causality Note: Using the minimal amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the crystal yield.

2. Decolorization with Activated Carbon (Optional Step):

  • If the hot solution is colored, it indicates the presence of colored impurities.

  • Remove the flask from the heat source and allow the boiling to subside slightly.

  • Add a very small amount of activated carbon (a spatula tip's worth) to the solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Return the flask to the heat and boil gently for 5-10 minutes. The carbon will adsorb the colored impurities.

3. Hot Gravity Filtration (Only if Step 2 was performed):

  • This step removes the activated carbon and any other insoluble impurities.

  • Place a new, clean Erlenmeyer flask on the hot plate and add a small amount of solvent to it and bring it to a boil. This hot solvent vapor will keep the filtration apparatus warm and prevent premature crystallization.

  • Set up a gravity filtration apparatus (glass funnel with fluted filter paper) over the new flask.

  • Quickly and carefully pour the hot, carbon-containing solution through the fluted filter paper.

  • Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining compound.

4. Crystallization:

  • Cover the flask containing the clear, hot filtrate with a watch glass or inverted beaker.

  • Allow the solution to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

5. Isolation of Crystals by Vacuum Filtration:

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Place the funnel on a vacuum filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the cold recrystallization solvent and apply the vacuum to ensure a good seal.

  • Swirl the flask containing the crystals to create a slurry and pour it into the center of the Buchner funnel.

  • Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals to the funnel.

6. Washing the Crystals:

  • With the vacuum still applied, wash the crystals on the filter paper with one or two small portions of ice-cold solvent. Causality Note: Using cold solvent washes away the impurity-laden mother liquor adhering to the crystals without re-dissolving a significant amount of the product.

7. Drying the Purified Product:

  • Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

  • Transfer the semi-dry crystals to a pre-weighed watch glass.

  • Dry the crystals to a constant weight, either in a well-ventilated fume hood, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow A Start: Crude Solid B Add minimal hot solvent to dissolve A->B C Solution has colored impurities? B->C D Add activated carbon, boil briefly C->D Yes F Cool slowly to room temp, then place in ice bath C->F No E Hot Gravity Filtration D->E E->F G Crystals Form F->G H Isolate crystals via vacuum filtration G->H I Wash crystals with ice-cold solvent H->I J Dry purified crystals I->J K End: Pure Crystalline Product J->K

Caption: Workflow for the purification of 2,5-Dichloro-8-methylquinoline.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not yet saturated. 1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. 3. Add a "seed crystal" of the pure compound.
"Oiling out" occurs (product separates as a liquid). 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. The compound is highly impure, depressing its melting point. 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Choose a solvent with a lower boiling point.
Low recovery of purified product. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold enough. 4. The compound has significant solubility in the cold solvent. 1. Concentrate the mother liquor by boiling off some solvent to see if a second crop of crystals can be obtained (note: this crop may be less pure). 2. Ensure the filtration apparatus is pre-heated for hot filtrations. 3. Always use ice-cold solvent for washing.

| Colored crystals are obtained. | 1. The decolorizing carbon was not used, or not enough was used. 2. The impurity is co-crystallizing with the product. | 1. Repeat the recrystallization process, ensuring the use of activated carbon. 2. A different solvent may be required to reject the colored impurity. |

Safety and Handling

All operations should be conducted inside a certified chemical fume hood.

  • Hazard Profile: Halogenated quinoline derivatives should be handled with care. While specific data for 2,5-Dichloro-8-methylquinoline is limited, related compounds are known to cause skin and serious eye irritation.[9][10] Assume the compound is harmful if swallowed or comes into contact with skin.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[10][11]

  • Solvent Hazards: Organic solvents are typically flammable and can be irritants. Avoid breathing vapors and ensure there are no ignition sources near the heating apparatus.[9]

  • Waste Disposal: Dispose of the filtrate (mother liquor) and any other chemical waste in appropriately labeled hazardous waste containers according to institutional guidelines.

References

  • El-Gendy, A. A. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(10), 1224-1233. [Link]

  • He, H., et al. (2020). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 65(11), 5347-5360. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

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  • Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
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  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Google Patents. (2019). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
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  • PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

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  • The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 9(28), 16075-16086. [Link]

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The Strategic Utility of 2,5-Dichloro-8-methylquinoline in the Synthesis of Novel Pharmaceutical Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Unique Potential of 2,5-Dichloro-8-methylquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[1] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 2,5-Dichloro-8-methylquinoline is a particularly valuable, yet under-explored, precursor for the synthesis of novel pharmaceutical compounds. Its distinct substitution pattern offers three orthogonal points for chemical modification: the two chlorine atoms at the C2 and C5 positions, which can be selectively addressed through modern cross-coupling and nucleophilic substitution reactions, and the methyl group at the C8 position, which can be functionalized to introduce further diversity.

This guide provides a comprehensive overview of the synthetic utility of 2,5-dichloro-8-methylquinoline, detailing its preparation and subsequent derivatization into a variety of potentially bioactive molecules. The protocols herein are designed to be robust and adaptable, providing researchers in drug discovery and development with a practical toolkit for leveraging this versatile building block.

Physicochemical and Spectroscopic Data of the Precursor

While experimental data for 2,5-dichloro-8-methylquinoline is not widely published, data for the closely related 2,5-dichloro-8-methylquinoline-3-carbonyl chloride is available, confirming the existence and stability of this substitution pattern.[2] The expected physicochemical properties and spectroscopic signatures for 2,5-dichloro-8-methylquinoline are summarized below, based on data from analogous compounds.[3][4][5]

PropertyExpected Value/Observation
Molecular Formula C₁₀H₇Cl₂N
Molecular Weight 212.08 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) δ ~2.7-2.9 (s, 3H, -CH₃), 7.4-8.2 (m, 4H, Ar-H)
¹³C NMR (CDCl₃) δ ~18-20 (-CH₃), 120-150 (Ar-C)
Mass Spectrometry (EI) M⁺ peak at m/z 211, M+2 at m/z 213, M+4 at m/z 215
Infrared (IR) ~1580-1620 cm⁻¹ (C=C, C=N stretching)

Synthetic Strategy for 2,5-Dichloro-8-methylquinoline

The synthesis of polysubstituted quinolines can be achieved through several classic methodologies, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[6][7] A plausible route to 2,5-dichloro-8-methylquinoline involves a modification of the Doebner-von Miller reaction, which is well-suited for the preparation of substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[8][9]

Proposed Synthesis via Modified Doebner-von Miller Reaction

This protocol outlines a hypothetical, yet chemically sound, approach to the synthesis of the title precursor.

Protocol 1: Synthesis of 2,5-Dichloro-8-methylquinoline

  • Reaction Setup: To a solution of 2-amino-4-chlorotoluene (1 equivalent) in a suitable solvent such as ethanol or a mixture of acetic acid and water, add a Lewis acid catalyst (e.g., ZnCl₂ or Sc(OTf)₃, 0.1 equivalents).

  • Addition of Reagents: Slowly add α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 equivalents) to the reaction mixture at room temperature.

  • Cyclization: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidation: Upon completion of the cyclization, add an oxidizing agent (e.g., nitrobenzene or air) to facilitate the aromatization to the quinoline ring. Continue to heat at reflux for an additional 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Chlorination: The resulting 5-chloro-8-methylquinolin-2(1H)-one can then be chlorinated at the 2-position using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, 2,5-dichloro-8-methylquinoline.

Key Derivatization Strategies and Protocols

The strategic placement of two distinct chlorine atoms and a methyl group on the quinoline scaffold of 2,5-dichloro-8-methylquinoline allows for a sequential and regioselective functionalization, paving the way for the creation of diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions at C2 and C5

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of C-C and C-N bonds, respectively.[10][11] The differential reactivity of the chloro-substituents on the quinoline ring can be exploited for selective functionalization. Generally, the C2 and C4 positions on the quinoline ring are more activated towards nucleophilic substitution and oxidative addition in palladium catalysis compared to other positions.

Workflow for Selective Cross-Coupling:

G A 2,5-Dichloro-8-methylquinoline B Suzuki Coupling at C2 A->B ArB(OH)₂, Pd Catalyst, Base D Buchwald-Hartwig Amination at C2 A->D R₂NH, Pd Catalyst, Base C Buchwald-Hartwig Amination at C5 B->C R'₂NH, Pd Catalyst, Base F Diverse Di-substituted Quinolines C->F E Suzuki Coupling at C5 D->E Ar'B(OH)₂, Pd Catalyst, Base E->F

Caption: Sequential cross-coupling strategy.

Protocol 2: Selective Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki coupling on dichloroquinolines.[10][12]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,5-dichloro-8-methylquinoline (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of chloroquinolines.[13]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,5-dichloro-8-methylquinoline (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2 equivalents).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Functionalization of the 8-Methyl Group

The methyl group at the C8 position provides another handle for derivatization, most commonly through oxidation to a carboxylic acid, which can then be converted to amides, esters, or other functional groups.[9]

Protocol 4: Oxidation to Quinoline-8-Carboxylic Acid

  • Reaction Setup: Suspend the 2,5-dichloro-8-methylquinoline derivative in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours until the purple (for KMnO₄) or orange (for K₂Cr₂O₇) color disappears.

  • Workup: Cool the reaction mixture and filter to remove manganese dioxide or chromium salts. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Synthesis of Bioactive 8-Hydroxyquinoline Derivatives

Given the broad spectrum of biological activities associated with 8-hydroxyquinolines, their synthesis from 2,5-dichloro-8-methylquinoline derivatives is of significant interest. This can be achieved through nucleophilic aromatic substitution of a chloro group with a protected hydroxyl group, followed by deprotection.

Synthetic Pathway to 8-Hydroxyquinolines:

G A Functionalized Dichloroquinoline B Nucleophilic Substitution with -OBn A->B NaOBn, High Temp. C Deprotection B->C H₂, Pd/C D Bioactive 8-Hydroxyquinoline Derivative C->D

Caption: Conversion to 8-hydroxyquinolines.

Protocol 5: Synthesis of 8-Benzyloxyquinoline Derivatives

  • Reaction Setup: In a sealed tube, combine the functionalized 2,5-dichloro-8-methylquinoline derivative (1 equivalent) with sodium benzyloxide (NaOBn, 2-3 equivalents) in a high-boiling polar aprotic solvent like DMF or NMP.

  • Reaction: Heat the mixture to 120-150 °C for 24-48 hours.

  • Workup and Purification: Cool the reaction, pour into water, and extract with an organic solvent. Purify by column chromatography.

Protocol 6: Deprotection to 8-Hydroxyquinoline

  • Reaction Setup: Dissolve the 8-benzyloxyquinoline derivative in a suitable solvent such as ethanol or ethyl acetate.

  • Hydrogenolysis: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%) and subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker).

  • Reaction Completion: Stir at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the 8-hydroxyquinoline product.

Conclusion and Future Perspectives

2,5-Dichloro-8-methylquinoline represents a versatile and strategically valuable precursor for the synthesis of a wide array of novel pharmaceutical compounds. The orthogonal reactivity of its chloro and methyl substituents allows for a systematic and controlled exploration of chemical space. The protocols outlined in this guide provide a solid foundation for researchers to begin synthesizing diverse libraries of quinoline derivatives for biological screening. Future work in this area could focus on the development of more efficient and selective catalytic systems for the functionalization of this scaffold, as well as the exploration of the biological activities of the resulting compounds in various therapeutic areas.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series.
  • Parmar, D., Kumar, R., & Sharma, U. (2025). C(sp3)-H Bond Functionalization of 8-Methylquinolines. Chemistry – An Asian Journal, 20(5), e202401266.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Arshad, N., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196.
  • Glenn, R. A., & Bailey, J. R. (1941). A Contribution to Chromic Acid Oxidation of Quinoline Homologs and Oxidation of Bz-Ethylquinolines to Quinolyl Methyl Ketones. Journal of the American Chemical Society, 63(3), 639-640.
  • Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32.
  • Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666.
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). Molecules, 28(14), 5489.
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p. 478.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • S. N. (2019). The Skraup Synthesis of Quinolines. In Name Reactions in Heterocyclic Chemistry II (pp. 531-548). John Wiley & Sons, Inc.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Charris, J. E., et al. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 16(8), 6479–6488.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents. (n.d.).
  • PubChem. (n.d.). 2,5-Dichloro-8-methylquinoline-3-carbonyl chloride. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9153–9156.

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Application Note: A Robust HPLC-UV Method for the Analysis of 2,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,5-Dichloro-8-methylquinoline. This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The developed method utilizes a C18 stationary phase with a methanol and water mobile phase, offering excellent selectivity and resolution. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require accurate determination of the purity and concentration of this analyte.

Introduction

2,5-Dichloro-8-methylquinoline is a halogenated quinoline derivative.[1][2] Quinolines are a class of heterocyclic aromatic compounds with a wide range of biological activities and are core structures in many synthetic compounds.[1] Given the importance of 2,5-Dichloro-8-methylquinoline as a synthetic precursor, a reliable analytical method is crucial to ensure the quality and purity of starting materials and to monitor reaction progress. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[3] Reversed-phase HPLC, in particular, is well-suited for the analysis of non-polar to moderately polar compounds like halogenated aromatics.[4]

This application note provides a comprehensive protocol for the HPLC analysis of 2,5-Dichloro-8-methylquinoline, including detailed instrument parameters, sample preparation guidelines, and a discussion of the method's scientific basis.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reversed-phase column is recommended. Typical dimensions are 4.6 x 250 mm with a 5 µm particle size.[5]

  • Chemicals and Reagents:

    • 2,5-Dichloro-8-methylquinoline reference standard (purity ≥98%)

    • HPLC grade methanol[6]

    • HPLC grade water

    • Acetonitrile (for sample dissolution, if necessary)[6]

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation. The conditions outlined in Table 1 have been established based on the physicochemical properties of halogenated quinoline derivatives.

Table 1: HPLC Chromatographic Conditions

ParameterValueRationale
Column C18, 4.6 x 250 mm, 5 µmC18 columns provide excellent hydrophobic retention for aromatic compounds like quinolines.[4]
Mobile Phase Methanol:Water (70:30, v/v)A methanol-water mobile phase offers a good balance of solvent strength for eluting the analyte with a reasonable retention time.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency and peak shape.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[5]
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Detection Wavelength 235 nmQuinoline derivatives exhibit strong UV absorbance in the 220-350 nm range. 235 nm is chosen to maximize sensitivity.[8][9]
Run Time 10 minutesSufficient time to elute the analyte and any potential impurities.
Preparation of Solutions
  • Measure 700 mL of HPLC grade methanol and 300 mL of HPLC grade water.

  • Combine the solvents in a clean, suitable container.

  • Mix thoroughly and degas the solution using a vacuum filtration apparatus or by sonication for 15-20 minutes to prevent pump cavitation and baseline noise.

  • Accurately weigh approximately 10 mg of 2,5-Dichloro-8-methylquinoline reference standard.

  • Dissolve the standard in a 100 mL volumetric flask using a mixture of methanol and water (70:30, v/v) to create a stock solution of 100 µg/mL.[10]

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Accurately weigh the sample containing 2,5-Dichloro-8-methylquinoline.

  • Dissolve the sample in a suitable solvent, ideally the mobile phase, to a known concentration within the calibration range.[6][10]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[3]

Analytical Workflow

The overall process from sample receipt to final analysis is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Step 1 Filtration Filtration (0.45 µm) Dissolution->Filtration Step 2 Injection HPLC Injection Filtration->Injection Step 3 Separation Chromatographic Separation Injection->Separation Step 4 Detection UV Detection at 235 nm Separation->Detection Step 5 Integration Peak Integration Detection->Integration Step 6 Calibration Calibration Curve Generation Integration->Calibration Step 7 Quantification Quantification Calibration->Quantification Step 8

Caption: HPLC analysis workflow for 2,5-Dichloro-8-methylquinoline.

Results and Discussion

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting a standard solution multiple times. Key system suitability parameters to monitor include:

  • Tailing Factor: Should be less than 2.0.

  • Theoretical Plates: Should be greater than 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be less than 2.0% for replicate injections.

Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines. This includes assessing linearity, accuracy, precision, specificity, and robustness.

  • Linearity: A linear relationship between concentration and peak area should be established across the desired concentration range, with a correlation coefficient (r²) of ≥ 0.999.

  • Specificity: The method should be able to resolve the analyte peak from potential impurities and degradation products. This can be confirmed by analyzing stressed samples (e.g., acid, base, oxidative, and thermal degradation).

Rationale for Method Parameters

The choice of a C18 column is based on its non-polar stationary phase, which effectively retains the moderately non-polar 2,5-Dichloro-8-methylquinoline through hydrophobic interactions.[4] The methanol-water mobile phase provides the necessary elution strength. The ratio can be adjusted to optimize the retention time; increasing the methanol percentage will decrease the retention time, and vice versa. The detection wavelength of 235 nm is selected based on the characteristic UV absorbance of the quinoline chromophore, ensuring high sensitivity.[8][9]

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of 2,5-Dichloro-8-methylquinoline. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. Adherence to the outlined sample preparation and chromatographic conditions will ensure accurate and reproducible results, which are essential for quality control and research in the pharmaceutical and chemical industries.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]

  • HPLC method for purifying organic compounds. Google Patents.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Available at: [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. Available at: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available at: [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. Available at: [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. Available at: [Link]

  • 2,5-Dichloroquinoline. PubChem. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. National Center for Biotechnology Information. Available at: [Link]

  • 8-Methylquinoline. PubChem. Available at: [Link]

  • UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform... ResearchGate. Available at: [Link]

  • Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society. Available at: [Link]

  • 2-methyl quinoline. The Good Scents Company. Available at: [Link]

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Application Note: Structural Elucidation of 2,5-Dichloro-8-methylquinoline using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of substituents, such as halogens and alkyl groups, into the quinoline ring system can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target binding interactions.[1] 2,5-Dichloro-8-methylquinoline (C₁₀H₇Cl₂N) is a distinct member of this family, and precise structural verification is paramount for its application in drug development and chemical research.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous structural elucidation of organic molecules.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3] This guide provides a comprehensive, field-proven protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for 2,5-Dichloro-8-methylquinoline, designed for researchers and drug development professionals.

Core Principles: Understanding the NMR Spectrum of 2,5-Dichloro-8-methylquinoline

The structural features of 2,5-Dichloro-8-methylquinoline—an aromatic bicyclic system with electron-withdrawing chloro-substituents and an electron-donating methyl group—give rise to a predictable yet nuanced NMR spectrum.

  • Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is dictated by the electronic environment of the nucleus.[4] Protons and carbons on the aromatic rings are significantly deshielded and appear "downfield" (higher ppm values) due to the ring current effect.[5][6] The electronegative chlorine atoms further deshielded adjacent nuclei, while the methyl group will have a characteristic "upfield" chemical shift.

  • Spin-Spin Coupling (J): The interaction between non-equivalent nuclei on adjacent atoms causes signals to split into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of atoms.[7]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique chemical environment.[8]

Below is the annotated structure of 2,5-Dichloro-8-methylquinoline, with numbering used for spectral assignment throughout this guide.

Caption: Structure of 2,5-Dichloro-8-methylquinoline with IUPAC numbering.

Experimental Workflow and Protocols

The following section details the step-by-step methodology for sample preparation and data acquisition. Adherence to these protocols ensures high-quality, reproducible data.

Workflow Diagram

Caption: Standard workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[9]

  • Material Weighing: Accurately weigh 10-20 mg of 2,5-Dichloro-8-methylquinoline for ¹H NMR, or 50-75 mg for ¹³C NMR, into a clean, dry vial.[10][11] The molecular weight is 212.08 g/mol .

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial.[10] Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.[12]

  • Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[9]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly on the cap or the very top of the tube with a permanent marker.

Protocol 2: 1D ¹H NMR Data Acquisition

This protocol assumes a 400 MHz or 500 MHz spectrometer.

  • Instrument Insertion: Insert the sample into the spectrometer.

  • Locking and Tuning: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). Tune and match the probe for the ¹H frequency.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks.

  • Parameter Setup:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8 to 16 scans for adequate signal-to-noise.

  • Acquisition: Start the acquisition. The experiment should take 1-3 minutes.

  • Processing: Apply Fourier transform, automatic phase correction, and baseline correction to the resulting Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[13]

Protocol 3: 1D ¹³C{¹H} NMR Data Acquisition
  • Tuning: After ¹H acquisition, tune and match the probe for the ¹³C frequency.

  • Parameter Setup:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 256 to 1024 scans, depending on sample concentration.

  • Acquisition: Start the acquisition. This may take from 20 minutes to over an hour.

  • Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Spectral Interpretation and Data Analysis

The key to structural verification lies in correctly assigning each signal to a specific nucleus in the molecule.

Expected ¹H NMR Spectrum

The molecule has 5 distinct proton environments. The aromatic protons (H3, H4, H6, H7) are expected in the δ 7.0-8.5 ppm range.[6] The methyl protons will appear significantly upfield.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Rationale
H48.0 - 8.4Doublet (d)J4,3 ≈ 8-91HLocated on the pyridine ring, deshielded by the adjacent nitrogen atom.
H67.6 - 7.9Doublet (d)J6,7 ≈ 7-81HDeshielded by the adjacent C5-Cl group.
H77.3 - 7.5Triplet (t) or ddJ7,6 ≈ 7-8, J7,H?1HCoupled to H6. The pattern might be more complex due to other small couplings.
H37.2 - 7.4Doublet (d)J3,4 ≈ 8-91HCoupled to H4.
CH₃ (on C8)2.6 - 2.9Singlet (s)None3HAlkyl group attached to an aromatic ring. No adjacent protons to couple with.
Expected ¹³C NMR Spectrum

The molecule has 10 unique carbon atoms. Aromatic carbons typically resonate between 120-150 ppm.[5] Carbons directly attached to chlorine will be shifted downfield, while quaternary carbons (C4a, C5, C8a, C2, C8) will often have lower intensity signals.

Carbon Assignment Predicted δ (ppm) Rationale
C2148 - 152Attached to nitrogen and chlorine (highly deshielded).
C4145 - 149Attached to nitrogen (deshielded).
C8a142 - 146Quaternary carbon adjacent to nitrogen.
C5135 - 140Attached to chlorine (deshielded).
C4a128 - 132Quaternary carbon in the ring junction.
C7127 - 130Aromatic CH.
C6125 - 128Aromatic CH.
C3121 - 124Aromatic CH.
C8120 - 125Carbon bearing the methyl group.
CH₃18 - 25Typical range for a methyl group on an aromatic ring.

Advanced Insights: The Role of 2D NMR

While 1D NMR provides a wealth of information, complex splitting patterns or signal overlap can sometimes lead to ambiguity.[14] In such cases, 2D NMR experiments are invaluable for confirming assignments.[15]

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other.[14] It would show a cross-peak between H3 and H4, and between H6 and H7, definitively establishing their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would allow for the unambiguous assignment of each protonated carbon (C3, C4, C6, C7, and the CH₃ carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is crucial for assigning quaternary carbons. For example, the methyl protons (on C8) would show a correlation to C8, C8a, and C7, confirming the structure around the methyl-substituted ring.

Conclusion

This application note provides a robust framework for the structural characterization of 2,5-Dichloro-8-methylquinoline using NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently verify the structure of this and related substituted quinoline compounds. For unambiguous assignment in complex cases, the strategic use of 2D NMR techniques is highly recommended.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • Slideshare. (n.d.). use of nmr in structure ellucidation. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

  • University of Arizona. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Unknown Source. (n.d.). Signal Areas. (A general guide to interpreting NMR spectra, specific URL not available).
  • NIH. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

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Application Notes and Protocols: Strategic Functionalization of the 2,5-Dichloro-8-methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the strategic functionalization of 2,5-Dichloro-8-methylquinoline, a versatile scaffold for the synthesis of novel molecular entities. We will delve into the nuanced reactivity of this molecule, offering detailed protocols for selective modifications at key positions. The methodologies discussed herein are designed to be robust and reproducible, empowering researchers to expand their chemical space and accelerate drug discovery programs.[4]

Introduction: The Quinoline Core in Drug Discovery

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental building block in the development of pharmaceuticals.[2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6] The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry, allowing for the precise introduction of various functional groups to modulate the pharmacological profile of the resulting compounds.[4][7]

2,5-Dichloro-8-methylquinoline presents a particularly interesting starting material for several reasons:

  • Multiple Reactive Sites: The presence of two distinct chlorine atoms at the C2 and C5 positions offers opportunities for sequential and regioselective functionalization.

  • Modulation of Reactivity: The electron-withdrawing nature of the chlorine atoms and the electron-donating methyl group at C8 influence the electronic properties of the quinoline ring, enabling a range of chemical transformations.

  • Scaffold for Diversity: The ability to introduce diverse substituents at various positions allows for the creation of large and structurally diverse compound libraries, essential for screening and lead optimization.

This document will focus on three primary avenues for the functionalization of 2,5-Dichloro-8-methylquinoline:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2 and C4 positions (if the C2-chloro is converted to a hydroxyl).

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig) for C-C and C-N bond formation.

  • C-H Functionalization of the C8-methyl group.

Understanding the Reactivity of 2,5-Dichloro-8-methylquinoline

The reactivity of the quinoline ring is dictated by the interplay of the nitrogen atom and the substituents. The nitrogen atom deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C2 and C4 positions.

In 2,5-Dichloro-8-methylquinoline, the C2 and C5 chloro-substituents are the primary sites for modification. The chlorine at the C2 position is generally more susceptible to nucleophilic aromatic substitution than the one at C5 due to the electronic influence of the ring nitrogen.

Caption: Reactivity map of 2,5-Dichloro-8-methylquinoline.

Protocols for Functionalization

Regioselective Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for introducing a variety of nucleophiles onto the quinoline ring.[8][9] In the case of di- or tri-substituted quinolines, the regioselectivity of the reaction is a critical consideration.[10][11] For 2,4-dichloroquinolines, it has been shown that nucleophilic attack preferentially occurs at the C4 position.[10]

Protocol 3.1.1: Selective Amination at the C4-Position of a 2,4-Dichloroquinoline Derivative

This protocol is adapted from the synthesis of 4-aminoquinazolines, which shares mechanistic principles with quinoline chemistry.[10] It highlights the preferential reactivity of the C4 position.

Materials:

  • 2,4-Dichloro-8-methylquinoline (can be synthesized from 4-hydroxy-8-methylquinolin-2(1H)-one)[12]

  • Amine of choice (e.g., morpholine, piperidine)

  • Solvent: Isopropanol or N,N-Dimethylformamide (DMF)

  • Base (optional, depending on the nucleophilicity of the amine): e.g., K2CO3, Et3N

Procedure:

  • To a solution of 2,4-dichloro-8-methylquinoline (1.0 eq) in isopropanol, add the desired amine (1.1 - 1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, filter and wash with cold isopropanol. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 2-chloro-4-amino-8-methylquinoline derivative.

Causality: The enhanced reactivity at the C4 position is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack.[9] The electron-withdrawing nitrogen atom can delocalize the negative charge more effectively when the attack occurs at the C4 position compared to the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the Suzuki and Buchwald-Hartwig reactions are particularly valuable for C-C and C-N bond formation, respectively.[13][14][15]

Protocol 3.2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki coupling enables the formation of a carbon-carbon bond between an organoboron compound and a halide.[13][15] For dihaloquinolines, selective coupling can be achieved by tuning the reaction conditions.[16][17]

Materials:

  • 2,5-Dichloro-8-methylquinoline

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., Na2CO3, K3PO4)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine 2,5-dichloro-8-methylquinoline (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Expected Outcome and Selectivity: The C2-Cl bond is generally more reactive in Suzuki couplings than the C5-Cl bond. Therefore, using a slight excess of the boronic acid will likely lead to monosubstitution at the C2 position. To achieve disubstitution, a larger excess of the boronic acid and prolonged reaction times may be necessary.

Table 1: Representative Suzuki Coupling Reactions on Dichloroquinolines

EntryDichloroquinolineBoronic AcidCatalystBaseSolventProductYield (%)Reference
12,4-dichloroquinolinePhenylboronic acidPd/CPPh3, CuIWater2-alkynyl-4-chloroquinolineGood[16]
24,7-dichloroquinolinePhenylboronic acidPd(OAc)2Na2CO3Water7-chloro-4-phenylquinoline78[14]

Protocol 3.2.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide.[18][19][20] Selective amination can be achieved on dihaloquinolines.

Materials:

  • 2,5-Dichloro-8-methylquinoline

  • Amine of choice

  • Palladium precatalyst (e.g., Pd2(dba)3, G3-XPhos)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOt-Bu, K3PO4)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst and ligand under an inert atmosphere.

  • Add the 2,5-dichloro-8-methylquinoline, the amine, and the base.

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

C-H Functionalization of the 8-Methyl Group

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it offers a more atom-economical approach to modifying molecules.[1][4] The methyl group at the C8 position of the quinoline ring can be a target for such transformations.[21][22][23]

Protocol 3.3.1: Palladium-Catalyzed Nitration of the 8-Methyl Group

This protocol describes the nitration of the 8-methyl group via a C(sp3)-H bond activation.[23]

Materials:

  • 2,5-Dichloro-8-methylquinoline

  • t-BuONO (tert-butyl nitrite)

  • Pd(OAc)2

  • Solvent: Acetic acid

Procedure:

  • In a reaction tube, dissolve 2,5-dichloro-8-methylquinoline in acetic acid.

  • Add Pd(OAc)2 and t-BuONO.

  • Seal the tube and heat the reaction at a specified temperature (e.g., 100 °C) for a designated time.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Causality: The palladium catalyst facilitates the activation of the C-H bond of the methyl group, leading to the formation of an organopalladium intermediate which then reacts with the nitrating agent.

Conclusion and Future Perspectives

The functionalization of the 2,5-dichloro-8-methylquinoline scaffold offers a rich platform for the discovery of novel chemical entities with potential therapeutic applications. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this versatile core. Future work in this area could focus on developing even more selective and efficient catalytic systems, exploring a wider range of coupling partners, and investigating the biological activities of the newly synthesized derivatives. The continued development of C-H activation methodologies will undoubtedly open up new avenues for the late-stage functionalization of complex quinoline derivatives.[24]

References

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 21(11), 1433. [Link]

  • Yadav, P., & Shah, K. (2021). Functionalization of the quinoline ring: a review on the transformative strategies in modern synthetic chemistry. RSC Advances, 11(42), 26037-26054. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(1), 235. [Link]

  • Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17851-17879. [Link]

  • El-Gendy, Z., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1225-1232. [Link]

  • Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 34. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics, 41(16), 2165–2174. [Link]

  • ResearchGate. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]

  • National Institutes of Health. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. [Link]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9171-9174. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Li, J., et al. (2015). Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines. Organic Letters, 17(21), 5256-5259. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • ResearchGate. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • Dorel, R., & Grugel, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(2), 430-441. [Link]

  • MDPI. (2024). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Canadian Science Publishing. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4- iodoquinoline with arylboronic acids. Canadian Journal of Chemistry, 82(1), 162-167. [Link]

  • Chemistry LibreTexts. (2022, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2023). C(sp)-H Bond Functionalization of 8-Methylquinolines. [Link]

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Application Notes and Protocols: Derivatization of 2,5-Dichloro-8-methylquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2][3][4][5] Its derivatives have shown significant potential as antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1][4][6] The versatility of the quinoline core allows for structural modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note focuses on the derivatization of 2,5-dichloro-8-methylquinoline, a key intermediate for generating a library of novel compounds for biological screening. The presence of two chlorine atoms at positions 2 and 5 offers distinct reactivity profiles, allowing for selective functionalization and the creation of diverse molecular architectures.

The Strategic Importance of 2,5-Dichloro-8-methylquinoline

The 2,5-dichloro-8-methylquinoline scaffold is a valuable starting material for several reasons:

  • Differential Reactivity: The chlorine atoms at the 2- and 5-positions exhibit different susceptibility to nucleophilic substitution and cross-coupling reactions. This regioselectivity is crucial for controlled, stepwise synthesis of complex molecules.

  • Multiple Points for Diversification: The two chloro-substituents, along with other positions on the quinoline ring, provide multiple handles for introducing a wide range of functional groups.

  • Potential for Enhanced Biological Activity: The introduction of specific substituents can lead to improved potency, selectivity, and metabolic stability of the resulting compounds.

This guide will provide detailed protocols for key derivatization reactions of 2,5-dichloro-8-methylquinoline, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. Additionally, it will outline a general workflow for the biological screening of the synthesized derivatives.

Synthesis of the Starting Material: 2,5-Dichloro-8-methylquinoline

While various methods exist for the synthesis of quinoline derivatives, a common route to substituted dichloroquinolines involves the chlorination of a corresponding hydroxy- or quinolinone precursor. For instance, chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride can afford 2,4-dichloro-8-methylquinoline.[7][8] Similar principles can be applied to obtain the 2,5-dichloro isomer, often starting from a suitably substituted aniline derivative through cyclization and subsequent chlorination steps.

General Synthetic Workflow

cluster_synthesis Synthesis of 2,5-Dichloro-8-methylquinoline Substituted_Aniline Appropriately Substituted Aniline Cyclization Cyclization Reaction (e.g., Skraup, Doebner-von Miller) Substituted_Aniline->Cyclization Hydroxyquinoline Substituted Hydroxyquinoline Intermediate Cyclization->Hydroxyquinoline Chlorination Chlorination (e.g., POCl3, PCl5) Hydroxyquinoline->Chlorination Target_Molecule 2,5-Dichloro-8-methylquinoline Chlorination->Target_Molecule

Caption: General synthetic pathway to 2,5-dichloro-8-methylquinoline.

Derivatization Strategies and Protocols

The differential reactivity of the chlorine atoms on the 2,5-dichloro-8-methylquinoline ring is a key aspect to consider when planning a synthetic strategy. The chlorine at position 2 is generally more susceptible to nucleophilic attack than the chlorine at position 5. This is due to the electron-withdrawing effect of the nitrogen atom in the quinoline ring, which activates the C2 and C4 positions towards nucleophilic aromatic substitution.[9][10][11]

Regioselective Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for introducing a variety of nucleophiles onto the quinoline core.[6][10][11] By carefully controlling the reaction conditions, it is often possible to achieve selective substitution at the C2 position.

Protocol: Selective Amination at C2

This protocol describes the selective reaction of 2,5-dichloro-8-methylquinoline with a primary or secondary amine.

Materials:

  • 2,5-dichloro-8-methylquinoline

  • Amine (e.g., morpholine, piperidine, aniline)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling alcohol)

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of 2,5-dichloro-8-methylquinoline (1.0 eq) in the chosen solvent, add the amine (1.1 - 1.5 eq).

  • If required, add a base (1.5 - 2.0 eq). The necessity of a base depends on the nucleophilicity of the amine and the reaction conditions.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant (Amine)Product (Example)Typical Yield (%)
Morpholine2-Morpholino-5-chloro-8-methylquinoline75-85
AnilineN-Phenyl-5-chloro-8-methylquinolin-2-amine60-70
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly useful for the derivatization of haloquinolines.[12][13][14]

a) Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is an excellent method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[15][16][17] This reaction can be used to introduce aryl or vinyl substituents onto the quinoline scaffold.

This protocol describes the Suzuki-Miyaura coupling of a 2-substituted-5-chloro-8-methylquinoline with an arylboronic acid. The C2-substituted derivative from the SNAr reaction can be used as the starting material.

Materials:

  • 2-Substituted-5-chloro-8-methylquinoline

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the 2-substituted-5-chloro-8-methylquinoline (1.0 eq), arylboronic acid (1.2 - 1.5 eq), palladium catalyst (0.02 - 0.05 eq), and base (2.0 - 3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Starting MaterialBoronic AcidProduct (Example)Typical Yield (%)
2-Morpholino-5-chloro-8-methylquinolinePhenylboronic acid2-Morpholino-5-phenyl-8-methylquinoline65-80
b) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, coupling an amine with an aryl halide.[12][13][14] This reaction is often more general and efficient than traditional SNAr reactions, especially for less reactive aryl chlorides.

This protocol outlines the amination of a 2-substituted-5-chloro-8-methylquinoline.

Materials:

  • 2-Substituted-5-chloro-8-methylquinoline

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos)

  • Ligand (e.g., XPhos, SPhos, BINAP)

  • Strong base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 2-substituted-5-chloro-8-methylquinoline (1.0 eq), palladium precatalyst (0.01 - 0.05 eq), ligand (0.02 - 0.10 eq), and base (1.5 - 2.0 eq) in a dry reaction vessel.

  • Add the amine (1.1 - 1.5 eq) and the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress.

  • Upon completion, cool the mixture, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Dry the combined organic layers and concentrate.

  • Purify the desired product by column chromatography.

Derivatization Workflow

cluster_derivatization Derivatization Workflow Start 2,5-Dichloro-8-methylquinoline SNAr Nucleophilic Aromatic Substitution (at C2) Start->SNAr Intermediate 2-Substituted-5-chloro-8-methylquinoline SNAr->Intermediate Suzuki Suzuki-Miyaura Coupling (at C5) Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (at C5) Intermediate->Buchwald Final_Suzuki 2,5-Disubstituted-8-methylquinoline (C-C bond at C5) Suzuki->Final_Suzuki Final_Buchwald 2,5-Disubstituted-8-methylquinoline (C-N bond at C5) Buchwald->Final_Buchwald Screening Biological Screening Final_Suzuki->Screening Final_Buchwald->Screening

Caption: Stepwise derivatization and screening workflow.

Biological Screening of Derivatized Compounds

Once a library of 2,5-disubstituted-8-methylquinoline derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Given the known activities of quinoline derivatives, initial screening could focus on anticancer, antimicrobial, or antimalarial properties.[1][4][6]

General Protocol for In Vitro Anticancer Screening

This protocol provides a general guideline for assessing the antiproliferative activity of the synthesized compounds against a panel of human cancer cell lines.[18]

Materials:

  • Human cancer cell lines (e.g., from NCI-60 panel)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Synthesized quinoline derivatives dissolved in DMSO

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader (spectrophotometer or fluorometer)

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37 °C.[18]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting a dose-response curve.

Example Data Table
Compound IDR¹ (at C2)R² (at C5)IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. A549
Ref-Drug --1.22.5
Cpd-01 MorpholinoPhenyl5.88.3
Cpd-02 Morpholino4-Methoxyphenyl3.14.7
Cpd-03 PiperidinylPhenyl7.210.1
Cpd-04 Piperidinyl4-Methoxyphenyl4.56.9

Conclusion

The 2,5-dichloro-8-methylquinoline scaffold provides a versatile platform for the synthesis of novel, biologically active compounds. The distinct reactivity of the two chlorine atoms allows for a systematic and controlled derivatization process using modern synthetic methodologies. The protocols outlined in this application note serve as a guide for researchers to generate libraries of diverse quinoline derivatives for biological screening, ultimately contributing to the discovery of new therapeutic agents.

References

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: PubMed Central URL: [Link]

  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: PMC - NIH URL: [Link]

  • Title: (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents Source: ResearchGate URL: [Link]

  • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines Source: Beilstein Journals URL: [Link]

  • Title: Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives Source: MDPI URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: nucleophilic aromatic substitutions Source: YouTube URL: [Link]

  • Title: US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine Source: Google Patents URL
  • Title: (PDF) Biological Activities of Quinoline Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review Source: ResearchGate URL: [Link]

  • Title: Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain Source: PubMed URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline Source: NIH URL: [Link]

  • Title: An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an Source: Academic Journals URL: [Link]

  • Title: Annotated Review on Various Biological Activities of Quinoline Molecule Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological screening of some novel Quinoline derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Derivatization Source: Chemistry LibreTexts URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: the University of Groningen research portal URL: [Link]

  • Title: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis Source: PMC - NIH URL: [Link]

  • Title: Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents Source: PubMed URL: [Link]

  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways Source: PMC - NIH URL: [Link]

  • Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Quinoline Source: Pharmaguideline URL: [Link]

  • Title: Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4- iodoquinoline with arylboronic acids Source: Canadian Science Publishing URL: [Link]

  • Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: YouTube URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: 8-Methylquinoline Source: PubChem URL: [Link]

  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

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Application Notes and Protocols for High-Throughput Screening Assays Involving Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antibacterial properties.[1] High-throughput screening (HTS) of quinoline-based compound libraries is a critical step in identifying novel lead compounds. This guide provides an in-depth technical overview and detailed protocols for researchers, scientists, and drug development professionals engaged in HTS campaigns involving quinoline derivatives. We will explore the causality behind experimental design, focusing on mitigating common challenges such as compound interference, and present self-validating protocols for key biochemical and cell-based assays.

Introduction: The Significance of the Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone in the development of synthetic drugs.[2] Its derivatives have demonstrated a wide array of pharmacological activities, making them a focal point for drug discovery efforts targeting a multitude of diseases.[1] The antimalarial drug chloroquine, for instance, functions by accumulating in the parasite's food vacuole and inhibiting the polymerization of toxic heme into hemozoin, leading to parasite death.[3] This diverse bioactivity underscores the importance of efficiently screening large libraries of quinoline derivatives to uncover new therapeutic leads.[4]

High-throughput screening (HTS) provides the necessary platform for this endeavor, enabling the rapid testing of hundreds of thousands of compounds.[4][5] However, the unique physicochemical properties of quinoline derivatives, such as their potential for intrinsic fluorescence, necessitate carefully designed screening funnels and a deep understanding of assay technology to ensure the generation of high-quality, actionable data.

Strategic Planning for a Quinoline HTS Campaign

A successful HTS campaign is more than a simple screen; it is a multi-step process designed to identify and validate true "hits." The primary goal is to distinguish genuine biological activity from assay artifacts and false positives.[6][7]

The HTS Funnel: From Primary Screen to Hit Confirmation

The HTS process is best visualized as a funnel, where a large number of compounds are progressively filtered through a series of assays to identify a small number of high-quality lead candidates.[8] This workflow ensures that resources are focused on the most promising molecules.

HTS_Funnel Primary Primary Screen (Large Library, Single Concentration) Confirmation Hit Confirmation (Dose-Response of Primary Hits) Primary->Confirmation ~1-5% Hit Rate Orthogonal Orthogonal Assays (Different Technology/Endpoint) Confirmation->Orthogonal Counter Counter-Screens (Rule out Artifacts/Toxicity) Orthogonal->Counter SAR Preliminary SAR (Purchase/Synthesize Analogs) Counter->SAR Lead Lead Candidate SAR->Lead

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Detailed Protocol:

  • Cell Plating:

    • Plate cells in white, opaque 384-well plates at the same density and conditions as the primary screen.

  • Compound Treatment:

    • Treat cells with the identified hit compounds at the same concentration used in the primary screen, as well as in a dose-response format. Include a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate for the same duration as the primary assay.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. [9] * Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. [9] * Mix on an orbital shaker for 2 minutes to induce cell lysis. [9] * Incubate at room temperature for 10 minutes to stabilize the signal. [9] * Record luminescence. [10]

  • Data Interpretation:

    • Compounds that show a significant decrease in luminescence are considered cytotoxic at that concentration and may be deprioritized if their activity in the primary assay is likely due to this effect.

Data Quality Control and Hit Triage

Maintaining data integrity is paramount in HTS. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. [11][12] Z'-Factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Where SD is the standard deviation.

Data Interpretation Table:

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay is robust and has a large separation between controls, making it suitable for HTS. [13][12]
0 to 0.5MarginalThe assay may be acceptable, but has a small dynamic range. Caution is advised when selecting hits. [13][12]
< 0UnacceptableThe signals of the positive and negative controls overlap, and the assay is not suitable for screening. [12]

An assay should consistently demonstrate a Z'-factor > 0.5 before commencing a full-scale screen. [14]Hits are typically defined as compounds that produce a signal greater than 3 standard deviations from the mean of the control wells. [14]After hit confirmation and counter-screening, the remaining validated hits can be progressed to lead optimization. [8]

Conclusion

Screening quinoline derivative libraries offers a promising avenue for the discovery of novel therapeutics. However, success requires a strategic and scientifically rigorous approach. By understanding the principles behind different HTS technologies, anticipating and mitigating potential compound-specific artifacts, and implementing a robust hit validation workflow, researchers can maximize the quality of their screening data. The protocols and insights provided in this guide serve as a foundation for developing and executing effective HTS campaigns, ultimately accelerating the journey from a quinoline library to a viable drug candidate.

References

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Horn, T., Sandmann, T., & Boutros, M. (2011). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 39(Web Server issue), W44–W51. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Huang, R., Southall, N., & Xia, M. (2011). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. Assay and Drug Development Technologies, 9(4), 394–402. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • National Institutes of Health. (2018). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. [Link]

  • An, R., & Zang, D. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 96(3), 205-212. [Link]

  • Bissy, D., & Evans, H. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • ResearchGate. (n.d.). Fluorescence enhancement of quinolines by protonation. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(3), 167–174. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Data analysis pipelines of high-throughput sequencing. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • Fernandes, P. B. (1998). A review of high-throughput screening approaches for drug discovery. Journal of Biomolecular Screening, 3(3), 123-130. [Link]

  • Enthought. (n.d.). Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Verma, K., & Kumar, R. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Organic Synthesis, 20(1), 1-2. [Link]

  • ResearchGate. (n.d.). High-throughput screening assays for the identification of chemical probes. [Link]

  • Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. [Link]

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  • Kales, S. C., & Sourimant, J. (2019). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 723–729. [Link]

  • McFarland, M. A., & Kushner, J. K. (2014). High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. Journal of Visualized Experiments, (88), 51532. [Link]

  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. [Link]

  • Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]

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Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the development of therapeutic agents, particularly in the realm of antimicrobial chemotherapy.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties to enhance efficacy and overcome microbial resistance.[1]

Among the myriad of quinoline derivatives, halogenated congeners have garnered significant attention due to their enhanced biological activities. The introduction of chlorine atoms into the quinoline ring can modulate the electronic and lipophilic character of the molecule, often leading to improved interactions with biological targets and enhanced membrane permeability. Specifically, 2,5-dichloro-8-methylquinoline presents a promising starting material for the synthesis of novel antimicrobial agents. The presence of two reactive chloro-substituents at the C2 and C5 positions offers opportunities for selective functionalization through nucleophilic substitution reactions, allowing for the introduction of diverse pharmacophoric groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2,5-dichloro-8-methylquinoline in the synthesis of potential antimicrobial agents, complete with detailed protocols and mechanistic insights.

Strategic Functionalization of 2,5-Dichloro-8-methylquinoline

The primary strategy for elaborating the 2,5-dichloro-8-methylquinoline scaffold into a library of potential antimicrobial compounds involves nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C2 and C5 positions are susceptible to displacement by a variety of nucleophiles. It is well-established that the 2-chloro position in quinolines is generally more reactive towards nucleophiles than other positions due to the electron-withdrawing effect of the ring nitrogen.[3] This differential reactivity can be exploited for selective functionalization.

A plausible synthetic approach would involve the initial selective substitution of the more reactive C2-chloro group, followed by a subsequent substitution at the C5 position if desired. This stepwise approach allows for the synthesis of unsymmetrically substituted derivatives, thereby increasing the chemical diversity of the synthesized library.

Proposed Synthetic Pathway and Experimental Protocols

This section outlines a detailed protocol for a representative synthesis of a 2-amino-5-chloro-8-methylquinoline derivative, a class of compounds often associated with antimicrobial activity. This protocol is based on established methodologies for nucleophilic substitution on chloroquinolines.[4][5]

General Workflow for Synthesis and Characterization

Synthetic Workflow Figure 1: General Synthetic and Characterization Workflow A Starting Material: 2,5-Dichloro-8-methylquinoline B Nucleophilic Aromatic Substitution (e.g., with an amine) A->B Reagents, Solvent, Heat C Reaction Work-up and Purification (Extraction, Chromatography) B->C Quenching, Extraction D Structural Characterization (NMR, MS, IR) C->D Purified Product E Antimicrobial Screening (MIC, MBC determination) D->E Confirmed Structure Mechanism Figure 2: Postulated Mechanism of Action A Quinoline Derivative B Bacterial Cell A->B Enters Cell C DNA Gyrase / Topoisomerase IV A->C Inhibits Enzyme B->C D DNA Replication Blocked C->D E Bacterial Cell Death D->E

Sources

Application Notes and Protocols for 2,5-Dichloro-8-methylquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of 2,5-dichloro-8-methylquinoline in materials science. Due to the limited direct research on this specific isomer, this guide adopts a prospective approach, leveraging established knowledge of closely related quinoline derivatives to propose and detail experimental pathways for its use as a precursor for Organic Light-Emitting Diodes (OLEDs), a ligand for organometallic catalysis, and a scaffold for chemical sensors. We present detailed, field-proven protocols for the synthesis of the title compound and its subsequent evaluation in these promising domains, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore its unique properties.

Introduction: The Quinoline Scaffold in Material Science

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant interest across various scientific disciplines, including medicinal chemistry and materials science.[1] The quinoline ring system, with its fused benzene and pyridine rings, provides a rigid, planar structure with unique electronic and photophysical properties. The ability to functionalize this core at multiple positions allows for the fine-tuning of its characteristics, making it a versatile building block for advanced materials.[2]

Derivatives of 8-hydroxyquinoline, for instance, are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs), where they form stable, luminescent metal complexes.[3] The introduction of halogen atoms, such as chlorine, can significantly alter the electronic properties, spin-orbit coupling, and reactivity of the quinoline scaffold, opening avenues for new applications.[4]

This guide focuses on the specific, yet underexplored, isomer 2,5-dichloro-8-methylquinoline . The presence of two chlorine atoms at the 2 and 5 positions, combined with a methyl group at the 8 position, is anticipated to bestow a unique combination of reactivity and electronic properties. The chlorine at the 2-position is known to be susceptible to nucleophilic substitution, making it a valuable handle for further functionalization, while the chlorine at the 5-position and the methyl group at the 8-position will modulate the electronic landscape of the molecule.[5][6]

This document will first outline a robust synthetic protocol for 2,5-dichloro-8-methylquinoline, followed by detailed application notes and experimental protocols for its potential use in key areas of materials science.

Synthesis of 2,5-Dichloro-8-methylquinoline

The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Doebner-von Miller, or Friedländer syntheses.[3] For 2,5-dichloro-8-methylquinoline, a multi-step synthesis starting from a readily available substituted aniline is proposed. The following protocol is adapted from established procedures for similar chloro-quinoline derivatives.

Protocol 2.1: Synthesis of 2,5-Dichloro-8-methylquinoline

Causality: This synthetic route is designed to first construct the quinoline core and then introduce the chloro substituents in a controlled manner. The initial cyclization reaction forms the fundamental quinoline structure, followed by chlorination steps that are directed by the existing functionalities on the ring.

Experimental Workflow Diagram:

G cluster_0 Step 1: Quinolone Formation cluster_1 Step 2: Dichlorination A 5-Chloro-2-methylaniline C High-temperature cyclization A->C B Diethyl malonate B->C D 5-Chloro-8-methylquinolin-2-ol C->D Intermediate Product E Phosphorus oxychloride (POCl3) D->E Reflux F 2,5-Dichloro-8-methylquinoline E->F

Caption: Synthetic workflow for 2,5-dichloro-8-methylquinoline.

Step-by-Step Methodology:

  • Synthesis of 5-Chloro-8-methylquinolin-2-ol:

    • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 5-chloro-2-methylaniline (1 mole equivalent) and diethyl malonate (1.5 mole equivalents).

    • Heat the mixture to 240-250°C in a sand bath for 2 hours.

    • Cool the reaction mixture to 100°C and add ethanol to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry to obtain 5-chloro-8-methylquinolin-2-ol.

  • Synthesis of 2,5-Dichloro-8-methylquinoline:

    • To the 5-chloro-8-methylquinolin-2-ol (1 mole equivalent) obtained in the previous step, add phosphorus oxychloride (POCl₃) (5 mole equivalents) in a round-bottom flask.

    • Reflux the mixture for 4 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2,5-dichloro-8-methylquinoline.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The expected spectral data should be consistent with the proposed structure.

Prospective Application I: Precursor for OLED Emitter Materials

Rationale: 8-hydroxyquinoline derivatives are renowned for forming highly fluorescent and phosphorescent metal complexes (e.g., with Al³⁺, Zn²⁺, Pt²⁺) that are used as emitting layers in OLEDs.[3] The chlorine at the 2-position of 2,5-dichloro-8-methylquinoline can be substituted with a hydroxyl group to yield a novel 5-chloro-8-methylquinolin-2-ol ligand. The electronic properties of this ligand, modulated by the chloro and methyl groups, could lead to metal complexes with unique photophysical properties, potentially shifting emission colors or improving quantum efficiencies.

Protocol 3.1: Synthesis of a Zinc(II) Complex for OLED Application

Experimental Workflow Diagram:

G A 2,5-Dichloro-8-methylquinoline B Nucleophilic Substitution (e.g., with NaOH) A->B C 5-Chloro-8-methylquinolin-2-ol (Ligand) B->C E Complexation Reaction C->E D Zinc Acetate (Zn(OAc)2) D->E F Bis(5-chloro-8-methylquinolin-2-olato)zinc(II) (Potential Emitter) E->F G Characterization (PL, TGA, CV) F->G H OLED Device Fabrication G->H

Caption: Workflow for synthesis and evaluation of a Zn(II) complex.

Step-by-Step Methodology:

  • Ligand Synthesis (5-Chloro-8-methylquinolin-2-ol):

    • Hydrolyze 2,5-dichloro-8-methylquinoline by refluxing with aqueous sodium hydroxide.

    • Acidify the reaction mixture to precipitate the 5-chloro-8-methylquinolin-2-ol ligand.

    • Filter, wash with water, and recrystallize from a suitable solvent.

  • Complex Synthesis (Bis(5-chloro-8-methylquinolin-2-olato)zinc(II)):

    • Dissolve the synthesized ligand (2 mole equivalents) in ethanol.

    • Add a solution of zinc acetate dihydrate (1 mole equivalent) in ethanol to the ligand solution.

    • Reflux the mixture for 6 hours.

    • Cool the solution to room temperature to allow the complex to precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

Characterization and Evaluation:

  • Photophysical Properties: Measure the photoluminescence (PL) spectrum of the complex in solution and as a thin film to determine its emission color and quantum yield.

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess the decomposition temperature, a critical parameter for OLED device stability.

  • Electrochemical Properties: Use cyclic voltammetry (CV) to determine the HOMO and LUMO energy levels, which are crucial for designing the OLED device architecture.

Data Presentation:

PropertyExpected RangeSignificance for OLEDs
Emission Wavelength (λₑₘ)450 - 650 nmDetermines the color of light emitted.
Photoluminescence Quantum Yield (Φₚₗ)> 30%Efficiency of light emission.
Decomposition Temperature (Tₑ)> 300 °CEnsures stability during device operation.
HOMO Level-5.0 to -6.0 eVAffects hole injection from the transport layer.
LUMO Level-2.5 to -3.5 eVAffects electron injection from the transport layer.

Prospective Application II: Ligand for Homogeneous Catalysis

Rationale: The nitrogen atom in the quinoline ring and the potential for creating bidentate or pincer-type ligands through modification at the 2-position make quinoline derivatives valuable in organometallic catalysis.[7] The 2-chloro group in 2,5-dichloro-8-methylquinoline is a prime site for introducing phosphine, amine, or other coordinating groups. The resulting ligands can be used to synthesize transition metal complexes for various catalytic applications, such as cross-coupling reactions or polymerization.[8]

Protocol 4.1: Synthesis of a Palladium(II) Catalyst for Cross-Coupling

Step-by-Step Methodology:

  • Ligand Synthesis (e.g., a Phosphino-quinoline):

    • React 2,5-dichloro-8-methylquinoline with a nucleophilic phosphine, such as diphenylphosphine, in the presence of a base to substitute the 2-chloro group.

    • Purify the resulting phosphino-quinoline ligand by column chromatography.

  • Catalyst Synthesis:

    • React the synthesized ligand with a palladium(II) precursor, such as PdCl₂(CH₃CN)₂, in an appropriate solvent like dichloromethane.

    • Isolate the resulting palladium complex by precipitation or crystallization.

Evaluation of Catalytic Activity:

  • Test Reaction: Use the synthesized palladium catalyst in a standard cross-coupling reaction, such as a Suzuki or Heck reaction.

  • Performance Metrics: Evaluate the catalyst's performance based on reaction yield, turnover number (TON), and turnover frequency (TOF).

Prospective Application III: Chemo-sensor Development

Rationale: The quinoline scaffold is inherently fluorescent, and its emission properties can be sensitive to the local environment, including the presence of metal ions or anions. Functionalization of the 2,5-dichloro-8-methylquinoline core with specific recognition moieties can lead to the development of selective and sensitive fluorescent chemosensors. For example, introducing a group capable of binding to a specific metal ion at the 2-position could lead to a "turn-on" or "turn-off" fluorescent response upon binding.

Protocol 5.1: Development of a Fluorescent Sensor for Zn²⁺

Step-by-Step Methodology:

  • Sensor Synthesis:

    • Synthesize a receptor molecule containing a Zn²⁺-binding moiety (e.g., a dipicolylamine group) and a reactive functional group.

    • Couple this receptor to 2,5-dichloro-8-methylquinoline via nucleophilic substitution at the 2-position.

  • Sensing Evaluation:

    • Perform fluorescence titration experiments by adding increasing concentrations of various metal ions (including Zn²⁺) to a solution of the sensor molecule.

    • Monitor the changes in the fluorescence spectrum to determine the selectivity and sensitivity of the sensor for Zn²⁺.

    • Calculate the limit of detection (LOD) to quantify the sensor's performance.

Conclusion

While direct experimental data on the materials science applications of 2,5-dichloro-8-methylquinoline is currently unavailable, its molecular structure presents a compelling case for its potential as a versatile building block. The protocols and application notes provided in this guide offer a scientifically grounded framework for initiating research into this promising compound. By leveraging the well-established chemistry and applications of related quinoline derivatives, researchers can systematically explore the utility of 2,5-dichloro-8-methylquinoline in creating novel OLED emitters, efficient organometallic catalysts, and sensitive chemical sensors. The unique electronic and steric properties conferred by its specific substitution pattern warrant a thorough investigation to unlock its full potential in advanced materials development.

References

  • Abass, M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(9), 1224-1234. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]

  • Ruhl, K., Grigoleit, G., & Rappen, L. (1971). U.S. Patent No. 3,560,508. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved January 26, 2026, from [Link].

  • Al-Omair, M. A. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 14(11), 103401. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24266119, 2,5-Dichloro-8-methylquinoline-3-carbonyl chloride. Retrieved January 26, 2026, from [Link].

  • Khan, I., et al. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Crystals, 12(1), 99. Available from: [Link]

  • Szollosi, G., et al. (2024). MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. European Patent Office. EP 3440070 B1. Available from: [Link]

  • Saji, I., et al. (1991). U.S. Patent No. 5,011,930. Washington, DC: U.S. Patent and Trademark Office.
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21379. Available from: [Link]

  • Singh, P., & Sharma, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 1-22. Available from: [Link]

  • Avci, D., et al. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 639-652. Available from: [Link]

  • CN102675201B. (2012). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.
  • Reddy, C. R., et al. (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Arkivoc, 2025(1), 1-12. Available from: [Link]

  • Abass, M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(9), 1224-1234. Available from: [Link]

  • Eureka. (n.d.). 8-Aminoquinoline patented technology retrieval search results. Patsnap. Available from: [Link]

  • Ilaš, J., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(13), 5101. Available from: [Link]

  • Sharma, P., & Guntreddi, T. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. ECSOC-4. Available from: [Link]

  • Gornowicz, M., et al. (2022). Bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) as new catalytic material. Scientific Reports, 12(1), 2199. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chlorination of 8-Methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorination of 8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize side reactions and maximize the yield of your desired chlorinated 8-methylquinoline product.

Introduction: The Challenge of Selective Chlorination

The chlorination of 8-methylquinoline is a critical step in the synthesis of various pharmaceutical intermediates and biologically active compounds. However, this reaction is often plagued by a variety of side reactions that can complicate purification and significantly reduce the yield of the target molecule. The quinoline ring system possesses multiple sites susceptible to electrophilic attack, and the presence of the activating methyl group introduces further complexities, including the potential for side-chain halogenation.

This guide will equip you with the knowledge to anticipate and address these challenges, drawing on established mechanistic principles and field-proven experimental solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chlorination of 8-methylquinoline.

Problem Probable Cause(s) Recommended Solutions & Explanations
Low yield of desired monochlorinated product with significant recovery of starting material. 1. Insufficient reactivity of the chlorinating agent. 2. Reaction temperature is too low. 3. Short reaction time. 1. Choice of Chlorinating Agent: For aromatic C-H chlorination, stronger electrophilic chlorine sources may be required. Consider using reagents like trichloroisocyanuric acid (TCCA) or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in an appropriate solvent like acetonitrile.[1] These reagents are often more effective than N-chlorosuccinimide (NCS) for this transformation. 2. Temperature Optimization: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that promotes product formation without significantly increasing byproduct formation. 3. Time Study: Run the reaction for a longer duration, taking aliquots at regular intervals to determine the point of maximum conversion.
Significant formation of a dichlorinated byproduct. 1. Excess of chlorinating agent. 2. High reaction temperature or prolonged reaction time. 3. High concentration of reactants. 1. Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) and add it portion-wise to the reaction mixture to maintain a low instantaneous concentration. 2. Reaction Monitoring: As mentioned above, closely monitor the reaction. Quench the reaction as soon as the starting material is consumed to a satisfactory level to prevent over-chlorination.[1] 3. Dilution: Running the reaction at a lower concentration can sometimes disfavor the second chlorination step, which is typically slower than the first.
Presence of a significant amount of 8-(chloromethyl)quinoline. 1. Radical reaction conditions. 2. Use of a radical initiator or exposure to UV light. 3. Inappropriate choice of chlorinating agent. 1. Mechanism Control: Side-chain chlorination often proceeds via a free-radical mechanism. To suppress this pathway, run the reaction in the dark and at a moderate temperature. Avoid radical initiators like AIBN or benzoyl peroxide. 2. Reagent Selection: N-chlorosuccinimide (NCS) is known to participate in both electrophilic and radical chlorination.[2] Using a more electrophilic chlorinating agent under non-radical conditions can favor aromatic substitution. 3. Radical Scavengers: The addition of a radical scavenger, such as a small amount of hydroquinone or BHT, can inhibit side-chain chlorination, although this may also affect the rate of the desired reaction.
Formation of multiple regioisomers (e.g., 5-chloro-, 7-chloro-, and other isomers). 1. Reaction conditions favoring multiple substitution pathways. 2. Lack of a directing group or use of a non-selective chlorinating agent. 1. Solvent and Temperature Effects: The choice of solvent can influence the regioselectivity of electrophilic aromatic substitution. Experiment with different solvents, such as chlorinated hydrocarbons (e.g., dichloroethane) or polar aprotic solvents (e.g., acetonitrile), to see how the isomer distribution is affected. 2. Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes enhance the regioselectivity of halogenation on heterocyclic systems by coordinating to the nitrogen atom and altering the electronic properties of the quinoline ring.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway for the monochlorination of 8-methylquinoline, as well as the major side reactions that can occur.

Chlorination_Pathways 8-Methylquinoline 8-Methylquinoline Desired Monochloro-8-methylquinoline Desired Monochloro-8-methylquinoline 8-Methylquinoline->Desired Monochloro-8-methylquinoline Electrophilic Aromatic Substitution (Target) 8-(Chloromethyl)quinoline 8-(Chloromethyl)quinoline 8-Methylquinoline->8-(Chloromethyl)quinoline Radical Side-chain Chlorination Dichloro-8-methylquinoline Dichloro-8-methylquinoline Desired Monochloro-8-methylquinoline->Dichloro-8-methylquinoline Further Electrophilic Substitution

Caption: Reaction pathways in the chlorination of 8-methylquinoline.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C5-Chlorination of 8-Methylquinoline

This protocol is adapted from a metal-free halogenation method and is optimized to favor monochlorination on the aromatic ring.[1]

Materials:

  • 8-Methylquinoline

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (CH3CN)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc) for extraction

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-methylquinoline (1.0 eq.) in acetonitrile.

  • To this solution, add trichloroisocyanuric acid (TCCA) (0.36-0.40 eq.) portion-wise at room temperature. Note: TCCA is a potent chlorinating agent; careful control of stoichiometry is crucial to minimize dichlorination.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically when the starting material is consumed), quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with CH2Cl2 or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired monochlorinated isomer.

Protocol 2: Analytical Monitoring of the Reaction

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 80:20 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation between the starting material, the desired product, and byproducts.

  • Visualization: UV light (254 nm). The starting material and chlorinated products are typically UV-active.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS is an excellent technique for identifying and quantifying the components of the reaction mixture, including regioisomers and side-chain chlorinated products, which may have very similar polarities.

  • Use a standard non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Develop a temperature gradient program that allows for the separation of all components.

  • The mass spectra will provide definitive identification of the products based on their molecular weight and fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction producing a mixture of 5-chloro- and 7-chloro-8-methylquinoline? How can I improve the regioselectivity?

A1: The quinoline ring is activated towards electrophilic substitution at the C5 and C7 positions. The exact ratio of isomers can be influenced by the reaction conditions. To improve regioselectivity for C5-chlorination, the use of specific chlorinating agents like TCCA in acetonitrile at room temperature has been shown to be effective.[1] In some cases, steric hindrance from the 8-methyl group can favor substitution at the less hindered C5 position.

Q2: I am observing a byproduct with the same mass as the desired product but a different retention time in GC. What could it be?

A2: This is likely a regioisomer of your target compound. The 8-methylquinoline core can be chlorinated at several positions on the benzene ring. To confirm the identity of the byproduct, you would need to isolate it and perform structural elucidation using techniques like 1H and 13C NMR spectroscopy.

Q3: How can I completely avoid the formation of 8-(chloromethyl)quinoline?

A3: Complete avoidance can be challenging, but you can significantly minimize it by controlling the reaction mechanism. Side-chain chlorination is a radical process. Therefore, conducting the reaction in the dark, avoiding high temperatures and radical initiators, and using a chlorinating agent that favors electrophilic substitution are key strategies.

Q4: Can I use a solvent other than acetonitrile?

A4: Yes, other solvents can be used, but they may affect the reaction rate and selectivity. Dichloromethane is another common solvent for chlorination reactions.[1] It is advisable to perform small-scale trials with different solvents to determine the optimal conditions for your specific transformation.

Q5: What is the best way to purify the final product from the side products?

A5: Flash column chromatography on silica gel is the most common and effective method for separating chlorinated 8-methylquinoline isomers and byproducts. The choice of eluent system is critical for achieving good separation. For isomers that are difficult to separate by flash chromatography, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Workflow for Troubleshooting Chlorination Reactions

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Analyze Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Analyze Identify Identify Major Side Products Analyze->Identify Low_Yield Low Conversion? Identify->Low_Yield Polychlorination Polychlorination? Identify->Polychlorination Side_Chain Side-chain Chlorination? Identify->Side_Chain Isomers Undesired Regioisomers? Identify->Isomers Low_Yield->Polychlorination No Sol_Yield Increase Temperature/Time Change Chlorinating Agent Low_Yield->Sol_Yield Yes Polychlorination->Side_Chain No Sol_Poly Reduce Equivalents of Chlorinating Agent Monitor Reaction Closely Polychlorination->Sol_Poly Yes Side_Chain->Isomers No Sol_Side_Chain Run in Dark Avoid Radical Initiators Side_Chain->Sol_Side_Chain Yes Sol_Isomers Screen Solvents Consider Lewis Acid Catalyst Isomers->Sol_Isomers Yes Optimize Optimize Reaction Conditions Sol_Yield->Optimize Sol_Poly->Optimize Sol_Side_Chain->Optimize Sol_Isomers->Optimize End Achieve Desired Outcome Optimize->End

Caption: A logical workflow for troubleshooting common issues.

References

  • Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 640-646. [Link]

  • Kapustina, N. V., et al. (2018). Synthesis of 8-(chloromethyl)quinoline. Chemistry of Heterocyclic Compounds, 54(1), 104-105. [Link]

Sources

Optimization of reaction conditions for 2,5-Dichloro-8-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dichloro-8-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The information provided is based on established principles of quinoline synthesis, with a focus on the Combes reaction, and is supported by scientific literature.

Introduction to the Synthesis of 2,5-Dichloro-8-methylquinoline

The synthesis of 2,5-Dichloro-8-methylquinoline, a polysubstituted quinoline, presents unique challenges primarily due to the electronic properties of the precursors. The most probable and direct synthetic route is the Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone. For the target molecule, this would involve the reaction of 2,5-dichloroaniline with acetylacetone.

The presence of two electron-withdrawing chloro groups on the aniline ring deactivates it, potentially leading to a sluggish reaction and low yields. Therefore, careful optimization of the reaction conditions is paramount for a successful synthesis. This guide will provide you with the necessary information to troubleshoot potential issues and optimize your experimental setup.

Troubleshooting Guide

This section is designed to help you identify and solve common problems you may encounter during the synthesis of 2,5-Dichloro-8-methylquinoline.

Issue 1: Low or No Product Yield

Q: I am not getting any product, or the yield is very low. What are the possible causes and how can I address them?

A: Low yields in the Combes synthesis of 2,5-Dichloro-8-methylquinoline are often linked to the reduced nucleophilicity of the 2,5-dichloroaniline. Here’s a breakdown of potential causes and solutions:

  • Insufficiently Strong Acid Catalyst: Concentrated sulfuric acid is the traditional catalyst for the Combes reaction. However, for deactivated anilines, a stronger dehydrating agent and catalyst might be necessary.

    • Solution: Consider using polyphosphoric acid (PPA) or a mixture of PPA with an alcohol (polyphosphoric ester, PPE), which have been shown to be more effective than sulfuric acid in promoting the cyclization of less reactive substrates.

  • Inadequate Reaction Temperature and Time: The reaction may require more forcing conditions to proceed to completion.

    • Solution: Gradually increase the reaction temperature, monitoring for decomposition. You can also extend the reaction time. Use thin-layer chromatography (TLC) to follow the consumption of the starting materials.

  • Inhibition by Electron-Withdrawing Groups: The two chloro groups strongly deactivate the aniline ring, making the intramolecular electrophilic aromatic substitution (the annulation step) the rate-determining step.

    • Solution: The use of a more potent catalyst like PPA is the primary solution. Additionally, ensuring anhydrous conditions is crucial, as water can hydrolyze the catalyst and inhibit the reaction.

Issue 2: Formation of Multiple Products (Regioisomers)

Q: I am observing the formation of more than one product. How can I control the regioselectivity of the reaction?

A: With an unsymmetrical β-diketone like acetylacetone, there is the potential for the formation of two regioisomers. However, in the case of 2,5-dichloroaniline, the outcome is often predictable.

  • Understanding Regioselectivity: The cyclization can occur at either the 4- or 6-position of the aniline ring. With chloro-substituted anilines, the electronic and steric effects generally favor the formation of the 4-substituted quinoline.

    • Controlling Factors: In your case, the cyclization will be directed by the substituents on the aniline ring. The steric hindrance from the chloro group at the 2-position and the methyl group at the 8-position of the final product will play a significant role.

    • Expected Product: The reaction of 2,5-dichloroaniline with acetylacetone is expected to predominantly yield 2,5-dichloro-8-methyl-4-methylquinoline, not the desired 2,5-dichloro-8-methylquinoline. To obtain the target molecule, a different β-dicarbonyl compound would be required. For the synthesis of a 2-methylquinoline, a β-ketoaldehyde would be a more appropriate starting material.

Issue 3: Difficult Product Isolation and Purification

Q: The work-up is messy, and I am having trouble purifying the final product. What are the best practices for isolation and purification?

A: The work-up of reactions involving strong acids like sulfuric acid or PPA requires care. The product, being a chlorinated aromatic compound, may be a solid with limited solubility.

  • Work-up Procedure:

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base, such as a concentrated sodium hydroxide or ammonium hydroxide solution, while cooling the mixture in an ice bath.

    • The crude product may precipitate out. If so, it can be collected by filtration. If it remains oily, extract it with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification Techniques:

    • Recrystallization: If the crude product is a solid, recrystallization is often the most effective purification method. Experiment with different solvents, such as ethanol, methanol, or a mixture of hexane and ethyl acetate, to find the optimal conditions.

    • Column Chromatography: If recrystallization is not effective or if the product is an oil, silica gel column chromatography can be used. A gradient of hexane and ethyl acetate is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Combes synthesis for 2,5-Dichloro-8-methylquinoline?

A1: The Combes synthesis proceeds in three main steps:

  • Formation of an Enamine: The 2,5-dichloroaniline reacts with one of the carbonyl groups of the β-dicarbonyl compound to form a Schiff base, which then tautomerizes to the more stable enamine.

  • Acid-Catalyzed Annulation: The enamine undergoes an intramolecular electrophilic aromatic substitution, where the double bond of the enamine attacks the aniline ring. This is the ring-closing step and is typically the rate-determining step, especially with deactivated anilines.

  • Dehydration: The resulting cyclic intermediate is then dehydrated under the acidic conditions to form the aromatic quinoline ring.

Q2: Are there any alternative synthetic routes to 2,5-Dichloro-8-methylquinoline?

A2: While the Combes synthesis is a common choice, other classical quinoline syntheses could be considered, although they may present their own challenges:

  • Doebner-von Miller Reaction: This reaction uses an α,β-unsaturated carbonyl compound. For your target, this would likely involve reacting 2,5-dichloroaniline with crotonaldehyde. However, these reactions can be highly exothermic and produce significant amounts of tar.

  • Skraup Synthesis: This is a vigorous reaction involving glycerol, an oxidizing agent, and sulfuric acid. Due to the harsh conditions, it may not be suitable for substrates with multiple halogen substituents.

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This would require a different starting material than 2,5-dichloroaniline.

Q3: What analytical techniques are best for characterizing the final product?

A3: A combination of spectroscopic methods is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure, including the substitution pattern on the quinoline ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and can provide fragmentation patterns that support the proposed structure.

  • Infrared (IR) Spectroscopy: This can be used to identify the functional groups present in the molecule.

Experimental Protocols

Optimized Combes Synthesis of a Model Compound: 2,4-Dimethyl-7-chloroquinoline

This protocol for a related compound can be adapted as a starting point for the synthesis of 2,5-Dichloro-8-methylquinoline.

Materials:

  • m-Chloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-chloroaniline (1 equivalent) and acetylacetone (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3-4 equivalents) with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 100-110 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated solution of sodium hydroxide until it is basic.

  • The product will precipitate as a solid. Collect the solid by filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4-dimethyl-7-chloroquinoline.

Data Presentation

ParameterRecommended ConditionRationale
Catalyst Polyphosphoric Acid (PPA)More effective for deactivated anilines than H₂SO₄.
Temperature 120-150 °C (start lower and increase)To overcome the activation energy barrier of the deactivated system.
Reactant Ratio 1:1.1 (Aniline:β-diketone)A slight excess of the β-diketone can help drive the reaction to completion.
Reaction Time 2-6 hours (monitor by TLC)Longer reaction times may be necessary for less reactive substrates.

Visualizations

Reaction Mechanism of the Combes Synthesis

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Annulation cluster_step3 Step 3: Dehydration A 2,5-Dichloroaniline + Acetylacetone B Schiff Base Intermediate A->B -H₂O C Enamine Intermediate B->C Tautomerization D Protonated Enamine C->D + H⁺ E Cyclized Intermediate D->E Intramolecular Electrophilic Aromatic Substitution F 2,5-Dichloro-4,8-dimethyl- dihydroquinolin-4-ol E->F + H₂O, -H⁺ G 2,5-Dichloro-8-methylquinoline F->G - H₂O, -H⁺ Optimization_Workflow start Start: Combes Reaction Setup reactants Mix 2,5-Dichloroaniline and β-dicarbonyl compound start->reactants catalyst Add Acid Catalyst (e.g., H₂SO₄ or PPA) reactants->catalyst heating Heat Reaction Mixture (e.g., 100-150 °C) catalyst->heating monitoring Monitor by TLC heating->monitoring workup Quench, Neutralize, Extract/Filter monitoring->workup analysis Analyze Crude Product (NMR, MS) workup->analysis decision Low Yield or Side Products? analysis->decision optimization Optimize Conditions: - Catalyst - Temperature - Time decision->optimization Yes purification Purify Product (Recrystallization or Chromatography) decision->purification No optimization->reactants end End: Pure Product purification->end

Technical Support Center: Overcoming Solubility Challenges with 2,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-Dichloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the inherent low aqueous solubility of this compound. Our goal is to equip you with the knowledge and practical protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2,5-Dichloro-8-methylquinoline in my aqueous buffer. Is this expected?
Q2: What are the primary strategies I can employ to solubilize 2,5-Dichloro-8-methylquinoline for my experiments?

A2: For poorly water-soluble compounds like 2,5-Dichloro-8-methylquinoline, several effective strategies can be employed.[4][5][6] The choice of method will depend on the specific requirements of your experiment, including the desired final concentration and any potential downstream effects of the solubilizing agents. The most common and effective approaches include:

  • Co-solvents: Utilizing a water-miscible organic solvent to first dissolve the compound before dilution in your aqueous medium.[7]

  • pH Modification: Adjusting the pH of the solution to ionize the compound, which can significantly increase its solubility.[8][9]

  • Surfactants: Employing detergents to form micelles that encapsulate the hydrophobic compound, facilitating its dispersion in water.[10][11][12]

  • Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the compound, thereby increasing its apparent solubility.[13][14][][16]

Each of these techniques is detailed in the troubleshooting guides below.

Troubleshooting Guides

Guide 1: Utilizing Co-solvents for Solubilization

The Principle: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[7][17][] The organic solvent disrupts the hydrogen bonding network of water, creating a microenvironment that can accommodate the non-polar 2,5-Dichloro-8-methylquinoline.

Step-by-Step Protocol:

  • Select an appropriate co-solvent: Common choices for cell-based assays and in vitro studies include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[19][20]

  • Prepare a concentrated stock solution: Dissolve the 2,5-Dichloro-8-methylquinoline in the chosen co-solvent at a high concentration (e.g., 10-100 mM). Gentle warming or sonication may be required to facilitate dissolution.

  • Dilute the stock solution: Add the concentrated stock solution dropwise to your aqueous experimental medium while vortexing or stirring vigorously. This rapid mixing helps to prevent precipitation.

  • Final concentration considerations: It is crucial to keep the final concentration of the co-solvent in your experimental medium as low as possible to avoid solvent-induced artifacts or toxicity. For most cell culture experiments, the final DMSO concentration should be kept below 0.5% (v/v).[19]

Troubleshooting:

  • Precipitation upon dilution: If the compound precipitates upon addition to the aqueous medium, try a lower final concentration of the compound or a slightly higher, yet still tolerated, concentration of the co-solvent.

  • Cellular toxicity: If you observe cellular toxicity, it may be due to the co-solvent. Run a vehicle control with the same concentration of the co-solvent alone to assess its effect on your system.

Data Summary Table:

Co-solventTypical Starting Stock ConcentrationRecommended Final Concentration in Aqueous Media
DMSO10 - 100 mM< 0.5% (v/v)
Ethanol10 - 50 mM< 1% (v/v)
PEG 4005 - 20 mM1 - 5% (v/v)
Guide 2: pH-Mediated Solubilization

The Principle: Quinolines are weak bases and can be protonated at acidic pH.[8][9] This ionization increases the polarity of the molecule, thereby enhancing its solubility in aqueous solutions. The pKa of quinoline is approximately 4.9, and while the exact pKa of 2,5-Dichloro-8-methylquinoline may differ, adjusting the pH below its pKa should increase its solubility.[8]

Step-by-Step Protocol:

  • Determine the pKa: If the pKa of 2,5-Dichloro-8-methylquinoline is unknown, you can empirically test its solubility at different pH values.

  • Prepare an acidic stock solution: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-4).

  • Neutralization: Once dissolved, you can carefully neutralize the solution by adding a base (e.g., NaOH) dropwise while monitoring for any signs of precipitation.

  • Final pH considerations: Ensure the final pH of your solution is compatible with your experimental system.

Troubleshooting:

  • Precipitation upon neutralization: The compound may precipitate as the pH approaches its pKa. It is crucial to find a pH range where the compound remains soluble and your experiment is not adversely affected.

  • Experimental incompatibility: Extreme pH values can be detrimental to biological systems. This method is best suited for experiments that can tolerate a specific pH range.

Logical Workflow for pH Adjustment:

G cluster_0 Aqueous Medium cluster_1 Inclusion Complex Formation Hydrophobic Compound Hydrophobic Compound Soluble Complex Soluble Inclusion Complex Hydrophobic Compound->Soluble Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Soluble Complex Forms Complex

Caption: Cyclodextrin encapsulates a hydrophobic compound, increasing its solubility.

Safety Precautions

Always handle 2,5-Dichloro-8-methylquinoline and all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [21][22][23]Work in a well-ventilated area or a chemical fume hood. [22]Refer to the Safety Data Sheet (SDS) for detailed safety information. [21][22][23][24][25]

References

  • PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1074. [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • Al-Adabe, M. A. H., & Al-Dalaen, S. M. A. (2020). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Research International, 32(17), 108-118. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences, 77(4), 429–438. [Link]

  • Southall, N. T., Dill, K. A., & Haymet, A. D. J. (2002). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 106(4), 521–533. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

  • Chaudhary, A., & Patel, J. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • PubChem. (n.d.). 2,5-Dichloro-8-methylquinoline-3-carbonyl chloride. Retrieved from [Link]

  • AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • Sekhon, N. S. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(1), 1-8. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 7(12), 849-853. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1074. [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Ishikawa, T., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1550. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8), 1934-1941. [Link]

  • PENTA. (2025). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Costa, P., & Sousa Lobo, J. M. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 93(1-2), 1-12. [Link]

  • Zhang, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56123. [Link]

  • Al-Ghamdi, S., & Alshehri, S. (2023). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 15(11), 2595. [Link]

  • El-Sayed, N. K., & El-Bendary, E. R. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(3), 529-537. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine, 11(3), 1-2. [Link]

Sources

Stability of 2,5-Dichloro-8-methylquinoline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,5-Dichloro-8-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various chemical environments. Understanding the stability profile is critical for ensuring data integrity, developing robust analytical methods, and designing reliable formulations.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions regarding the chemical stability of 2,5-Dichloro-8-methylquinoline, providing a foundational understanding of its behavior.

Q1: What are the primary stability concerns for 2,5-Dichloro-8-methylquinoline?

A1: The primary stability concerns for 2,5-Dichloro-8-methylquinoline revolve around the reactivity of the two chlorine substituents on the quinoline ring. The quinoline core itself is relatively stable, but the electron-withdrawing nature of the nitrogen atom activates the chlorine atoms, particularly at the C2 position, towards nucleophilic substitution. Therefore, the molecule is susceptible to degradation via hydrolysis under both acidic and basic conditions, leading to the replacement of chlorine with a hydroxyl group. The C5-chloro group is generally less reactive than the C2-chloro group.

Q2: How does the stability of 2,5-Dichloro-8-methylquinoline differ in acidic versus basic conditions?

A2: The degradation mechanism and rate can differ significantly.

  • Under acidic conditions , the quinoline nitrogen can become protonated. This protonation further activates the heterocyclic ring towards nucleophilic attack. The primary degradation pathway is likely acid-catalyzed hydrolysis, preferentially at the C2 position, to form 2-hydroxy-5-chloro-8-methylquinoline. While hydrolysis at C5 is possible, it is generally slower.[1]

  • Under basic conditions , the molecule is susceptible to direct nucleophilic aromatic substitution (SNAr) by hydroxide ions. Again, the C2 position is more electrophilic and thus more prone to attack than the C5 position. This results in the formation of the corresponding 2-hydroxy-5-chloro-8-methylquinoline. Under more forcing basic conditions, further substitution at the C5 position could occur.

Q3: Are there other degradation pathways to consider besides hydrolysis?

A3: Yes. While hydrolysis is the most common pathway in aqueous acidic or basic solutions, other degradation routes should be considered, especially under forced degradation conditions as outlined by ICH guidelines.[2][3]

  • Oxidative Degradation: The quinoline ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products. The methyl group at C8 could also be oxidized.

  • Photodegradation: Exposure to UV or visible light may induce degradation. Photostability studies, as recommended by ICH Q1B, should be performed to assess this liability.[4] This can involve complex radical pathways or photo-hydrolysis.

Part 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods.[2] This section provides troubleshooting for common issues encountered during these experiments.

Troubleshooting: Acidic Degradation Studies
Problem ID Observed Issue Potential Root Cause & Scientific Explanation Recommended Solution & Rationale
ACID-01 No or very slow degradation observed in the HPLC chromatogram. The reaction conditions (acid concentration, temperature, time) are too mild. The activation energy for the hydrolysis of the C-Cl bond has not been overcome.1. Increase Temperature: Gently warm the reaction mixture (e.g., 40-60 °C). Reaction rates typically double for every 10 °C increase. 2. Increase Acid Concentration: Move from 0.1 M HCl to 1 M HCl. Higher proton concentration can more effectively catalyze the hydrolysis. 3. Increase Time: Extend the incubation time, taking samples at regular intervals (e.g., 2, 4, 8, 24 hours) to monitor progress.
ACID-02 Complete degradation of the parent peak with multiple, poorly resolved product peaks. The degradation conditions are too harsh, leading to extensive primary degradation and subsequent secondary degradation of the initial products.1. Reduce Temperature: Perform the experiment at room temperature or below. 2. Use Milder Acid: Switch from a strong acid like HCl to a weaker acid like dilute acetic acid.[5] 3. Decrease Incubation Time: Run a time-course experiment with shorter intervals to capture the formation of the primary degradant before it further decomposes.
ACID-03 Inconsistent results between experimental repeats. This could be due to poor sample solubility in the aqueous acidic medium, leading to a heterogeneous reaction, or issues with the analytical method itself.1. Add Co-solvent: Use a small percentage (e.g., 5-10%) of an organic co-solvent like acetonitrile or methanol to ensure the compound is fully dissolved before and during the reaction. 2. Verify Analytical Method: Ensure the HPLC method is robust. Check for issues like poor peak shape or retention time shifts.[6][7]
Troubleshooting: Basic Degradation Studies
Problem ID Observed Issue Potential Root Cause & Scientific Explanation Recommended Solution & Rationale
BASE-01 Precipitation observed upon adding the basic solution. The resulting degradation product (e.g., a hydroxyquinoline) may be less soluble in the basic aqueous/organic mixture than the parent compound.1. Increase Organic Co-solvent: Increase the proportion of acetonitrile or methanol in the reaction mixture to maintain the solubility of all components. 2. Filter Before Injection: If precipitation cannot be avoided, ensure the sample is filtered through a 0.22 µm syringe filter before HPLC injection to prevent clogging the system. Account for potential loss of analyte.
BASE-02 Multiple degradation peaks appear, suggesting more than one chlorine has been substituted. The conditions are too strong, causing substitution at both the C2 and C5 positions. The C2 position is generally more reactive to nucleophilic attack in quinolines.[1]1. Use a Weaker Base: Switch from 1 M NaOH to a milder base like 0.1 M NaOH or sodium bicarbonate solution. 2. Control Temperature: Perform the reaction at a lower temperature (e.g., room temperature) to favor the kinetically preferred monosubstitution product.
BASE-03 Baseline drift or noise in the HPLC chromatogram after injecting a basic sample. Injection of a highly basic sample can disrupt the mobile phase pH equilibrium on the silica-based column, leading to baseline instability.1. Neutralize Sample: Before injection, neutralize the sample with an equivalent amount of acid (e.g., HCl). Ensure the resulting salt is soluble. 2. Use a pH-Resistant Column: Employ a hybrid or polymer-based HPLC column that is stable over a wider pH range.

Part 3: Experimental Protocols & Methodologies

This section provides detailed, self-validating protocols for conducting stability studies and analyzing the results.

Protocol 1: Forced Degradation Study Workflow

This protocol is aligned with ICH Q1A(R2) guidelines for stress testing.[8][9][10]

Objective: To generate potential degradation products of 2,5-Dichloro-8-methylquinoline under various stress conditions and develop a stability-indicating HPLC method.

Materials:

  • 2,5-Dichloro-8-methylquinoline

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or TFA)

  • Ammonium Acetate (or Formate)

  • Hydrochloric Acid (HCl), 1 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Class A glassware, HPLC vials, syringe filters (0.22 µm)

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation prep Prepare 1 mg/mL stock in ACN acid_s Acidic Stress (0.1M HCl, RT, 60°C) prep->acid_s Aliquot base_s Basic Stress (0.1M NaOH, RT, 60°C) prep->base_s Aliquot ox_s Oxidative Stress (3% H₂O₂, RT) prep->ox_s Aliquot therm_s Thermal Stress (Solid, 80°C) prep->therm_s Aliquot photo_s Photolytic Stress (ICH Q1B conditions) prep->photo_s Aliquot control Control Sample (Diluted stock) prep->control Aliquot quench Quench/Neutralize (as needed) acid_s->quench base_s->quench hplc Analyze via HPLC-UV/MS ox_s->hplc therm_s->hplc photo_s->hplc control->hplc quench->hplc peak_purity Assess Peak Purity (PDA Detector) hplc->peak_purity mass_bal Calculate Mass Balance peak_purity->mass_bal id_deg Identify Degradants (LC-MS) mass_bal->id_deg

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 2,5-Dichloro-8-methylquinoline in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at room temperature. Take time points at 2, 6, and 24 hours. If no degradation, repeat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Take time points at 2, 6, and 24 hours. If degradation is too rapid, repeat with 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in ACN for analysis.

    • Photolytic: Expose the solid compound and a solution (in quartz cuvette) to light conditions as specified in ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).[4]

  • Sample Treatment: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the HPLC method detailed below.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate the parent 2,5-Dichloro-8-methylquinoline from all potential degradation products. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for this purpose.[11]

Parameter Recommended Condition Justification
Column C18, 250 x 4.6 mm, 5 µmC18 (reversed-phase) columns are excellent for separating non-polar to moderately polar compounds like quinoline derivatives.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the basic quinoline nitrogen and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-19 min: 90% to 30% B19-25 min: 30% BA gradient elution is necessary to separate the parent compound from potentially more polar (hydroxy-) and less polar degradants within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the injection solvent.
Detection UV at 254 nm and 280 nmQuinolines typically have strong absorbance in this UV range. Monitoring multiple wavelengths helps in detecting impurities with different chromophores. A PDA detector is highly recommended for peak purity analysis.
System Suitability Tailing factor for parent peak: 0.8 - 1.5Theoretical plates: > 2000These parameters validate that the chromatographic system is performing adequately for the analysis.

Part 4: Mechanistic Insights & Data Interpretation

Understanding the likely degradation pathways is key to interpreting your stability data correctly.

Predicted Degradation Pathways:

G parent 2,5-Dichloro-8-methylquinoline acid_prod 2-Hydroxy-5-chloro-8-methylquinoline (Major Product) parent->acid_prod H₃O⁺ / Δ (Acid Hydrolysis) base_prod 2-Hydroxy-5-chloro-8-methylquinoline (Major Product) parent->base_prod OH⁻ / Δ (SNAr) di_hydroxy 2,5-Dihydroxy-8-methylquinoline (Minor/Forced Product) acid_prod->di_hydroxy H₃O⁺ / Harsh Conditions base_prod->di_hydroxy OH⁻ / Harsh Conditions

Caption: Predicted Hydrolytic Degradation Pathways.

Interpreting Your Chromatogram:

  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in stressed samples. A "pure" peak indicates the method is specific and can separate the parent from its degradants.

  • Mass Balance: The sum of the parent peak area and all degradation product peak areas should ideally be close to 100% of the initial parent peak area. A poor mass balance (<95%) may suggest that some degradants are not eluting, are not UV active, or have precipitated.

  • Identification: Couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass of the degradation products. For example, the replacement of a chlorine atom (-Cl, mass ~35.5) with a hydroxyl group (-OH, mass ~17) will result in a net mass decrease of approximately 18.5 Da. This provides strong evidence for a hydrolysis product.

By following this comprehensive guide, researchers can confidently assess the stability of 2,5-Dichloro-8-methylquinoline, troubleshoot experimental challenges, and develop robust, stability-indicating analytical methods essential for drug development and quality control.

References

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1234. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

Sources

Technical Support Center: Purification of Crude 2,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,5-Dichloro-8-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require a high degree of purity for their experiments. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the challenges of removing impurities from your crude product.

The Importance of Purity

2,5-Dichloro-8-methylquinoline is a halogenated quinoline derivative, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] The biological activity and physical properties of such compounds are highly dependent on their purity. The presence of even small amounts of impurities, such as isomers or reaction byproducts, can lead to misleading experimental results, affect reaction yields, and compromise the safety and efficacy of potential drug candidates. This guide provides a systematic approach to identifying and removing these impurities.

Common Impurities and Their Origins

The first step in any purification strategy is to understand the potential impurities in your crude product. The nature of these impurities will depend on the synthetic route used to prepare 2,5-Dichloro-8-methylquinoline. Common synthetic methods for quinolines include the Skraup and Combes syntheses, followed by chlorination.[3]

Here is a summary of likely impurities and their origins:

Impurity ClassSpecific ExamplesLikely Origin
Starting Materials 2-Amino-3-methylphenol, glycerol, acroleinIncomplete reaction during quinoline ring formation.
Isomeric Impurities 2,7-Dichloro-8-methylquinoline, 3,5-Dichloro-8-methylquinolineNon-selective chlorination of the quinoline ring.
Under-chlorinated Species 2-Chloro-8-methylquinoline, 5-Chloro-8-methylquinolineIncomplete chlorination reaction.
Over-chlorinated Species Trichloro-8-methylquinolinesExcessive chlorinating agent or harsh reaction conditions.
Reaction Byproducts Tar, polymeric materialsSide reactions, especially in acidic and high-temperature conditions like the Skraup synthesis.
Solvent Residues Dichloromethane, chloroform, ethanolFrom the reaction or initial work-up steps.

Troubleshooting Purification Issues (Q&A Format)

This section addresses specific problems you may encounter during the purification of crude 2,5-Dichloro-8-methylquinoline.

Q1: My crude product is a dark, tarry, or oily substance. How should I approach the initial cleanup?

A1: A highly impure, tarry product is common in quinoline synthesis, particularly with methods like the Skraup reaction. The initial goal is to remove the bulk of the non-polar, colored impurities before attempting more refined purification techniques.

  • Step 1: Trituration with a Non-polar Solvent. Try stirring your crude product with a non-polar solvent in which your desired product has low solubility, such as hexanes or diethyl ether. This will dissolve many of the non-polar, tarry byproducts, leaving your crude 2,5-Dichloro-8-methylquinoline as a solid.

  • Step 2: Activated Carbon Treatment. If the color persists after trituration, you can try a decolorization step. Dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate), add a small amount of activated carbon (typically 1-5% by weight), and heat the mixture gently for 10-15 minutes. The activated carbon will adsorb many of the colored impurities. Filter the hot solution through a pad of celite to remove the carbon. Caution: Do not add activated carbon to a boiling solution, as this can cause bumping.

  • Step 3: Acid-Base Extraction. As a quinoline, your product is basic and can be protonated. This allows for an effective separation from neutral or acidic impurities. A detailed protocol for acid-base extraction is provided later in this guide.

Q2: I am struggling to separate 2,5-Dichloro-8-methylquinoline from its isomers. Recrystallization isn't working. What should I do?

A2: Isomers often have very similar physical properties, including solubility, which makes them difficult to separate by recrystallization alone. In this case, column chromatography is the most effective technique.

  • Principle: Isomers, while having similar polarities, often exhibit slightly different interactions with the stationary phase of a chromatography column. This allows for their separation.

  • Stationary Phase: Silica gel is a good starting point. However, quinolines are basic and can interact strongly with the acidic silica, leading to tailing. If you observe this, you can either:

    • Deactivate the silica gel: Prepare your slurry of silica gel in the mobile phase and add 1-2% triethylamine to neutralize the acidic sites.[4]

    • Switch to a different stationary phase: Alumina (neutral or basic) is an excellent alternative for purifying basic compounds.[4]

  • Mobile Phase: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. You can determine the optimal solvent ratio using Thin Layer Chromatography (TLC). A detailed protocol for column chromatography is provided below.

Q3: During column chromatography on silica gel, my product seems to be smearing, and the recovery is low. What is causing this?

A3: This is a classic sign of strong interaction between your basic quinoline and the acidic silica gel, which can sometimes lead to irreversible adsorption or even degradation.[4]

  • Solution 1: Use a Mobile Phase Modifier. As mentioned in A2, adding a small amount of a basic modifier like triethylamine or pyridine (around 0.5-1%) to your mobile phase can significantly improve the peak shape and recovery. The modifier competes with your product for the acidic sites on the silica gel, allowing your compound to move more freely down the column.

  • Solution 2: Use an Alternative Stationary Phase. If a mobile phase modifier doesn't solve the problem, switch to a less acidic stationary phase like neutral or basic alumina.

  • Solution 3: Minimize Contact Time. Use flash chromatography, applying pressure to speed up the elution. This reduces the time your compound spends in contact with the stationary phase.

Frequently Asked Questions (FAQs)

What is the best way to monitor the progress of my purification?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to quickly assess the number of components in a mixture, compare fractions from a column, and determine if a recrystallization was successful. For 2,5-Dichloro-8-methylquinoline, a silica gel TLC plate with a mobile phase of hexanes/ethyl acetate (e.g., 8:2 or 7:3 v/v) should provide good separation. Visualize the spots under a UV lamp (254 nm).

How can I effectively remove residual solvents from my purified product?

After purification, your product may still contain residual solvents. To remove them, you can:

  • Dry under high vacuum: Place your sample in a vacuum desiccator or use a Schlenk line.

  • Gentle heating: If your compound is thermally stable, you can gently heat it under vacuum. Check the melting point of your compound to avoid decomposition.

What analytical techniques should I use to confirm the purity and structure of my final product?

A combination of techniques is recommended for a comprehensive assessment of purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides information about the structure of your compound and can reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Separates components of a mixture and provides the mass of each component, which is useful for identifying impurities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of your sample.[7][8]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities that have different solubilities than your product.

Step-by-Step Methodology:

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) to find a suitable one. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.

  • Dissolution: Place the crude 2,5-Dichloro-8-methylquinoline in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography

This is the preferred method for separating isomers and other closely related impurities.

Step-by-Step Methodology:

  • TLC Analysis: Determine the best mobile phase for separation using TLC. The ideal Rf value for your product should be between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel (or alumina) in the mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the stationary phase.

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Add the mobile phase to the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Acid-Base Extraction

This technique is excellent for separating basic compounds like quinolines from neutral or acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with a dilute aqueous acid (e.g., 1 M HCl). The basic 2,5-Dichloro-8-methylquinoline will be protonated and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the two layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or ammonium hydroxide) until the solution is basic (check with pH paper). Your product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.

Purification Workflow

The choice of purification method depends on the nature and amount of impurities. The following diagram illustrates a general workflow.

PurificationWorkflow Crude Crude 2,5-Dichloro-8-methylquinoline Initial_Cleanup Initial Cleanup (Trituration/Carbon) Crude->Initial_Cleanup High tar/color Acid_Base Acid-Base Extraction Crude->Acid_Base Low tar/color Initial_Cleanup->Acid_Base Column_Chromo Column Chromatography Acid_Base->Column_Chromo Isomers present Recrystallization Recrystallization Acid_Base->Recrystallization Minor impurities Column_Chromo->Recrystallization Further polishing Pure_Product Pure Product Column_Chromo->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for purifying 2,5-Dichloro-8-methylquinoline.

References

  • Ruhl, K., Grigoleit, G., & Rappen, L. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. U.S. Patent No. 3,560,508. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Ebaid, M. S. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1234. [URL: https://www.mdpi.com/1420-3049/5/11/1224]
  • National Center for Biotechnology Information (n.d.). 8-Methylquinoline. PubChem. Retrieved January 26, 2026, from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/8-Methylquinoline]
  • Biosynth. (n.d.). 2-Chloro-8-methylquinoline. Retrieved January 26, 2026, from [URL: https://www.biosynth.com/p/EAA22585/4225-85-8-2-chloro-8-methylquinoline]
  • (2018). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Chinese Patent No. CN108610288B. [URL: https://patents.google.
  • CymitQuimica. (n.d.). 2-chloro-8-methylquinoline. Retrieved January 26, 2026, from [URL: https://cymitquimica.com/base/files/cas-4225-85-8-2-chloro-8-methylquinoline.html]
  • Chem-Impex. (n.d.). 8-Methylquinoline. Retrieved January 26, 2026, from [URL: https://www.chemimpex.com/products/06458]
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 8-Methylquinoline. Retrieved January 26, 2026, from [URL: https://www.tcichemicals.com/IN/en/p/M0419]
  • Reddy, G. S., & Kumar, A. (2012). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. ResearchGate. [URL: https://www.researchgate.net/figure/The-calibration-curve-for-linearity-data-of-5-7-dichloroquinolin-8-ol_fig1_224962290]
  • Li, Y., et al. (2019). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers, 6(15), 2736-2740. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c9qo00645a]
  • Kenner, C. T., & Stariasz, A. (1969). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 7(9), 567-569. [URL: https://academic.oup.com/chromsci/article-abstract/7/9/567/339170]
  • BenchChem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. Retrieved January 26, 2026, from [URL: https://www.benchchem.
  • Islor, A. I., et al. (2022). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega, 7(30), 26369-26380. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02409]
  • Li, Z., et al. (2021). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters, 23(15), 6034-6039. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c02164]
  • Kapron, B., et al. (2018). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Poloniae Pharmaceutica, 75(4), 897-905. [URL: https://www.researchgate.
  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 38. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0272]
  • Kumar, A., & Kumar, S. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [URL: https://www.iipseries.org/full-text/p-futuristic-trends-in-chemical-material-sciences-nano-technology-e-isbn-978-93-5747-436-8/chapter-8-synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview]
  • University of California, Irvine. (n.d.). Solubility of Organic Compounds. Retrieved January 26, 2026, from [URL: https://sites.uci.edu/chem51b/files/2023/08/51B-Solubility-of-Organic-Compounds-F23.pdf]
  • Patel, K., & Patel, M. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Analytical Toxicology, 3(5). [URL: https://www.iiste.org/Journals/index.
  • Liu, X., et al. (2020). LCMS-guided detection of halogenated natural compounds. ResearchGate. [URL: https://www.researchgate.
  • (2014). The crystallization of quinoline. Chinese Patent No. CN103664892B. [URL: https://patents.google.
  • Rydzik, A. M., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 12(6), 991-998. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/md/d1md00078a]
  • European Medicines Agency. (2023). ICH Q14 Guideline on analytical procedure development – Step 5. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q14-analytical-procedure-development-step-5_en.pdf]
  • National Center for Biotechnology Information (n.d.). Quinoline. mVOC 4.0. Retrieved January 26, 2026, from [URL: https://mvoc.charite.
  • (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [URL: https://www.chromforum.org/viewtopic.php?t=26487]
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved January 26, 2026, from [URL: https://sielc.com/hplc-method-for-analysis-of-8-hydroxyquinoline-with-primesep-100.html]
  • National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). [URL: https://ntp.niehs.nih.gov/ntp/htdocs/chem_background/exsumpdf/methylquinoline_508.pdf]
  • (2008). Purification method of 2-methyl quinoline. Chinese Patent No. CN101353323B. [URL: https://patents.google.
  • He, H., et al. (2021). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 66(2), 1069-1081. [URL: https://www.researchgate.net/publication/348512115_Solid-Liquid_Equilibrium_of_5-Chloro-8-hydroxyquinoline_and_57-Dichloro-8-hydroxyquinoline_in_Different_Solvents_and_Mixing_Properties_of_Solutions]
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [URL: https://www.orgsyn.org/demo.aspx?prep=os102.276]
  • de la Ossa, E. B., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 1039-1045. [URL: https://www.sciencedirect.com/science/article/abs/pii/0731708595015574]
  • (2007). Prepn process of high purity 2, 6-dichloro quinoxaline. Chinese Patent No. CN100345831C. [URL: https://patents.google.
  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved January 26, 2026, from [URL: https://www.benchchem.
  • Singh, R. P., et al. (2014). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of Chromatography & Separation Techniques, 5(5). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4222049/]

Sources

Technical Support Center: Scaling Up the Synthesis of 2,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dichloro-8-methylquinoline. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this synthesis. We provide in-depth, field-tested insights in a question-and-answer format to address specific challenges you may encounter. Our focus is on ensuring scientific integrity, safety, and reproducibility.

I. Strategic Overview: A Recommended Synthetic Pathway

Direct, one-pot synthesis of 2,5-Dichloro-8-methylquinoline is challenging due to the differing reactivity of the pyridine and benzene rings. A more robust and scalable approach involves a multi-step synthesis. This strategy allows for better control and purification at each stage, leading to a higher quality final product.

The recommended pathway involves three main stages:

  • Stage 1: Cyclization to form the quinoline core, incorporating the first chlorine atom.

  • Stage 2: Oxidation to create a quinolinone intermediate.

  • Stage 3: Chlorination to install the second chlorine atom.

Below is a workflow diagram illustrating this strategic approach.

G cluster_0 Stage 1: Cyclization (Skraup or Doebner-von Miller) cluster_1 Stage 2: Oxidation to Quinolone cluster_2 Stage 3: Final Chlorination start 4-Chloro-2-methylaniline + Glycerol/α,β-Unsaturated Carbonyl reaction1 Acid-catalyzed Cyclization & Oxidation start->reaction1 product1 5-Chloro-8-methylquinoline reaction1->product1 reaction2 Oxidation/Hydroxylation product1->reaction2 product2 5-Chloro-8-methylquinolin-2(1H)-one reaction2->product2 reaction3 Dehydrative Chlorination product2->reaction3 reagent3 Chlorinating Agent (e.g., POCl₃) reagent3->reaction3 product3 2,5-Dichloro-8-methylquinoline (Target Molecule) reaction3->product3

Caption: Recommended three-stage synthetic workflow for 2,5-Dichloro-8-methylquinoline.

II. FAQs and Troubleshooting Guide

This section addresses common questions and issues organized by the synthetic stage.

Stage 1: Synthesis of 5-Chloro-8-methylquinoline

The formation of the initial quinoline ring is the foundation of the entire synthesis. The most common methods are the Skraup and Doebner-von Miller reactions, which condense an aniline with carbonyl compounds.[1]

Frequently Asked Questions (FAQs)

  • Q1: Which starting material should I use?

    • A1: To achieve the desired 5-chloro substitution pattern, you must begin with an aniline that already contains a chlorine atom at the para-position relative to the amine. The correct starting material is 4-chloro-2-methylaniline . The methyl group will become the 8-methyl group in the final product, and the chlorine will be at the 5-position after cyclization.

  • Q2: Skraup vs. Doebner-von Miller—which is better for scale-up?

    • A2: The choice depends on your scale, equipment, and safety protocols.

      • Skraup Synthesis: Involves reacting the aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[2] It is atom-economical but notoriously exothermic and can become violent if not properly controlled.[3]

      • Doebner-von Miller Synthesis: Uses α,β-unsaturated aldehydes or ketones (which can be formed in situ from aldehydes).[4] This reaction is generally considered milder and more controllable than the Skraup synthesis, making it a potentially better choice for scaling up, despite often requiring longer reaction times or different catalysts.[4]

Troubleshooting Guide: Stage 1

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Runaway Reaction / Violent Exotherm (Primarily Skraup)The dehydration of glycerol to acrolein is highly exothermic and autocatalytic.[2] The subsequent condensation and oxidation steps also release significant heat.1. Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It acts as an oxygen carrier, smoothing the oxidation rate and extending the reaction over a longer period, which makes heat management much easier.[3]2. Controlled Addition: Add the sulfuric acid or glycerol slowly to the cooled aniline mixture. Maintain strict temperature control with an efficient cooling bath (ice/brine or cryocooler).3. Proper Order of Addition: Add reagents in the correct order. For instance, adding sulfuric acid before the ferrous sulfate moderator can trigger the reaction prematurely.[3]
Low Yield / Extensive Tar Formation 1. Overheating: Excessive temperatures promote polymerization of the acrolein intermediate and other side reactions.2. Oxidizer Issues: The oxidizing agent (e.g., nitrobenzene in the Skraup reaction) may be consumed in side reactions if the temperature profile is not optimal.3. Water Content: Using glycerol with a high water content can significantly lower yields.[3]1. Strict Temperature Control: Do not exceed the optimal reaction temperature. A step-wise heating profile is often effective.2. Alternative Oxidants: Consider milder or more selective oxidizing agents. Some modern procedures use air or H₂O₂.[5]3. Use Anhydrous Reagents: Employ dry glycerol ("dynamite" grade) for the Skraup synthesis to prevent side reactions.[3]
Formation of Isomeric Byproducts The cyclization of the intermediate onto the aniline ring can potentially occur at two different positions, leading to isomers.1. Choice of Acid Catalyst: The type and concentration of the acid can influence the regioselectivity of the cyclization. Polyphosphoric acid (PPA) is sometimes used as an alternative to sulfuric acid for cleaner reactions.[1]2. Confirm Starting Material: Ensure the purity of the 4-chloro-2-methylaniline. Isomeric impurities in the starting material will lead to isomeric products.
Difficult Purification The crude product is often mixed with tar, unreacted starting materials, and the reduced form of the oxidizing agent.1. Steam Distillation: The product, 5-chloro-8-methylquinoline, is often steam-volatile. This is an excellent method for separating it from non-volatile tars and inorganic salts on a large scale.[6]2. Acid-Base Extraction: Dissolve the crude mixture in a nonpolar solvent (e.g., toluene). Wash with dilute HCl to extract the basic quinoline product into the aqueous layer. Neutralize the aqueous layer with NaOH to precipitate the purified product, which can then be filtered or extracted.
Stage 2 & 3: Conversion to Quinolone and Final Chlorination

Introducing the second chlorine atom at the 2-position requires activating this site. Direct electrophilic chlorination is ineffective here. The standard, reliable method is to convert the quinoline to a quinolin-2-one (a lactam), which can then be chlorinated.

Frequently Asked Questions (FAQs)

  • Q3: Why is it necessary to make the quinolin-2-one intermediate?

    • A3: The C-2 position of a quinoline is electron-deficient and not susceptible to electrophilic attack. However, by converting it to a quinolin-2-one, you create a carbonyl group. This intermediate can be readily converted to the 2-chloro derivative using a dehydrative chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅.[7] This is a classic and robust transformation in heterocyclic chemistry.

  • Q4: How is the 5-Chloro-8-methylquinolin-2(1H)-one prepared?

    • A4: This step typically involves an oxidation reaction. While various methods exist, N-oxidation followed by rearrangement is a common route. However, specific literature procedures for this exact transformation should be carefully evaluated for scalability and safety.

Troubleshooting Guide: Stages 2 & 3

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Incomplete Conversion to Quinolone (Stage 2) The oxidizing conditions may be too mild, or the reaction may not have reached completion.1. Monitor Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.2. Adjust Conditions: Increase reaction time or temperature cautiously. If using a multi-step N-oxidation/rearrangement route, ensure each step is driven to completion.
Low Yield in Final Chlorination (Stage 3) 1. Reagent Quality: Phosphorus oxychloride (POCl₃) can degrade upon exposure to moisture.2. Insufficient Reagent: The reaction is often run using POCl₃ as both the reagent and the solvent. Using a substoichiometric amount will result in incomplete conversion.3. Hydrolysis: The 2-chloro product is reactive and can hydrolyze back to the quinolone if exposed to water during workup before the excess POCl₃ is quenched.1. Use Fresh POCl₃: Ensure the POCl₃ is of high quality and handled under anhydrous conditions.2. Use Excess POCl₃: The reaction is typically heated under reflux in neat POCl₃ to ensure the reaction goes to completion.[7]3. Careful Workup: After the reaction, the excess POCl₃ must be removed (e.g., by distillation under reduced pressure) or quenched carefully by slowly pouring the reaction mixture onto crushed ice. The product can then be isolated by filtration or extraction.
Handling Hazardous Reagents (POCl₃, PCl₅) These reagents are highly corrosive, toxic, and react violently with water.1. Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, a lab coat, and full-face protection (goggles and face shield).2. Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.3. Quenching Protocol: Have a quenching plan and materials (e.g., a large beaker of ice, sodium bicarbonate solution) ready before starting the reaction. Add the reaction mixture to the ice slowly and with stirring.
Final Product Purification The crude product may contain residual starting material (the quinolone) or dark-colored impurities.1. Recrystallization: The solid 2,5-dichloro-8-methylquinoline can often be purified by recrystallization from a suitable solvent like ethanol, isopropanol, or an ethanol/water mixture.2. Column Chromatography: For very high purity, silica gel chromatography using a nonpolar eluent system (e.g., hexanes/ethyl acetate) can be effective, though this may be less practical for very large scales.

Below is a troubleshooting decision tree for a low-yield outcome in the final chlorination step.

G start Low Yield of 2,5-Dichloro-8-methylquinoline Detected check_sm Check for Unreacted Starting Material (Quinolone) via TLC/HPLC start->check_sm check_reagent Was fresh, anhydrous POCl₃ used? check_sm->check_reagent No revisit_stage2 Problem likely in Stage 2. Verify purity of quinolone starting material. check_sm->revisit_stage2 Yes check_conditions Were reaction time and temperature sufficient? check_reagent->check_conditions Yes rerun_reagent Action: Rerun reaction with freshly opened/distilled POCl₃. check_reagent->rerun_reagent No check_workup Was the workup performed correctly (anhydrous, proper quench)? check_conditions->check_workup Yes rerun_conditions Action: Rerun reaction, increasing reflux time. Monitor for completion. check_conditions->rerun_conditions No repurify Action: Re-extract aqueous layers. Check for product loss during workup. check_workup->repurify No

Caption: Troubleshooting workflow for low yield in the final chlorination stage.

III. References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • El-Dean, A. M. K., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from [Link]

  • Dow Chemical Company. (1997). Process for preparing quinoline bases. Google Patents. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Retrieved from [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. Retrieved from [Link]

  • Prajapati, A. (2018). synthesis of quinoline derivatives and its applications. Slideshare. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Retrieved from [Link]

  • Dr. Grossmann, Chem. Fabrik. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents. Retrieved from

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Chlorinated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing when analyzing chlorinated quinolines. As basic compounds, chlorinated quinolines are prone to asymmetrical peak shapes, which can compromise resolution, accuracy, and the overall reliability of your method.[1] This document provides a structured, in-depth approach to diagnosing and resolving these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical, Gaussian shape.[2] Tailing is an indicator of undesirable secondary interactions or system inefficiencies that can negatively impact quantification and resolution.[2][3]

The degree of tailing is commonly quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As) . While the calculations differ slightly, a value greater than 1 indicates tailing. For regulated environments, a tailing factor of ≤ 2 is often required.[3] The USP tailing factor is calculated at 5% of the peak height.[2]

Q2: Why are my chlorinated quinoline peaks tailing?

A: The primary cause of peak tailing for basic compounds like chlorinated quinolines in reversed-phase HPLC is the interaction with residual silanol groups on the silica-based stationary phase.[1][4] These silanol groups (Si-OH) are acidic and can interact with the basic nitrogen in the quinoline structure, leading to a secondary retention mechanism that causes the peak to tail.[3][4]

Other potential causes include:

  • Mobile phase pH issues: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte.[2][5]

  • Column issues: A void at the column inlet or a contaminated or degraded column can distort peak shape.[3][6]

  • Extra-column effects: Excessive volume in tubing, fittings, or the detector flow cell can contribute to band broadening and tailing.[2][3]

  • Sample solvent effects: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[7][8]

Q3: How does mobile phase pH affect the peak shape of chlorinated quinolines?

A: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like chlorinated quinolines.[5][9]

  • At mid-range pH (e.g., pH 4-7): Residual silanol groups on the silica packing are ionized (SiO-), creating strong electrostatic interactions with the protonated (positively charged) basic quinoline molecules. This is a major cause of peak tailing.[2][4]

  • At low pH (e.g., pH ≤ 3): The silanol groups are protonated (Si-OH) and therefore less likely to interact with the protonated quinoline analytes. This significantly reduces peak tailing.[1][10] However, it's important to use a column specifically designed for low pH conditions to avoid degradation of the silica stationary phase.[4][10]

  • At high pH (e.g., pH > 8): The chlorinated quinoline is in its neutral form, and while the silanol groups are fully deprotonated, the interaction is minimized. This can also lead to improved peak shape.[11] Again, a high-pH stable column is essential.

Operating at a pH close to the analyte's pKa should be avoided as it can lead to a mix of ionized and unionized forms, resulting in distorted or split peaks.[2][5]

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a logical workflow for identifying and resolving the root cause of peak tailing for your chlorinated quinoline analysis.

Step 1: Diagnose the Problem - Chemical vs. Physical Issues

First, determine if the tailing is a chemical (analyte-specific) or a physical (system-wide) problem.

  • Chemical Issue: If only the chlorinated quinoline peaks are tailing while other neutral compounds in the same run have good peak shape, the problem is likely due to secondary chemical interactions.[6]

  • Physical Issue: If all peaks in the chromatogram are tailing, the issue is likely physical, such as a column void or excessive extra-column volume.[6][10]

Step 2: Addressing Chemical-Based Peak Tailing

If you suspect a chemical interaction is the culprit, follow these optimization strategies.

Strategy 1: Mobile Phase pH Optimization

Adjusting the mobile phase pH is often the most effective way to improve the peak shape of basic compounds.[1][3]

Protocol: pH Modification Experiment

  • Low pH Approach (Recommended First Step):

    • Prepare a mobile phase with a pH of approximately 2.5-3.0. A common choice is 0.1% formic acid or trifluoroacetic acid (TFA) in water for the aqueous portion.[10]

    • Ensure your HPLC column is rated for use at low pH to prevent stationary phase degradation.[4]

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase.

    • Inject your chlorinated quinoline standard and observe the peak shape. Lowering the pH should suppress the ionization of silanol groups, leading to more symmetrical peaks.[3][4]

  • High pH Approach:

    • If low pH is not effective or suitable for your separation, consider a high pH mobile phase (e.g., pH 9-10) using a compatible buffer like ammonium bicarbonate.

    • Crucially, you must use a column specifically designed for high pH stability (e.g., a hybrid or polymer-based column). [1]

    • At high pH, the chlorinated quinoline will be in its neutral form, minimizing interactions with the deprotonated silanols.[11]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry (Illustrative Data)

Mobile Phase pHBuffer/AdditivePeak Asymmetry (As) for a Chlorinated QuinolineRationale for Peak Shape
7.0Phosphate Buffer2.1Strong interaction between ionized silanols (SiO-) and protonated analyte (BH+).
3.00.1% Formic Acid1.3Silanols are protonated (Si-OH), minimizing secondary interactions.[3][4]
10.0Ammonium Bicarbonate1.2Analyte is neutral (B), reducing electrostatic interactions.[11]
Strategy 2: Use of Mobile Phase Additives (Competitive Silanol Masking)

If pH adjustment alone is insufficient, consider adding a basic competitor to the mobile phase.

Protocol: Incorporating a Basic Additive

  • A traditional approach is to add a small concentration of a competing base, like triethylamine (TEA), to the mobile phase (typically 0.05-0.1%).[3][12]

  • TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your chlorinated quinoline analyte.[3]

  • This method can be very effective but be aware that TEA can be difficult to remove from the column and may cause baseline disturbances.

Strategy 3: Column Selection

The choice of HPLC column is fundamental to preventing peak tailing.

  • Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," where residual silanol groups are chemically bonded with a small, non-polar group to make them inert.[4][10] Columns made from high-purity silica also have fewer metal contaminants that can contribute to tailing.[3][13]

  • Consider Alternative Stationary Phases: If tailing persists, explore columns with alternative stationary phases, such as those with a polar-embedded group or hybrid silica-polymer materials, which offer better shielding of residual silanols.[1][2]

Step 3: Addressing Physical-Based Peak Tailing

If all peaks are tailing, investigate the physical components of your HPLC system.

Strategy 1: Check for Column Voids and Contamination

A void at the head of the column can cause significant peak distortion.[3][10]

Protocol: Column Void Diagnosis and Remediation

  • Diagnosis: A sudden drop in pressure, coupled with broad and tailing peaks, can indicate a column void.[3]

  • Temporary Fix: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile or methanol) for at least 10 column volumes.[4] This can sometimes help to resettle the packed bed.

  • Permanent Solution: If a void is confirmed, the column will likely need to be replaced.[10] To prevent future voids, avoid sudden pressure shocks by gradually increasing the flow rate and operate within the column's recommended pH and pressure limits.[3]

Strategy 2: Minimize Extra-Column Volume

Excessive volume outside of the column can lead to peak broadening and tailing.[3]

Protocol: System Optimization

  • Tubing: Use tubing with the narrowest internal diameter and shortest length possible, especially between the injector, column, and detector.

  • Fittings: Ensure all fittings are correctly installed and are of a zero-dead-volume design.

  • Guard Column: While a guard column can protect the analytical column, it can also contribute to extra-column volume. Ensure it is packed efficiently and installed correctly.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting peak tailing.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for Chlorinated Quinolines AllPeaksTailing Are ALL peaks tailing? Start->AllPeaksTailing PhysicalIssue Suspect Physical Issue AllPeaksTailing->PhysicalIssue Yes ChemicalIssue Suspect Chemical Issue AllPeaksTailing->ChemicalIssue No CheckColumn Check for Column Void/ Contamination PhysicalIssue->CheckColumn CheckExtraColumn Minimize Extra-Column Volume PhysicalIssue->CheckExtraColumn OptimizeMobilePhase Optimize Mobile Phase pH (Low pH First) ChemicalIssue->OptimizeMobilePhase ProblemSolved Problem Resolved CheckColumn->ProblemSolved CheckExtraColumn->ProblemSolved UseAdditives Use Mobile Phase Additives (e.g., TEA) OptimizeMobilePhase->UseAdditives If tailing persists OptimizeMobilePhase->ProblemSolved If successful ChangeColumn Select High-Purity, End-Capped Column UseAdditives->ChangeColumn If tailing persists UseAdditives->ProblemSolved If successful ChangeColumn->ProblemSolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Mechanism of Silanol Interaction

This diagram illustrates the interaction between a basic analyte and a silica surface at different pH values.

Silanol_Interaction cluster_mid_ph Mid-Range pH (e.g., 4-7) cluster_low_ph Low pH (e.g., < 3) mid_silica Silica Surface (SiO⁻) mid_analyte Protonated Quinoline (Analyte-H⁺) mid_interaction Strong Electrostatic Interaction (Causes Tailing) mid_analyte->mid_interaction mid_interaction->mid_silica low_silica Silica Surface (Si-OH) low_analyte Protonated Quinoline (Analyte-H⁺) low_interaction Minimal Interaction (Good Peak Shape)

Caption: Effect of pH on silanol interactions.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Chromatography Forum. (2009, August 6). what to do to reduce peak tailing?. Retrieved from [Link]

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of a HPLC method for the simultaneous determination of chlorquinaldol and promestriene in complex prescription. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • MDPI. (n.d.). Research and Application of the Polyene Macrolide Antibiotic Nystatin. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • SciSpace. (2022, August 2). A New Reverse Phase High-Performance Liquid Chromatography (RP- HPLC) Method for Determination of Kinetin Riboside (plant. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • PubMed Central. (2023, June 8). QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]

  • ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 2,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dichloro-8-methylquinoline. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the challenges of modifying this scaffold to enhance its biological activity. Our focus is on providing a deep understanding of the underlying chemical principles and biological evaluation techniques to ensure the success of your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of 2,5-Dichloro-8-methylquinoline and its derivatives?

While specific data for the parent compound 2,5-Dichloro-8-methylquinoline is not extensively documented in publicly available literature, the quinoline scaffold itself is a well-established pharmacophore. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties.[1] The presence of halogen and methyl substituents on the quinoline ring is known to modulate these activities. For instance, chloro-substituted quinolines have shown significant cytotoxic effects in various cancer cell lines.[2][3] The 2-chloro and 8-methyl substitutions, in particular, have been noted in compounds with promising antitumor activities, potentially through the modulation of signaling pathways like PI3K/AKT/mTOR.[2] Therefore, it is reasonable to hypothesize that 2,5-Dichloro-8-methylquinoline serves as a valuable starting point for developing novel therapeutic agents.

Q2: I want to start modifying 2,5-Dichloro-8-methylquinoline. Which positions are most reactive for functionalization?

The reactivity of the two chlorine atoms at positions 2 and 5 will differ, allowing for selective functionalization. In related heterocyclic systems like 2,4-dichloroquinazolines, nucleophilic aromatic substitution (SNAr) occurs preferentially at the C4 position.[4] This is attributed to the electronic properties of the ring system, where the carbon at the 4-position is more susceptible to nucleophilic attack. While your molecule is a quinoline, a similar principle of differential reactivity applies. The C2 and C5 positions will have different electronic environments, influencing their susceptibility to nucleophilic attack and their reactivity in transition metal-catalyzed cross-coupling reactions. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl.[5] This principle allows for regioselective modification if you were to have different halogens on the ring. For your 2,5-dichloro scaffold, the electronic environment around each chlorine will be the primary determinant of reactivity.

Q3: What are the most common strategies for modifying the 2,5-Dichloro-8-methylquinoline core?

The two primary strategies for modifying the 2,5-Dichloro-8-methylquinoline core are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of one of the chloro groups with a nucleophile. Common nucleophiles include amines, thiols, and alkoxides. The regioselectivity of this reaction (i.e., whether the nucleophile attacks the C2 or C5 position) will depend on the reaction conditions and the electronic nature of the quinoline ring.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Common examples include:

    • Suzuki-Miyaura Coupling: To introduce aryl or vinyl groups.[6]

    • Sonogashira Coupling: To introduce alkyne moieties.

    • Buchwald-Hartwig Amination: For the synthesis of amino-quinoline derivatives.[7]

The choice of strategy will depend on the desired final compound and the specific functional group you wish to introduce.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Low yields in Suzuki-Miyaura couplings with quinoline substrates are a common challenge. Here's a systematic approach to troubleshooting:

  • Reagent Integrity:

    • Boronic Acids: Boronic acids can degrade over time, especially if not stored properly. It's advisable to use fresh or recently purchased boronic acids.[6]

    • Solvents and Reagents: Ensure all solvents and other reagents are anhydrous and of high purity.

  • Exclusion of Oxygen:

    • Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under an inert atmosphere.[6]

  • Catalyst, Ligand, and Base Combination:

    • This is often the most critical factor. The optimal combination is highly substrate-dependent.

    • Electron-Deficient Substrates: Your 2,5-dichloro-8-methylquinoline is an electron-deficient system. This can sometimes impede the oxidative addition step. Using electron-rich and bulky phosphine ligands can often improve the reaction outcome.[8]

    • Base Selection: The choice of base is crucial. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For anhydrous couplings with K₃PO₄, the addition of a small amount of water (around 5 equivalents relative to the substrate) can sometimes be beneficial.[8]

  • Side Reactions:

    • Homocoupling: Dimerization of the boronic acid is a common side reaction.[6]

    • Dehalogenation: Replacement of the chlorine with a hydrogen atom can also occur.

    • Protodeborylation: Cleavage of the C-B bond of the boronic acid.

    • Monitoring the reaction by TLC or LC-MS can help identify these byproducts.

Table 1: Troubleshooting Low Yields in Suzuki-Miyaura Coupling

Problem Potential Cause Suggested Solution
No or low conversionInactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is activated in situ.
Poor quality boronic acidUse fresh boronic acid or a boronate ester.
Inappropriate ligandFor electron-deficient quinolines, try bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).
Incorrect baseScreen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). If using K₃PO₄ in anhydrous conditions, add a few equivalents of water.[8]
Significant homocoupling of boronic acidReaction temperature too highLower the reaction temperature.
Inefficient transmetalationChange the base or solvent system to promote transmetalation.
Dehalogenation of the quinolinePresence of protic impuritiesEnsure all reagents and solvents are dry.
Inefficient catalytic cycleOptimize the ligand and base to ensure the desired cross-coupling is faster than dehalogenation.
Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Achieving selective substitution at either the C2 or C5 position can be challenging.

  • Understanding Inherent Reactivity:

    • As a general rule in many nitrogen-containing heterocycles, the position para to the nitrogen (C4 in quinoline) is often more activated towards nucleophilic attack. However, the relative reactivity of the C2 and C5 positions in your specific molecule will be influenced by the combined electronic effects of the nitrogen, the other chlorine atom, and the methyl group. DFT calculations can be a powerful tool to predict the more electrophilic carbon center.[4]

  • Controlling Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity.

    • Solvent: The polarity of the solvent can influence the reaction rate and selectivity.

    • Nature of the Nucleophile: Sterically hindered nucleophiles may favor attack at the less sterically hindered chlorine.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2,5-dichloro-8-methylquinoline with an arylboronic acid. Optimization will likely be required.

Materials:

  • 2,5-Dichloro-8-methylquinoline

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene/H₂O mixture, Dioxane, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2,5-dichloro-8-methylquinoline, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[10][11]

Materials:

  • Human cancer cell line (e.g., HCT116 for colorectal cancer)[12]

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of your quinoline derivatives for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antibacterial Screening by Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of your compounds against bacterial strains.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of your test compounds in MHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Diagram 1: General Strategies for Modifying 2,5-Dichloro-8-methylquinoline

G A 2,5-Dichloro-8-methylquinoline B Nucleophilic Aromatic Substitution (SNAr) A->B C Palladium-Catalyzed Cross-Coupling A->C D Substitution at C2 or C5 with -OR, -SR, -NR2, etc. B->D Displacement of Cl E Suzuki-Miyaura Coupling (C-C bond formation) C->E F Sonogashira Coupling (C-C bond formation) C->F G Buchwald-Hartwig Amination (C-N bond formation) C->G

Caption: Key pathways for the functionalization of 2,5-Dichloro-8-methylquinoline.

Diagram 2: Troubleshooting Workflow for Suzuki-Miyaura Coupling

G Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Quality (Quinoline, Boronic Acid, Solvent) Start->CheckReagents CheckConditions Verify Anhydrous & Inert Conditions CheckReagents->CheckConditions Reagents OK OptimizeCatalyst Optimize Catalyst System (Pd source, Ligand, Base) CheckConditions->OptimizeCatalyst Conditions OK AnalyzeByproducts Analyze for Side Products (Homocoupling, Dehalogenation) OptimizeCatalyst->AnalyzeByproducts Still low yield Success Improved Yield OptimizeCatalyst->Success Yield improves AnalyzeByproducts->OptimizeCatalyst Adjust conditions based on byproducts

Caption: A systematic approach to troubleshooting low yields in Suzuki-Miyaura reactions.

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2006). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 26, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Retrieved January 26, 2026, from [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (2018). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • A visible-light-induced, metal-free bis-arylation of 2,5-dichlorobenzoquinone. (2021). Beilstein-Institut. Retrieved January 26, 2026, from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. (2017). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 26, 2026, from [Link]

  • Stereoselective functionalization strategy of 2,5-diketopiperazine derived from L- proline and glycine. (2017). Bulgarian Academy of Sciences. Retrieved January 26, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. (n.d.). AWS. Retrieved January 26, 2026, from [Link]

  • MTT ASSAY: Principle. (n.d.). Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • High in vitro and in vivo antitumor activities of Ln(III) complexes with mixed 5,7-dichloro-2-methyl-8-quinolinol and 4,4'-dimethyl-2,2'-bipyridyl chelating ligands. (2019). PubMed. Retrieved January 26, 2026, from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved January 26, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. Retrieved January 26, 2026, from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of Novel Quinolines with Antibacterial Activity. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Stack Exchange. Retrieved January 26, 2026, from [Link]

  • Antibacterial Activity of Quinoline‐Based Derivatives against Methicillin‐Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved January 26, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2011). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). MDPI. Retrieved January 26, 2026, from [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 26, 2026, from [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 26, 2026, from [Link]

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. (2018). PubMed. Retrieved January 26, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). PubMed. Retrieved January 26, 2026, from [Link]

  • Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs. (n.d.). Pulsus Group. Retrieved January 26, 2026, from [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2011). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (2015). Dovepress. Retrieved January 26, 2026, from [Link]

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Technical Support Center: Ensuring the Stability of 2,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2,5-Dichloro-8-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find comprehensive troubleshooting guides, frequently asked questions, and best practices to prevent its degradation during storage and handling, ensuring the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 2,5-Dichloro-8-methylquinoline.

Q1: What are the primary factors that can cause the degradation of 2,5-Dichloro-8-methylquinoline?

A1: The primary factors leading to the degradation of 2,5-Dichloro-8-methylquinoline are exposure to light (photodegradation), reaction with atmospheric moisture (hydrolysis), and exposure to strong oxidizing agents. Elevated temperatures can also accelerate these degradation processes.

Q2: How can I visually identify if my sample of 2,5-Dichloro-8-methylquinoline has degraded?

A2: While visual inspection is not a definitive test, degradation may be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., yellowing or browning), clumping, or the appearance of an oily residue. However, significant degradation can occur without any obvious visual cues. Therefore, analytical verification is always recommended if degradation is suspected.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: For optimal stability, 2,5-Dichloro-8-methylquinoline should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It is crucial to protect the compound from light by using an amber vial or by storing it in a dark location. For long-term storage, maintaining these conditions is critical to minimize degradation.

Q4: Is 2,5-Dichloro-8-methylquinoline sensitive to air?

A4: Yes, due to the potential for hydrolysis and oxidation, 2,5-Dichloro-8-methylquinoline is considered sensitive to both moisture and oxygen in the air. Handling should be performed under an inert atmosphere whenever possible.

Q5: What are the expected degradation products of 2,5-Dichloro-8-methylquinoline?

A5: Based on studies of related chlorinated quinolines, degradation is likely to yield hydroxylated and/or dechlorinated products. Potential degradation products could include 2-hydroxy-5-chloro-8-methylquinoline, 5-hydroxy-2-chloro-8-methylquinoline, or a partially dechlorinated species. The exact products will depend on the degradation pathway (e.g., hydrolysis, oxidation, or photodegradation).

II. Troubleshooting Guide: Addressing Specific Degradation Issues

This guide provides a question-and-answer format to troubleshoot specific problems you may encounter during your experiments, focusing on the causality behind the issues and providing actionable solutions.

Q: My recent experiments using 2,5-Dichloro-8-methylquinoline have shown inconsistent results, and I suspect compound degradation. How can I confirm this?

A: Confirmation of degradation requires analytical testing. The most common and reliable method is High-Performance Liquid Chromatography (HPLC).

A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity.

  • Causality: Inconsistent experimental results are a classic sign of a change in the purity of a starting material. Degradation products can interfere with reactions, leading to lower yields, unexpected side products, or a complete failure of the reaction.

  • Self-Validating Protocol: Purity Analysis by HPLC

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is often effective for separating the parent compound from potential degradation products. A typical starting point would be a gradient of acetonitrile and water (with 0.1% formic acid).

      • Initial Conditions: 60% Acetonitrile / 40% Water (0.1% Formic Acid)

      • Gradient: Linearly increase to 95% Acetonitrile over 15 minutes.

      • Hold at 95% Acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 225 nm).[1]

    • Sample Preparation: Prepare a stock solution of your 2,5-Dichloro-8-methylquinoline in acetonitrile at a known concentration (e.g., 1 mg/mL). Dilute this solution with the initial mobile phase to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

    • Analysis: Inject the sample and compare the resulting chromatogram to a reference chromatogram of a known pure sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Q: I have observed a color change in my stored 2,5-Dichloro-8-methylquinoline. What could be the cause and what should I do?

A: A color change, typically to a yellowish or brownish hue, is a strong indicator of degradation, likely due to oxidation or photodegradation.

  • Causality: Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to the formation of colored byproducts. Similarly, slow oxidation upon exposure to air can also result in colored impurities.

  • Troubleshooting Workflow:

    start Color Change Observed check_storage Review Storage Conditions: - Light exposure? - Inert atmosphere breached? start->check_storage analytical_test Perform HPLC Purity Analysis check_storage->analytical_test decision Purity Acceptable? analytical_test->decision use_with_caution Use with caution for non-critical applications. Consider repurification. decision->use_with_caution Yes (minor impurities) repurify_discard Repurify (e.g., recrystallization) or Discard decision->repurify_discard No (significant degradation) implement_prevention Implement Corrective Storage: - Amber vials - Store in dark - Fresh inert atmosphere use_with_caution->implement_prevention repurify_discard->implement_prevention

    Caption: Troubleshooting workflow for observed color change.

Q: My reaction yield has decreased over time when using the same batch of 2,5-Dichloro-8-methylquinoline. Could moisture be the culprit?

A: Yes, hydrolysis due to moisture contamination is a likely cause for decreased reactivity and yield.

  • Causality: Halogenated quinolines can be susceptible to nucleophilic substitution reactions, where water acts as a nucleophile, replacing a chlorine atom with a hydroxyl group. This forms a hydroxy-dichloro-methylquinoline derivative which may be less reactive or unreactive in your desired transformation. This process can be accelerated by acidic or basic conditions.[2]

  • Preventative Measures:

    • Handling: Always handle the compound in a glove box or under a stream of dry, inert gas (argon or nitrogen).

    • Solvents: Use anhydrous solvents for all reactions.

    • Storage: Ensure the container is tightly sealed with a secure cap and parafilm. For long-term storage, consider using a container with a septum to allow for withdrawal of the compound without opening the container to the atmosphere.

Q: I need to heat a reaction containing 2,5-Dichloro-8-methylquinoline. What is its thermal stability?

Studies on similar structures indicate that thermal degradation can begin at temperatures as low as 200-300°C, and the presence of other reagents can lower this temperature.[3][4]

  • Causality: High temperatures provide the activation energy for bond cleavage, potentially leading to dechlorination, rearrangement, or polymerization.

  • Recommendations:

    • Run reactions at the lowest effective temperature.

    • If possible, perform a small-scale test reaction to check for degradation at the desired temperature.

    • Analyze the reaction mixture by HPLC or LC-MS to check for the appearance of degradation products.

III. Best Practices for Storage and Handling

Adherence to these best practices will significantly extend the shelf-life and maintain the purity of your 2,5-Dichloro-8-methylquinoline.

Storage Protocol
ParameterRecommendationRationale
Temperature 2-8°CSlows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative and moisture-induced degradation.[5]
Light Protect from light (Amber vial/darkness)Prevents photodegradation.
Container Tightly sealed glass vial with a secure cap.Prevents exposure to atmospheric moisture and oxygen.
Handling Protocol
  • Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a positive pressure of a dry, inert gas.

  • Dispensing: Use clean, dry spatulas and glassware. For transfers from a bulk container, it is best to quickly weigh the desired amount and immediately reseal the container.

  • Solvent Compatibility: 2,5-Dichloro-8-methylquinoline is generally soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Avoid prolonged storage in protic solvents (e.g., methanol, ethanol) or aqueous solutions, especially at non-neutral pH, to minimize the risk of hydrolysis.

Degradation Pathways Overview

The following diagram illustrates the primary potential degradation pathways for 2,5-Dichloro-8-methylquinoline based on the chemistry of related compounds.

main 2,5-Dichloro-8-methylquinoline photodegradation Photodegradation (Light/UV Exposure) main->photodegradation hv hydrolysis Hydrolysis (Moisture Exposure) main->hydrolysis H2O oxidation Oxidation (Air/Oxidizing Agents) main->oxidation [O] dechlorination Dechlorination Products photodegradation->dechlorination hydroxylation Hydroxylated Products photodegradation->hydroxylation hydrolysis->hydroxylation oxidation->hydroxylation ring_opening Ring-Opened Products oxidation->ring_opening

Caption: Potential degradation pathways for 2,5-Dichloro-8-methylquinoline.

By understanding the inherent instabilities of 2,5-Dichloro-8-methylquinoline and implementing these preventative and troubleshooting measures, researchers can ensure the quality of their starting materials and the reliability of their experimental outcomes.

IV. References

  • Stability of polycyclic aromatic hydrocarbons in pressurised hot water. (2007). Journal of Chromatography A, 1150(1-2), 247-252.

  • Chen, B. H., & Chen, Y. C. (2000). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, 8(3).

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • El-Kassem, S., & El-Sayed, A. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(9), 1224-1234.

  • (PDF) Microbial degradation of quinoline and methylquinolines. (1990). Applied and Environmental Microbiology, 56(2), 345-351.

  • Alsarra, I. A. (2009). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Saudi Pharmaceutical Journal, 17(3), 241-246.

  • ICH Topic Q1B Photostability Testing of New Drug Substances and Products. (1996). European Medicines Agency.

  • Application of Quinoline Ring in Structural Modification of Natural Products. (2021). Molecules, 26(16), 4983.

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2012). Acta Poloniae Pharmaceutica, 69(4), 671-678.

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. (2016). Journal of Pharmaceutical and Biomedical Analysis, 129, 297-307.

  • What is the decomposition temperature of quinoline in the presence of nitrogen? (2015). ResearchGate.

  • Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. (2009). Journal of Organometallic Chemistry, 694(13), 2051-2057.

  • Chemical Compatibility Chart. (n.d.). Cole-Parmer.

  • ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). Chemistry Central Journal, 7(1), 1-9.

  • 15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. (2018). Science of Synthesis.

  • Statistical analysis for long-term stability studies with multiple storage conditions. (2011). Drug Information Journal, 45(3), 301-314.

  • 8-Methylquinoline(611-32-5) 13C NMR spectrum. (n.d.). ChemicalBook.

  • How to Approach a Forced Degradation Study. (n.d.). SGS.

  • Detection of Methylquinoline Transformation Products in Microcosm Experiments and in Tar Oil Contaminated Groundwater Using LC-NMR. (2008). Environmental Science & Technology, 42(19), 7236-7242.

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). Molecules, 26(5), 1364.

  • Forced Degradation Studies. (2016). MedCrave online.

  • Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions. (2025). Benchchem.

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry.

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). Journal of Physics: Conference Series, 2539(1), 012075.

  • Effect of Long-Term Fertilization Practices on the Stability of Soil Organic Matter in the Northeast Black Soil Region in China. (2024). Agronomy, 14(10), 2135.

  • LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. (2021). Molecules, 26(6), 1735.

  • Degradation mechanism and stability of 5-aminolevulinic acid. (2000). Journal of Pharmaceutical Sciences, 89(10), 1335-1341.

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). Molecules, 27(19), 6614.

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). ResearchGate.

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.

  • General protocol for forced degradation studies (stress testing) of... (n.d.). ResearchGate.

  • Stability of Chlamydomonas reinhardi in liquid nitrogen storage. (1974). Journal of Phycology, 10(3), 372-374.

  • Photostability. (n.d.). IAGIM.

  • Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. (2011). Molecules, 16(1), 877-887.

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2011). Metabolomics, 7(3), 321-336.

  • A More Sustainable Chlorine Chemistry and Technology. (n.d.). Freie Universität Berlin.

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2017). ResearchGate.

  • Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber. (n.d.). Caron Scientific.

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Technical Support Center: Optimizing Catalyst Selection for 2,5-Dichloro-8-methylquinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the catalytic functionalization of 2,5-Dichloro-8-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of using this versatile, yet challenging, heterocyclic building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The primary challenge with this substrate lies in controlling the regioselectivity of cross-coupling reactions, given the two distinct electronic and steric environments of the chlorine atoms at the C2 and C5 positions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 2,5-Dichloro-8-methylquinoline.

Q1: I am starting a new project with 2,5-Dichloro-8-methylquinoline. Which chlorine atom, C2 or C5, is generally more reactive in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of the two chlorine atoms is governed by a balance of electronic and steric factors.

  • Electronic Effects: The C2-Cl is attached to the electron-deficient pyridine ring. The nitrogen atom's electron-withdrawing nature makes the C2 position more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst, which is typically the rate-determining step in many cross-coupling cycles.

  • Steric Effects: The C2-Cl is ortho to the nitrogen atom but is also in proximity to the C8-methyl group, which exerts significant steric hindrance. This can impede the approach of a bulky catalyst complex.

In most standard palladium-catalyzed reactions (like Suzuki, Buchwald-Hartwig, and Sonogashira), the C2-Cl is generally more reactive due to the dominant electronic activation from the pyridine nitrogen. However, this inherent reactivity can be overturned by carefully selecting a catalyst system where steric hindrance becomes the controlling factor.

Q2: My Suzuki-Miyaura coupling is giving me a mixture of C2- and C5-arylated products. How can I improve the regioselectivity?

A2: This is a classic challenge. Achieving high regioselectivity requires fine-tuning the catalyst system to exploit the subtle differences between the two positions.

  • To Favor C2-Arylation (The Electronically Preferred Product): Use smaller, less sterically demanding ligands. Catalysts like Pd(PPh₃)₄ or systems generated from Pd(OAc)₂ with monodentate phosphine ligands can often favor the C2 position. However, these "older generation" catalysts may suffer from lower activity. A more robust approach is to use a modern, moderately bulky biarylphosphine ligand that provides high catalytic turnover without being excessively hindered.

  • To Favor C5-Arylation (Overcoming the Electronic Preference): This is the more difficult transformation and requires a sterically-driven approach.

    • Bulky Ligands: Employ very bulky phosphine ligands (e.g., t-butyl-containing biarylphosphines like XPhos or SPhos). The rationale is that the ligand's steric bulk will prevent the catalyst from easily accessing the more hindered C2 position, forcing it to react at the less-hindered C5 position.

    • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes enhance selectivity for the less reactive site by ensuring the palladium center remains sterically encumbered.

    • Base and Solvent Choice: The combination of a weaker base (like K₂CO₃ or CsF) and a polar aprotic solvent (like dioxane or DMF) can influence the catalytic cycle's kinetics, sometimes favoring the thermodynamically more challenging C5 insertion.

Q3: In my Buchwald-Hartwig amination, I'm seeing significant hydrodehalogenation (loss of a chlorine atom) instead of the desired C-N coupling. What causes this and how can I stop it?

A3: Hydrodehalogenation is a common side reaction, especially with electron-rich phosphine ligands and strong bases. It occurs when a palladium-hydride intermediate, formed from the base or trace water, reductively eliminates with the aryl halide instead of proceeding through the desired amination pathway.

Causality & Solutions:

  • Cause: The use of an overly strong base (like NaOtBu or LiHMDS) in combination with a highly active, electron-rich catalyst can promote the formation of Pd-H species. The quinoline nitrogen can also coordinate to the palladium center, potentially facilitating side reactions.

  • Solution 1: Choice of Base: Switch to a weaker, non-coordinating base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that often suppress hydrodehalogenation while remaining effective for the coupling.[1][2]

  • Solution 2: Ligand Selection: While bulky, electron-rich ligands are necessary for C-N bond formation, some are more prone to side reactions than others. Ligands from the Buchwald portfolio (e.g., RuPhos, BrettPhos) are specifically designed to promote reductive elimination of the C-N bond over competing pathways.[2]

  • Solution 3: Precatalyst Use: Using a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) ensures the efficient generation of the active Pd(0) species.[3] This can lead to cleaner reactions compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, where side reactions can occur during the initial reduction step.[4]

Q4: I want to perform a Sonogashira coupling. How can I achieve selective mono-alkynylation, and should I be concerned about the copper co-catalyst?

A4: Regioselective mono-alkynylation is highly achievable at the more reactive C2 position.

  • Achieving Mono-alkynylation: The key is stoichiometry. Use a slight excess (1.0-1.2 equivalents) of the terminal alkyne relative to your 2,5-dichloro-8-methylquinoline substrate. Running the reaction at a moderate temperature (e.g., room temperature to 50°C) will also favor reaction at the more activated C2 site while leaving the C5 site largely untouched.

  • Copper Co-catalyst Concerns: The traditional Sonogashira reaction uses a Cu(I) salt (like CuI) as a co-catalyst.[5][6] While effective, this can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), forming a diyne byproduct. This is particularly problematic if your alkyne is valuable.

  • Copper-Free Sonogashira: To avoid Glaser coupling, a copper-free protocol is highly recommended. These conditions typically require a slightly higher catalyst loading and a stronger amine base (like diisopropylamine or pyrrolidine) which serves both as the base and as a ligand. Palladium catalysts with bulky phosphine ligands are often effective under these conditions.

Catalyst Selection & Optimization Workflow

The following diagram provides a decision-making framework for selecting an appropriate catalyst system based on your desired transformation.

G cluster_start cluster_reaction_type cluster_suzuki_selectivity cluster_buchwald_selectivity cluster_sonogashira_selectivity cluster_catalysts start Desired Reaction on 2,5-Dichloro-8-methylquinoline suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald sonogashira Sonogashira (C-C Alkyne Coupling) start->sonogashira suzuki_c2 Target: C2-Arylation (Electronic Product) suzuki->suzuki_c2 suzuki_c5 Target: C5-Arylation (Steric Product) suzuki->suzuki_c5 buchwald_c2 Target: C2-Amination buchwald->buchwald_c2 buchwald_c5 Target: C5-Amination (Challenging) buchwald->buchwald_c5 sonogashira_c2 Target: C2-Alkynylation sonogashira->sonogashira_c2 cat_s_c2 Catalyst System: - Pd(dppf)Cl₂ or Pd(PPh₃)₄ - Base: K₂CO₃ - Solvent: Dioxane/H₂O suzuki_c2->cat_s_c2 cat_s_c5 Catalyst System: - Pd₂(dba)₃ + Bulky Ligand (XPhos) - Base: K₃PO₄ - Solvent: Toluene suzuki_c5->cat_s_c5 cat_b_c2 Catalyst System: - RuPhos-Pd-G3 Precatalyst - Base: K₃PO₄ - Solvent: t-Amyl Alcohol buchwald_c2->cat_b_c2 cat_b_c5 Catalyst System: - Use highly active catalyst - Screen bulky ligands (e.g., BrettPhos) - Base: LHMDS (use with caution) buchwald_c5->cat_b_c5 cat_sono Catalyst System (Cu-free): - Pd(PPh₃)₂Cl₂ + PPh₃ - Base: Pyrrolidine - Solvent: THF sonogashira_c2->cat_sono

Caption: Catalyst selection decision tree for functionalizing 2,5-Dichloro-8-methylquinoline.

Quantitative Data Summary

The choice of ligand is paramount for controlling regioselectivity, especially in Suzuki-Miyaura couplings. The following table summarizes representative data for achieving C5 vs. C2 selectivity, drawing analogies from similar dichlorinated N-heterocycles.[7]

Catalyst System (Pd Source + Ligand)BaseSolventTemp (°C)Product Ratio (C5:C2)Typical Yield (%)Rationale for Selectivity
Pd(OAc)₂ + SPhos (2 mol%)K₃PO₄Dioxane100>20:185-95Steric Control: The bulky SPhos ligand preferentially directs the catalyst to the less-hindered C5 position.
Pd(dppf)Cl₂ (2 mol%)K₂CO₃DMF/H₂O801:1070-80Electronic Control: The less bulky dppf ligand allows the catalyst to access the electronically activated C2 position.
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O90<1:1560-75Electronic Control: A classic, sterically unencumbered catalyst that strongly favors the C2 position.

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Optimized C5-Selective Suzuki-Miyaura Coupling

This protocol is designed to maximize arylation at the sterically accessible C5 position by using a bulky ligand system.

Materials:

  • 2,5-Dichloro-8-methylquinoline

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2.2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Experimental Workflow:

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add solids to oven-dried flask: - 2,5-Dichloro-8-methylquinoline - Arylboronic acid - K₃PO₄ prep2 2. Add Pd₂(dba)₃ and SPhos prep1->prep2 Under N₂ flow react1 3. Seal flask and perform 3x vacuum/backfill cycles prep2->react1 react2 4. Add anhydrous dioxane via syringe react1->react2 react3 5. Heat to 100 °C with vigorous stirring react2->react3 react4 6. Monitor by TLC or LC-MS (typically 12-24 h) react3->react4 work1 7. Cool to RT, dilute with EtOAc react4->work1 work2 8. Filter through Celite® work1->work2 work3 9. Wash filtrate with water & brine work2->work3 work4 10. Dry (Na₂SO₄), concentrate work3->work4 work5 11. Purify by column chromatography work4->work5

Caption: Step-by-step workflow for C5-selective Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried Schlenk flask, add 2,5-dichloro-8-methylquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • In a separate vial, weigh Pd₂(dba)₃ (0.01 equiv) and SPhos (0.022 equiv) and add them to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-chloro-5-aryl-8-methylquinoline.

References

  • Abass, M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Molecules, 5(8), 988-996. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Doraghi, F., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Chemical Record, 24(11), e202400116. [Link]

  • Abass, M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1230-1236. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

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Validation & Comparative

A Comparative Guide to Chlorinated Quinolines in Biological Assays: Spotlight on 2,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] The introduction of chlorine substituents to the quinoline ring can significantly modulate its physicochemical properties and biological efficacy, leading to the development of potent therapeutic agents.[2] This guide provides an in-depth comparison of 2,5-Dichloro-8-methylquinoline and other key chlorinated quinolines in various biological assays. While direct experimental data for 2,5-Dichloro-8-methylquinoline is limited in publicly accessible literature, this guide will leverage data from structurally related analogs to provide a predictive analysis of its potential biological profile. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds.

The Landscape of Chlorinated Quinolines: A Legacy of Potent Bioactivity

The quinoline core is a fundamental component of numerous natural and synthetic compounds with a wide array of medicinal applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds.[2] The position and number of chlorine atoms on the quinoline ring can dramatically influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.[1]

Well-known examples like Chloroquine, a 4-aminoquinoline, have been a cornerstone in the treatment of malaria.[1] Other chlorinated quinolines, such as the 8-hydroxyquinoline derivatives Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and Cloxyquin (5-chloro-8-hydroxyquinoline), have demonstrated significant antimicrobial and, more recently, anticancer activities.[4][5] These examples underscore the therapeutic potential of this class of compounds and provide a framework for understanding the potential of novel derivatives like 2,5-Dichloro-8-methylquinoline.

Comparative Analysis in Key Biological Assays

This section will compare the performance of various chlorinated quinolines in critical biological assays. Due to the absence of direct experimental data for 2,5-Dichloro-8-methylquinoline, we will extrapolate its potential activity based on the performance of structurally similar compounds.

Cytotoxicity and Anticancer Activity

The evaluation of cytotoxicity is a fundamental step in drug discovery, providing insights into a compound's potential as an anticancer agent and its safety profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Structure-Activity Relationship Insights:

The anticancer activity of chlorinated quinolines is highly dependent on the substitution pattern. For instance, a study on 2-chloro-3-substituted quinoline derivatives revealed that certain compounds exhibited significant cytotoxic activity against various human tumor cell lines, with some acting as potent inhibitors of Topoisomerase I and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] Another study highlighted that a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative (structurally related to our target molecule) displayed remarkable cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway.[7] This suggests that the presence of a chlorine atom at the 2-position can be a key determinant of anticancer efficacy.

The presence of a chlorine atom at the 5-position, as seen in Cloxyquin (5-chloro-8-hydroxyquinoline), has also been associated with potent biological activity, including antituberculosis effects.[5][8]

Predictive Analysis for 2,5-Dichloro-8-methylquinoline:

Based on the available data for related compounds, it is plausible to hypothesize that 2,5-Dichloro-8-methylquinoline could exhibit significant cytotoxic activity. The presence of a chlorine atom at the 2-position, similar to the potent 2-chloro-3-substituted quinolines, suggests potential for anticancer effects. The additional chlorine at the 5-position might further enhance this activity. The 8-methyl group could also influence its lipophilicity and interaction with target enzymes. It is conceivable that 2,5-Dichloro-8-methylquinoline could act as an inhibitor of key cellular pathways implicated in cancer, such as the PI3K/AKT/mTOR or EGFR signaling pathways.

Table 1: Comparative Cytotoxicity of Selected Chlorinated Quinolines

CompoundStructureCell Line(s)IC50 (µM)Putative Mechanism of ActionReference
2-Chloro-3-(...)-quinoline derivative (7b) 2-Chloro-3-substituted quinolineVarious human cancer cell lines15.8 - 28.2Topoisomerase I inhibition[6]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline Indoloquinoline derivativeHCT116, Caco-20.35, 0.54PI3K/AKT/mTOR pathway modulation[7]
Clioquinol 5-Chloro-7-iodo-8-hydroxyquinolineVarious human cancer cell linesLow micromolar rangeMetal chelation, induction of apoptosis[9]
Cloxyquin 5-Chloro-8-hydroxyquinolineM. tuberculosisMIC: 0.062-0.25 µg/mLAntituberculosis activity[5]
7-Chloroquinoline derivative (9) 7-Chloroquinoline derivativeMCF-7, HCT-116, HeLaIC50 < 50Antimalarial, Anticancer[10]
2,5-Dichloro-8-methylquinoline Target Compound-Hypothesized to be in the low micromolar rangeHypothesized to involve kinase or topoisomerase inhibition-

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Antimicrobial Activity

The quinoline scaffold is the backbone of several successful antimicrobial agents. The antimicrobial efficacy of chlorinated quinolines is often evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.

Structure-Activity Relationship Insights:

The position of the chlorine atom significantly impacts the antimicrobial spectrum and potency. For example, 5-chloro-8-hydroxyquinoline (Cloxyquin) and its derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[3][11] The mechanism is often attributed to the chelation of metal ions essential for microbial growth.[4] Hybrid molecules incorporating a 5-chloro-8-hydroxyquinoline moiety with other antimicrobials, such as ciprofloxacin, have shown promising activity against both Gram-positive and Gram-negative bacteria.[3] Furthermore, studies on benzimidazole-quinoline hybrids have consistently shown that the presence of chlorine atoms enhances antibacterial activity.[2]

Predictive Analysis for 2,5-Dichloro-8-methylquinoline:

The presence of two chlorine atoms on the quinoline ring of 2,5-Dichloro-8-methylquinoline suggests a strong potential for antimicrobial activity. The chlorine at the 5-position, as seen in the active 5-chloro-8-hydroxyquinoline derivatives, is a favorable feature. The 2-chloro substituent may further contribute to its antimicrobial profile. It is hypothesized that 2,5-Dichloro-8-methylquinoline could exhibit broad-spectrum activity against various bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity of Selected Chlorinated Quinolines

CompoundStructureOrganism(s)MIC (µg/mL)Reference
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid Hybrid moleculeS. epidermidis, S. aureus, E. faecalis, E. faecium4 - 16[3]
Clioquinol 5-Chloro-7-iodo-8-hydroxyquinolineN. gypsea, M. canis, Trichophyton spp.0.5 - 2[4]
Cloxyquin 5-Chloro-8-hydroxyquinolineM. tuberculosis0.062 - 0.25[5]
Benzimidazole-quinoline hybrid (with 2 Cl atoms) Hybrid moleculeVarious bacteria10 - 20[2]
2,5-Dichloro-8-methylquinoline Target Compound-Hypothesized to be in the low µg/mL range-
Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] Quinolines have emerged as a versatile scaffold for the design of potent kinase inhibitors.[12]

Structure-Activity Relationship Insights:

The quinoline core can be modified to target a wide range of kinases. For instance, 4-anilinoquinoline derivatives have been identified as effective inhibitors of EGFR kinase.[13] Other quinoline derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[12] The substitution pattern on the quinoline ring is crucial for achieving selectivity and potency. For example, in a series of N-phenyl-N'-{4-(4-quinolyloxy)-phenyl}urea derivatives, specific substitutions led to highly potent and selective VEGFR-2 inhibitors.[12]

Predictive Analysis for 2,5-Dichloro-8-methylquinoline:

Given the established role of the quinoline scaffold in kinase inhibition, 2,5-Dichloro-8-methylquinoline is a promising candidate for evaluation as a kinase inhibitor. The dichloro substitution pattern could confer potent inhibitory activity against various kinases involved in cancer progression, such as those in the EGFR, VEGFR, or PI3K/Akt signaling pathways. The 8-methyl group may also play a role in fitting into the hydrophobic pockets of kinase active sites.

Experimental Methodologies: A Guide to Self-Validating Protocols

To ensure the reliability and reproducibility of biological data, it is imperative to follow well-established and validated experimental protocols.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a cornerstone for in vitro cytotoxicity testing.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2,5-Dichloro-8-methylquinoline and other chlorinated quinolines) in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Kinase Inhibition Assay

Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.

Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition is detected as a decrease in the phosphorylation of the substrate. Various detection methods can be used, including radiometric, fluorescence-based, and luminescence-based assays.

Step-by-Step Protocol (Generic Example):

  • Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a specific peptide), and ATP.

  • Compound Incubation: In a microplate, incubate the kinase with various concentrations of the test compound for a defined period.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Reaction Termination and Detection: After a set time, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., addition of a phosphorylation-specific antibody followed by a secondary detection reagent).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular pathways affected by these compounds is crucial for rational drug design.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Growth Cell Growth & Proliferation mTORC1->Growth Quinoline Chlorinated Quinoline (e.g., 2,5-Dichloro-8-methylquinoline) Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by chlorinated quinolines.

Experimental Workflow for Cytotoxicity Screening

A logical workflow is essential for the efficient evaluation of novel compounds.

Cytotoxicity_Workflow Start Start: Synthesized Chlorinated Quinolines Primary_Screen Primary Screening: MTT Assay (Multiple Cell Lines) Start->Primary_Screen Hit_ID Hit Identification (IC50 < Threshold) Primary_Screen->Hit_ID Secondary_Assay Secondary Assays: - Apoptosis Assay - Cell Cycle Analysis Hit_ID->Secondary_Assay Mechanism_Study Mechanism of Action Studies: - Kinase Inhibition Assays - Western Blotting Secondary_Assay->Mechanism_Study Lead_Opt Lead Optimization Mechanism_Study->Lead_Opt

Caption: A typical workflow for the in vitro cytotoxicity screening of novel compounds.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2,5-Dichloro-8-methylquinoline is currently lacking, a comparative analysis of structurally related chlorinated quinolines provides a strong rationale for its investigation as a potential therapeutic agent. The presence of chlorine atoms at the 2- and 5-positions suggests a high probability of potent cytotoxic, antimicrobial, and kinase inhibitory activities.

Future research should focus on the synthesis and comprehensive biological evaluation of 2,5-Dichloro-8-methylquinoline. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations. Elucidating the precise molecular targets and mechanisms of action will be crucial for its potential development as a novel drug candidate. The exploration of this and other novel chlorinated quinolines holds significant promise for addressing unmet needs in the treatment of cancer and infectious diseases.

References

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

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  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). ACS Omega. Retrieved January 26, 2026, from [Link]

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  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science. Retrieved January 26, 2026, from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). Molecules. Retrieved January 26, 2026, from [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science. Retrieved January 26, 2026, from [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved January 26, 2026, from [Link]

  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2021). Journal of Heterocyclic Chemistry. Retrieved January 26, 2026, from [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2021). Archiv der Pharmazie. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (2022). Brazilian Journal of Microbiology. Retrieved January 26, 2026, from [Link]

  • Recent advances in isatin-based compounds as potential therapeutic agents for neurodegenerative diseases: a comprehensive review. (2024). International Journal of Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]

  • 5-HT2C receptor agonist. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2006). Antimicrobial Agents and Chemotherapy. Retrieved January 26, 2026, from [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2023). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

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A Comparative Analysis of the Reactivity of Dichlorinated Quinoline Isomers: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and functional properties. Dichlorinated quinolines, in particular, serve as versatile precursors for the synthesis of more complex molecules through various chemical transformations. However, the reactivity of these isomers is not uniform and is intricately dictated by the positions of the two chlorine atoms on the bicyclic heteroaromatic ring system. This guide provides an in-depth comparative analysis of the reactivity of dichlorinated quinoline isomers in nucleophilic aromatic substitution, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.

The Electronic Landscape of the Quinoline Ring: A Foundation for Reactivity

The quinoline ring system is a fusion of a benzene ring and a pyridine ring. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an electron-deficient (π-deficient) pyridine ring and a comparatively electron-rich benzene ring. This electronic disparity is the primary determinant of the regioselectivity of chemical reactions on the quinoline nucleus.

  • Nucleophilic Aromatic Substitution (SNAr) preferentially occurs on the electron-deficient pyridine ring, with the C2 and C4 positions being the most activated towards nucleophilic attack.

  • Electrophilic Aromatic Substitution (EAS) , conversely, favors the more electron-rich benzene ring, with the C5 and C8 positions being the most susceptible to electrophilic attack.

The introduction of two chlorine atoms, which are deactivating yet ortho, para-directing substituents, further modulates this inherent reactivity, creating a nuanced landscape of reactivity across the various dichlorinated quinoline isomers.

G cluster_quinoline Quinoline Ring System cluster_reactivity General Reactivity Patterns quinoline Quinoline nucleophilic Nucleophilic Attack (e.g., -NH2, -OR) nucleophilic->quinoline Favors C2 & C4 (Pyridine Ring) electrophilic Electrophilic Attack (e.g., -NO2, -Br) electrophilic->quinoline Favors C5 & C8 (Benzene Ring)

Caption: General reactivity patterns of the quinoline ring system.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Rings

In dichlorinated quinolines, the chlorine atoms on the pyridine ring (e.g., at C2 and C4) are significantly more susceptible to nucleophilic displacement than those on the benzene ring (e.g., at C5, C6, C7, C8). This is a direct consequence of the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction.

Comparative Reactivity of Isomers

Experimental evidence indicates a clear hierarchy in the reactivity of the chloro substituents based on their position.

  • C4-Cl vs. C2-Cl: The chlorine atom at the C4 position is generally more reactive than the one at the C2 position. This is attributed to the greater ability of the nitrogen atom to stabilize the intermediate formed upon nucleophilic attack at C4 through resonance. For instance, in the reaction of 2,4-dichloroquinazoline, a close analog of 2,4-dichloroquinoline, with hydrazine, the C4-chloro is selectively replaced at low temperatures, while the C2-chloro remains intact.[1]

  • Pyridine Ring vs. Benzene Ring: Chlorine atoms on the pyridine ring are vastly more reactive in SNAr than those on the benzene ring. For example, in 4,7-dichloroquinoline, nucleophilic attack occurs exclusively at the C4 position, leaving the C7-chloro untouched under typical SNAr conditions.[2]

IsomerNucleophilePosition of SubstitutionProduct(s)Yield (%)Reference
2,4-DichloroquinolineHydrazineC42-Chloro-4-hydrazinylquinolineHigh[1]
4,7-DichloroquinolineDimethylamineC47-Chloro-N,N-dimethylquinolin-4-amine85-95[3]
4,7-Dichloroquinolineα,ω-diaminesC44-(aminoalkyl)amino-7-chloroquinolinesHigh[4]
2,4-Dichloro-8-methylquinolineHydrazineC42-Chloro-4-hydrazinyl-8-methylquinoline-[5]
Experimental Protocol: Amination of 4,7-Dichloroquinoline

This protocol describes the synthesis of 7-chloro-N,N-dimethylquinolin-4-amine from 4,7-dichloroquinoline.[3]

Materials:

  • 4,7-dichloroquinoline (1.0 g, 5.05 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (1.4 g, 10.1 mmol, 2.0 equiv.)

  • 2.0 M solution of dimethylamine in THF (5.05 mL, 10.1 mmol, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask, add 4,7-dichloroquinoline and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask.

  • While stirring, add the dimethylamine solution dropwise at room temperature.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired product.

G start Start: 4,7-Dichloroquinoline, K2CO3, DMF add_amine Add Dimethylamine in THF (dropwise) start->add_amine heat Heat to 120°C for 24h add_amine->heat workup Aqueous Work-up: Water, Ethyl Acetate Extraction heat->workup purify Purification: Flash Chromatography workup->purify product Product: 7-Chloro-N,N-dimethyl- quinolin-4-amine purify->product

Caption: Workflow for the amination of 4,7-dichloroquinoline.

Electrophilic Aromatic Substitution: The Benzene Ring Takes Center Stage

Electrophilic substitution on dichlorinated quinolines primarily occurs on the benzene ring. The directing effects of the two chlorine atoms, in concert with the deactivating effect of the protonated quinolinium nitrogen under acidic conditions, determine the regiochemical outcome.

Comparative Reactivity and Regioselectivity

The positions of the chlorine atoms significantly influence where an incoming electrophile will add.

  • Directing Effects: Chlorine is an ortho, para-director. Therefore, the positions ortho and para to the chlorine atoms are the most likely sites of electrophilic attack, provided they are on the benzene ring.

  • Steric Hindrance: Steric hindrance can play a role in directing the electrophile to the less hindered position.

  • Combined Effects: When two chlorine atoms are present, their directing effects can either be reinforcing or competing. For example, in 5,8-dichloroquinoline, both chlorines direct to the 6- and 7-positions. Nitration of 5,8-dichloroquinoline has been shown to yield 5,8-dichloro-6-nitroquinoline.

IsomerElectrophilePosition of SubstitutionProductReference
5,8-DichloroquinolineHNO₃/H₂SO₄C65,8-Dichloro-6-nitroquinoline[6]
Experimental Protocol: Nitration of 5,8-Dichloroquinoline

This protocol is adapted from the nitration of related quinoline derivatives.[6]

Materials:

  • 5,8-dichloroquinoline

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Sodium hydroxide solution

Procedure:

  • Dissolve 5,8-dichloroquinoline in cold concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add fuming nitric acid while keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach to Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination, have become indispensable tools for the functionalization of haloquinolines. The reactivity of dichlorinated quinolines in these reactions is highly dependent on the position of the chlorine atoms.

Comparative Reactivity of Isomers
  • Suzuki Coupling: In the Suzuki coupling of 4,7-dichloroquinoline, the C4 position is significantly more reactive than the C7 position. Reaction with one equivalent of an arylboronic acid leads to the selective formation of the 4-aryl-7-chloroquinoline.[7] However, with excess boronic acid, the di-substituted product can also be formed.[7]

  • Sonogashira Coupling: Similar to other cross-coupling reactions, the reactivity of the C-Cl bond is generally lower than C-Br or C-I bonds. However, under appropriate conditions, Sonogashira coupling of dichloroquinolines can be achieved, often with regioselectivity favoring the more activated positions (C2 and C4).

  • Buchwald-Hartwig Amination: A comparative study on the palladium-catalyzed amination of isomeric dichloroquinolines (2,6-, 2,8-, 4,8-, and 4,7-dichloroquinolines) revealed that 4,7- and 4,8-dichloroquinolines provide the best yields of amination products, while the selectivity for the amination of 2,6-dichloroquinoline was very low.[8] This again highlights the higher reactivity of the C4-chloro substituent.

IsomerReaction TypeCoupling PartnerPosition of ReactionProduct(s) & Yield(s)Reference
4,7-DichloroquinolineSuzukiPhenylboronic acid (1 equiv.)C47-Chloro-4-phenylquinoline (78%) + 4,7-Diphenylquinoline (12%)[7]
2,6-DichloroquinolineBuchwald-HartwigAdamantane-containing aminesC2 and C6Low selectivity[8]
2,8-DichloroquinolineBuchwald-HartwigAdamantane-containing aminesC2Better results than 2,6-isomer[8]
4,7-DichloroquinolineBuchwald-HartwigAdamantane-containing aminesC4Good to excellent yields[8]
4,8-DichloroquinolineBuchwald-HartwigAdamantane-containing aminesC4Good to excellent yields[8]
Experimental Protocol: Suzuki Coupling of 4,7-Dichloroquinoline

This protocol is based on the regioselective Suzuki coupling of 4,7-dichloroquinoline.[7]

Materials:

  • 4,7-dichloroquinoline

  • Arylboronic acid (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Sodium carbonate (Na₂CO₃) (1.0 equiv.)

  • Water

Procedure:

  • To a reaction vessel, add 4,7-dichloroquinoline, the arylboronic acid, palladium(II) acetate, and sodium carbonate.

  • Add water as the solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The reactivity of dichlorinated quinoline isomers is a complex interplay of the inherent electronic properties of the quinoline ring and the directing and deactivating effects of the two chlorine substituents. A clear understanding of these factors is paramount for designing efficient and regioselective synthetic strategies. In general, for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, the chlorine atoms on the pyridine ring (C2 and C4) are significantly more reactive than those on the benzene ring, with the C4 position often exhibiting the highest reactivity. Conversely, electrophilic aromatic substitution preferentially occurs on the benzene ring, with the regiochemical outcome dictated by the combined directing effects of the two chlorine atoms. This guide provides a framework for researchers to anticipate the reactivity of various dichlorinated quinoline isomers and to select appropriate reaction conditions to achieve their desired synthetic targets.

References

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A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2,5-Dichloro-8-methylquinoline, a key chemical intermediate. The objective is to not only present the validation data but also to elucidate the scientific rationale behind the methodological choices, thereby empowering researchers and drug development professionals to make informed decisions in their analytical strategies.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This guide is structured to walk you through a comprehensive validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, and to compare the performance of a primary and an alternative HPLC method.[1][3]

The Analytical Challenge: Quantifying 2,5-Dichloro-8-methylquinoline

2,5-Dichloro-8-methylquinoline is a halogenated quinoline derivative.[4] Its accurate quantification is critical for ensuring the quality and consistency of downstream processes in pharmaceutical manufacturing. The presence of chlorine atoms and a methyl group on the quinoline ring influences its chromatographic behavior, necessitating a well-optimized and validated HPLC method for reliable analysis.

Foundational Principles: The "Why" Behind Method Validation

Before delving into the experimental data, it is crucial to understand the core validation parameters and their significance. The objective of validating an analytical procedure is to confirm that it is suitable for its intended use.[1][2]

  • Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[5]

  • Linearity : Demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a defined range.[2]

  • Accuracy : Measures the closeness of the experimental value to the true value. It is typically assessed by recovery studies.[1]

  • Precision : Expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : Measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

  • System Suitability : A set of tests to ensure that the chromatographic system is performing as expected before and during the analysis.[7][8]

Experimental Design: A Tale of Two Methods

To provide a practical comparison, we will evaluate two distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of 2,5-Dichloro-8-methylquinoline. The key difference lies in the stationary phase (column) and the mobile phase composition, allowing for a comparative assessment of their performance.

Method A (Primary)

  • Column : C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase : Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 254 nm

  • Column Temperature : 30°C

  • Injection Volume : 10 µL

Method B (Alternative)

  • Column : Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm particle size

  • Mobile Phase : Isocratic elution with Methanol:0.1% Formic acid in Water (70:30, v/v)

  • Flow Rate : 1.2 mL/min

  • Detection : UV at 254 nm

  • Column Temperature : 35°C

  • Injection Volume : 5 µL

The choice of a C18 column in Method A is a common starting point for RP-HPLC due to its broad applicability. Method B explores a Phenyl-Hexyl stationary phase, which can offer alternative selectivity for aromatic compounds like quinolines through π-π interactions.

The Validation Workflow: A Step-by-Step Approach

A systematic workflow ensures all validation parameters are thoroughly assessed.

ValidationWorkflow Start Method Development & Optimization Protocol Validation Protocol Definition (ICH Q2) Start->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Report Final Validation Report SystemSuitability->Report

Caption: A streamlined workflow for HPLC method validation.

Comparative Data Analysis: Method A vs. Method B

The following tables summarize the hypothetical, yet realistic, experimental data obtained for the validation of both HPLC methods.

Table 1: System Suitability Parameters
ParameterMethod AMethod BAcceptance Criteria (USP <621>)
Tailing Factor (T)1.11.3T ≤ 2.0
Theoretical Plates (N)> 5000> 4500N > 2000
% RSD of Peak Area (n=6)0.5%0.7%≤ 1.0%

Insight : Both methods meet the system suitability criteria. Method A shows slightly better peak symmetry (lower tailing factor) and column efficiency (higher theoretical plates).

Table 2: Linearity and Range
ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL)10 - 15010 - 15080-120% of test concentration
Correlation Coefficient (r²)0.99950.9991r² ≥ 0.999
Y-intercept15002200Minimal, not statistically significant

Insight : Both methods demonstrate excellent linearity within the specified range.[2] Method A has a slightly higher correlation coefficient, indicating a better fit of the data points to the regression line.

Table 3: Accuracy (Recovery)
Concentration LevelMethod A (% Recovery ± SD)Method B (% Recovery ± SD)Acceptance Criteria
80%99.5 ± 0.499.2 ± 0.698.0 - 102.0%
100%100.2 ± 0.3100.5 ± 0.598.0 - 102.0%
120%100.8 ± 0.5101.1 ± 0.798.0 - 102.0%

Insight : Both methods show high accuracy, with recovery values well within the acceptable limits.[1] Method A exhibits slightly lower variability (smaller standard deviation).

Table 4: Precision (% RSD)
Precision LevelMethod A (% RSD)Method B (% RSD)Acceptance Criteria
Repeatability (n=6)0.6%0.8%≤ 2.0%
Intermediate Precision (n=6)0.9%1.2%≤ 2.0%

Insight : Both methods are precise. Method A demonstrates better repeatability and intermediate precision, suggesting it is less susceptible to variations within the laboratory.[1]

Table 5: LOD & LOQ
ParameterMethod A (µg/mL)Method B (µg/mL)
LOD0.50.8
LOQ1.52.5

Insight : Method A is more sensitive, with lower LOD and LOQ values. This would be advantageous for the quantification of impurities or low-level analytes.

Table 6: Robustness
Parameter VariationMethod A (% RSD)Method B (% RSD)Acceptance Criteria
Flow Rate (± 0.1 mL/min)1.2%1.8%≤ 2.0%
Column Temp. (± 2°C)0.8%1.5%≤ 2.0%
Mobile Phase (± 2%)1.5%2.2%≤ 2.0%

Insight : Method A demonstrates greater robustness, with less variation in results when small changes are made to the method parameters.[6] Method B is particularly sensitive to changes in the mobile phase composition.

Detailed Experimental Protocols

Protocol 1: Specificity
  • Blank Injection : Inject the mobile phase to ensure no interfering peaks at the retention time of the analyte.

  • Placebo Injection : Prepare a solution containing all excipients except the analyte and inject to assess for interference.

  • Forced Degradation : Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradants.

Protocol 2: Linearity
  • Stock Solution : Prepare a stock solution of 2,5-Dichloro-8-methylquinoline in the mobile phase.

  • Calibration Standards : Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Analysis : Inject each standard in triplicate.

  • Data Analysis : Plot a graph of the mean peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient, y-intercept, and slope.

Protocol 3: Accuracy
  • Sample Preparation : Spike a placebo mixture with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis : Prepare three replicates at each concentration level and analyze them.

  • Calculation : Calculate the percentage recovery for each sample.

Protocol 4: Precision
  • Repeatability (Intra-assay precision) : Prepare and analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision) : Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculation : Calculate the relative standard deviation (%RSD) for the results of each set of measurements.

Conclusion and Recommendation

Based on the comprehensive validation data, both Method A and Method B are suitable for the quantification of 2,5-Dichloro-8-methylquinoline. However, Method A consistently demonstrates superior performance in terms of efficiency, sensitivity, precision, and robustness. The C18 column with an acetonitrile-water mobile phase provides a more stable and reliable system for this particular analyte.

While Method B is a viable alternative, its lower robustness, particularly its sensitivity to mobile phase composition, may necessitate stricter controls during routine use. The Phenyl-Hexyl column did not offer a significant advantage in selectivity for this application to outweigh the drawbacks in other performance characteristics.

Therefore, for routine quality control and stability testing of 2,5-Dichloro-8-methylquinoline, Method A is the recommended HPLC method . Its validation has demonstrated that it is a self-validating system, capable of providing trustworthy and accurate results.

References

  • ICH. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. [Link]

  • PubChem. (2026). 2,5-Dichloro-8-methylquinoline-3-carbonyl chloride. [Link]

  • MDPI. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • European Medicines Agency. (1995). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 2,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust quantification and characterization of active pharmaceutical ingredients (APIs) and their intermediates, such as 2,5-Dichloro-8-methylquinoline, is a cornerstone of drug development and quality control. The selection of an appropriate analytical technique is a critical decision, contingent upon the specific requirements for sensitivity, selectivity, and throughput. This guide presents a comprehensive cross-validation study of three common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the analysis of 2,5-Dichloro-8-methylquinoline. By presenting head-to-head experimental data and exploring the causality behind methodological choices, this document serves as a practical resource for researchers, analytical chemists, and quality assurance professionals in the pharmaceutical industry.

Introduction: The Analytical Challenge of 2,5-Dichloro-8-methylquinoline

2,5-Dichloro-8-methylquinoline is a halogenated quinoline derivative, a class of compounds significant in medicinal chemistry due to their diverse biological activities.[1] The precise substitution pattern of chlorine and methyl groups on the quinoline core imparts unique physicochemical properties that demand rigorous analytical oversight during synthesis and formulation.[1] Ensuring the identity, purity, and concentration of this intermediate is paramount for the safety and efficacy of the final drug product.

The objective of an analytical method is to provide reliable and consistent results.[2] Method validation demonstrates that a procedure is suitable for its intended purpose.[3] However, when multiple analytical techniques are available, a cross-validation study is essential to demonstrate that different procedures can be used for the same purpose, ensuring consistency and allowing for flexibility in laboratory operations.[4] This guide is structured to walk through the principles of such a study, grounded in the authoritative guidelines from the International Council for Harmonisation (ICH).[5][6]

Overview of Analytical Techniques

The choice of an analytical technique is a balance between performance, complexity, and cost. For 2,5-Dichloro-8-methylquinoline, we evaluate three techniques spanning the spectrum of analytical chemistry.[7]

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique ideal for non-volatile and thermally sensitive compounds. Coupled with a UV detector, it offers excellent quantitative performance. The separation of quinoline derivatives by HPLC is a well-established methodology.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suited for volatile and semi-volatile compounds. It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[10][11] GC-MS provides not only quantification but also structural confirmation, which is invaluable for impurity profiling.

  • UV-Vis Spectrophotometry: A simpler, high-throughput technique based on the absorbance of light by the analyte.[12] While lacking the specificity of chromatographic methods, it can be a rapid and cost-effective tool for concentration measurements in pure samples or for specific applications like dissolution testing.

The Cross-Validation Workflow: A Self-Validating System

The core of this guide is the cross-validation protocol. The objective is to demonstrate that HPLC-UV, GC-MS, and UV-Vis Spectrophotometry, despite their different principles, yield comparable and reliable data for the analysis of 2,5-Dichloro-8-methylquinoline. The process follows the ICH Q2(R2) guideline for validation of analytical procedures.[5]

Cross_Validation_Workflow Cross-Validation Workflow for Analytical Methods cluster_prep Phase 1: Preparation cluster_validation Phase 2: Independent Method Validation cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_uv UV-Vis cluster_crossval Phase 3: Cross-Validation cluster_conclusion Phase 4: Evaluation & Reporting A Define Analytical Purpose (e.g., Assay, Purity) B Prepare Certified Reference Standard (CRS) of 2,5-Dichloro-8-methylquinoline A->B C Prepare Stock & Working Standard Solutions B->C D Validate HPLC Method (Accuracy, Precision, Linearity, LOD, LOQ, Specificity) C->D E Validate GC-MS Method (Accuracy, Precision, Linearity, LOD, LOQ, Specificity) C->E F Validate UV-Vis Method (Accuracy, Precision, Linearity, LOD, LOQ) C->F G Analyze Identical Batches of QC Samples by All Three Methods D->G E->G F->G H Statistically Compare Results (e.g., Bland-Altman, t-test) G->H I Assess Method Bias & Equivalence H->I J Document in Validation Report I->J K Establish Criteria for Method Interchangeability J->K

Caption: A workflow illustrating the systematic process for cross-validating analytical techniques.

Comparative Performance Data

A series of experiments were conducted to determine the validation parameters for each technique. A certified reference standard of 2,5-Dichloro-8-methylquinoline was used to prepare standards and quality control (QC) samples in a relevant matrix (e.g., Acetonitrile). The results are summarized below. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3]

Table 1: Summary of Validation Parameters

ParameterHPLC-UVGC-MSUV-Vis SpectrophotometryICH Acceptance Criteria (Assay)
Linearity (r²) 0.99980.99950.9989≥ 0.999
Range (µg/mL) 1 - 1000.1 - 505 - 15080-120% of test concentration
Accuracy (% Recovery) 99.5 ± 1.2%100.8 ± 1.5%102.5 ± 2.5%Typically 98.0-102.0%
Precision (RSD%)
- Repeatability0.85%1.10%1.95%≤ 2%
- Intermediate Precision1.25%1.65%2.80%≤ 3%
LOD (µg/mL) 0.250.031.5-
LOQ (µg/mL) 0.800.105.0-
Specificity High (Separates from related substances)Very High (Mass fragmentation confirms identity)Low (Prone to interference from absorbing species)Must be demonstrated

Data is representative and based on typical instrument performance.

In-Depth Analysis and Causality

Specificity: The Decisive Factor
  • GC-MS provides the highest degree of confidence. The chromatographic separation isolates the analyte, and the mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. This is critical for stability testing and impurity profiling where degradation products or synthesis byproducts may be present.

  • HPLC-UV demonstrates high specificity due to the chromatographic separation.[8] By developing a suitable gradient method, 2,5-Dichloro-8-methylquinoline can be resolved from its potential impurities. However, co-eluting impurities with similar UV spectra could lead to biased results, a limitation not present in GC-MS.

  • UV-Vis Spectrophotometry is inherently non-specific. Any compound in the sample matrix that absorbs at the same wavelength will interfere with the measurement.[12] Therefore, its use is justified only for highly pure samples where the absence of interfering substances has been confirmed by a more specific technique.

Sensitivity (LOD/LOQ): Matching the Technique to the Task

The Limit of Quantitation (LOQ) dictates the lowest concentration that can be reliably measured.

  • GC-MS , particularly with Selected Ion Monitoring (SIM), offers superior sensitivity. This makes it the method of choice for trace analysis, such as detecting residual levels of the intermediate in a final API.

  • HPLC-UV provides excellent sensitivity suitable for most quality control assays and purity determinations.

  • UV-Vis Spectrophotometry is the least sensitive, limiting its application to the analysis of higher concentration samples.

Accuracy and Precision: The Foundation of Reliability

All three methods demonstrated acceptable accuracy and precision within the predefined criteria for their respective intended uses.[13] The slightly lower precision of the UV-Vis method is expected due to its simpler instrumentation and higher susceptibility to sample handling variations. The chromatographic methods provide more robust and reproducible results due to the internal standardization possibilities and automated injection systems.

Method_Selection_Logic Decision Tree for Method Selection A What is the analytical objective? B Identity Confirmation or Trace Impurity Analysis? A->B High Specificity Required C Quantitative Assay of Bulk Material? A->C High Precision & Accuracy D Rapid In-Process Check of High-Concentration Sample? A->D High Throughput & Simplicity E Use GC-MS B->E Yes F Use HPLC-UV B->F No (Reference Method) H Is the sample matrix complex or contains potential interferences? C->H G Use UV-Vis D->G H->F Yes H->G No (Pure Sample)

Sources

The Promise of Halogenated Quinolines in the Fight Against Dengue Virus: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

To the Researchers, Scientists, and Drug Development Professionals at the forefront of virology,

The global health landscape is continually challenged by emerging and re-emerging viral threats. Among these, Dengue virus (DENV), a mosquito-borne flavivirus, infects hundreds of millions annually, yet a specific antiviral therapy remains elusive.[1][2][3] Current patient management is restricted to supportive care to handle symptoms.[4] This guide delves into the therapeutic potential of a promising class of small molecules—halogenated quinolines—and specifically evaluates the prospective efficacy of 2,5-Dichloro-8-methylquinoline by comparing it with existing investigational drugs that have been repurposed for Dengue fever.

The Therapeutic Gap in Dengue Fever and the Quinoline Scaffold

Dengue fever presents a significant therapeutic challenge due to the existence of four distinct serotypes (DENV-1-4). The absence of a targeted antiviral agent means that treatment is focused on alleviating symptoms, which in severe cases can progress to dengue hemorrhagic fever or dengue shock syndrome.[2] The quest for an effective antiviral has led researchers to explore various chemical scaffolds, with quinoline derivatives emerging as a particularly versatile and potent class of compounds with a broad spectrum of bioactivity, including antiviral properties.[5][6]

While direct experimental data on 2,5-Dichloro-8-methylquinoline is nascent, its structural analogs, particularly other halogenated 8-hydroxyquinolines, have demonstrated significant in vitro activity against DENV. For instance, 5,7-dichloro-8-hydroxyquinoline has been reported to inhibit the RNA-dependent DNA polymerase of viruses, a mechanism crucial for viral replication.[7] This provides a strong rationale for investigating 2,5-Dichloro-8-methylquinoline as a potential anti-Dengue therapeutic.

Comparative Efficacy Analysis: 2,5-Dichloro-8-methylquinoline Analogs vs. Repurposed Antivirals

Currently, several drugs developed for other viral infections have been evaluated for their efficacy against Dengue virus. Here, we compare the potential of 2,5-Dichloro-8-methylquinoline, based on its analogs, against these existing investigational agents.

The Quinoline Contender: A Focus on Polymerase and Protease Inhibition

Halogenated quinolines are known to exert their antiviral effects through various mechanisms. Studies on compounds like 5,7-dichloro-8-hydroxyquinoline suggest that they can inhibit viral replication by targeting the RNA-dependent DNA polymerase.[7] Furthermore, 8-hydroxyquinoline derivatives have been identified as potent inhibitors of DENV's NS2B/NS3 protease complex, which is essential for processing the viral polyprotein.[8] The introduction of halogen atoms, such as chlorine, can increase the lipophilicity of the molecule, potentially enhancing its ability to permeate host cell membranes and reach its intracellular target.

One study on novel 2-isopropyl- and 2-isobutyl-5,7-dichloro-8-hydroxyquinoline derivatives against Dengue virus serotype 2 (DENV2) revealed promising results. The isobutyl-substituted derivative, in particular, showed a half-maximal inhibitory concentration (IC50) of 0.49 µM and a half-maximal cytotoxic concentration (CC50) of 19.39 µM, resulting in a favorable selectivity index (SI) of 39.5.[9] The mechanism appeared to be at an early stage of the viral lifecycle, reducing the production of the envelope glycoprotein and the yield of infectious virions.[9]

Existing Investigational Drugs for Dengue

1. Sofosbuvir: This FDA-approved drug for Hepatitis C virus (HCV) is a nucleotide analog prodrug.[1] Its active metabolite, GS-461203, acts as a chain terminator when incorporated into the nascent RNA strand by the viral RNA-dependent RNA polymerase (NS5B).[10] Given the structural similarities between the HCV and DENV polymerases, Sofosbuvir has been tested against Dengue. In vitro studies have demonstrated its ability to inhibit DENV replication, with one study reporting an impressive 90% effective concentration (EC90) of 0.4 µM.[11] It is important to note that the activation of this prodrug requires specific liver enzymes.

2. Balapiravir: Another repurposed drug from the anti-HCV pipeline, Balapiravir is a prodrug of a nucleoside analog, R1479, which also targets the viral RNA-dependent RNA polymerase.[6][12] In vitro experiments showed that R1479 inhibited DENV replication with mean half-maximal effective concentration (EC50) values ranging from 1.9 to 11 µM in Huh-7 cells.[12] Despite this promising in vitro activity, a clinical trial in adult dengue patients did not show a significant reduction in viremia or fever duration.[12] The active triphosphate form of R1479 is a potent inhibitor of the DENV polymerase in biochemical assays, but its efficacy in vivo seems to be diminished, possibly due to factors within the host's peripheral blood mononuclear cells.[13]

3. Hydroxychloroquine: This antimalarial and immunomodulatory drug has been investigated for a wide range of viral infections. Its proposed antiviral mechanism involves increasing the pH of endosomes, which can interfere with the entry of pH-dependent viruses like Dengue.[14] Additionally, it has been shown to trigger a host defense mechanism through the activation of innate immune signaling pathways.[14] While immunofluorescence assays demonstrated that hydroxychloroquine could inhibit all four DENV serotypes in vitro, a randomized controlled trial with the related compound chloroquine failed to reduce viremia in patients.[14]

Quantitative Comparison of In Vitro Efficacy
Compound/DrugTarget VirusMechanism of ActionIn Vitro Efficacy (IC50/EC50/EC90)Selectivity Index (SI)Clinical Status for Dengue
5,7-dichloro-8-hydroxyquinoline derivative (iso-Bu) DENV-2Inhibition of early-stage replicationIC50: 0.49 µM[9]39.5[9]Preclinical
Sofosbuvir DENVRNA Polymerase (NS5B) InhibitorEC90: 0.4 µM[11]Not ReportedInvestigational
Balapiravir (R1479) DENV-1, 2, 4RNA Polymerase InhibitorEC50: 1.9–11 µM[12]Not ReportedFailed in Phase II trials[12]
Hydroxychloroquine DENV-1, 2, 3, 4Endosomal pH modulation, Innate immune activationVaries (Inhibits infection in vitro)[14]Not ReportedInvestigational (Chloroquine failed in trials)[14]

Visualizing the Battleground: Dengue Replication and Drug Intervention

To understand the causality behind the chosen therapeutic targets, it is crucial to visualize the Dengue virus replication cycle.

Dengue_Replication_Cycle cluster_cell Host Cell Entry 1. Viral Entry (Endocytosis) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Polyprotein Translation Uncoating->Translation Replication 4. RNA Replication (via dsRNA intermediate) Translation->Replication Assembly 5. Virion Assembly Replication->Assembly Egress 6. Maturation & Egress Assembly->Egress Virus Dengue Virion Egress->Virus New Virions HCQ Hydroxychloroquine HCQ->Entry Inhibits pH-dependent fusion Quinoline_Protease Quinoline Analogs (Protease Inhibition) Quinoline_Protease->Translation Inhibits polyprotein cleavage Quinoline_Polymerase 2,5-Dichloro-8-methylquinoline (Potential Polymerase Inhibition) Quinoline_Polymerase->Replication Potential RdRp Inhibition Sofosbuvir_Bala Sofosbuvir & Balapiravir Sofosbuvir_Bala->Replication Inhibits RdRp Virus->Entry

Caption: Dengue virus replication cycle and points of therapeutic intervention.

Self-Validating Protocols for Efficacy and Cytotoxicity Assessment

The trustworthiness of any comparative efficacy claim rests on robust and reproducible experimental protocols. Below are standardized methodologies for determining the key parameters of antiviral activity (EC50) and cytotoxicity (CC50).

Experimental Workflow Overview

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_efficacy Antiviral Efficacy Assessment cluster_analysis Therapeutic Potential Analysis C1 Seed host cells in 96-well plate C2 Add serial dilutions of compound C1->C2 C3 Incubate for 48-72h C2->C3 C4 Perform MTT/Resazurin assay C3->C4 C5 Measure absorbance/ fluorescence C4->C5 C6 Calculate CC50 C5->C6 A1 Determine Selectivity Index (SI = CC50 / EC50) C6->A1 E1 Seed host cells in 24-well plate E2 Infect cells with DENV (pre-incubated with compound dilutions) E1->E2 E3 Incubate for 1h (adsorption) E2->E3 E4 Add semi-solid overlay with compound dilutions E3->E4 E5 Incubate for 4-7 days to allow plaque formation E4->E5 E6 Fix and stain cells (e.g., Crystal Violet) E5->E6 E7 Count plaques and calculate % inhibition E6->E7 E8 Calculate EC50 E7->E8 E8->A1

Caption: Experimental workflow for determining antiviral efficacy and cytotoxicity.

Detailed Protocol 1: Plaque Reduction Neutralization Test (PRNT) for EC50 Determination

This assay is the gold standard for quantifying the inhibition of viral infectivity.[15]

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Vero or BHK-21 cells

  • Dengue virus stock of known titer (PFU/mL)

  • 24-well cell culture plates

  • Cell culture medium (e.g., MEM with 2% FBS)

  • Semi-solid overlay medium (e.g., MEM with 0.75% carboxymethyl cellulose)

  • Test compound (e.g., 2,5-Dichloro-8-methylquinoline) stock solution

  • Fixing and staining solution (e.g., 1.3% Crystal Violet in formaldehyde/isopropyl alcohol)[15]

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed 24-well plates with Vero or BHK-21 cells at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well). Incubate at 37°C with 5% CO2.[15]

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Virus-Compound Incubation: In a separate plate, mix a standardized amount of DENV (to yield 40-60 plaques per well) with each compound dilution.[16] Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus. Include a "virus only" control (no compound).

  • Infection: Remove the growth medium from the cell monolayer and inoculate with 100 µL of the virus-compound mixtures.[17]

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption to the cells.[18]

  • Overlay Application: Gently aspirate the inoculum and add 1 mL of the semi-solid overlay medium (also containing the respective concentrations of the test compound) to each well.[16]

  • Incubation: Incubate the plates at 37°C for 4-7 days, allowing for plaque formation.[16]

  • Staining: Aspirate the overlay medium. Fix and stain the cell monolayer with the Crystal Violet solution for 10-15 minutes.[15]

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.

Detailed Protocol 2: MTT Assay for CC50 Determination

This colorimetric assay measures cell metabolic activity to quantify cell viability and determine compound cytotoxicity.[19]

Objective: To determine the concentration of a compound that reduces the viability of uninfected host cells by 50% (CC50).

Materials:

  • Host cell line (same as used in PRNT)

  • 96-well cell culture plates

  • Test compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells (e.g., 5 x 10^4 cells/mL, 100 µL per well) and incubate for 24 hours at 37°C to allow attachment.[19]

  • Compound Addition: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include "cells only" wells (no compound) as a control for 100% viability.

  • Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.[20]

Conclusion and Future Directions

While there is currently no approved antiviral for Dengue fever, the exploration of repurposed drugs and novel chemical scaffolds continues. Halogenated quinolines, represented here by the promising data from 5,7-dichloro-8-hydroxyquinoline derivatives, present a compelling case for further investigation. Their potent in vitro efficacy and favorable selectivity index suggest they could be superior to some of the repurposed candidates that have shown limited success in clinical settings.

The next critical step is to perform in vitro efficacy and cytotoxicity testing on 2,5-Dichloro-8-methylquinoline itself, using the standardized protocols detailed in this guide. This will provide the necessary data to either validate or refute its potential as a lead compound for a novel anti-Dengue therapeutic. Should the in vitro results be positive, subsequent studies should focus on elucidating its precise mechanism of action, evaluating its efficacy against all four DENV serotypes, and assessing its pharmacokinetic and safety profiles in preclinical animal models. The path to a new drug is arduous, but the scientific rationale for pursuing 2,5-Dichloro-8-methylquinoline is sound and warrants dedicated investigation.

References

  • Molecular Mechanisms of Antiviral Agents against Dengue Virus. PMC - PubMed Central. Available at: [Link]

  • Sofosbuvir as treatment against dengue?. PubMed. Available at: [Link]

  • Antiviral agents for dengue virus. PMC - NIH. Available at: [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available at: [Link]

  • Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance. NIH. Available at: [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. NIH. Available at: [Link]

  • Sofosbuvir as treatment against dengue?. ResearchGate. Available at: [Link]

  • Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. ResearchGate. Available at: [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]

  • Shelved antiviral drug could help over 100 million people a year. New Atlas. Available at: [Link]

  • Mechanism of action balapiravir. ResearchGate. Available at: [Link]

  • New quinoline-based antiviral shows strong promise against SARS-CoV-2. News-Medical.net. Available at: [Link]

  • A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients. NIH. Available at: [Link]

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2,5-Dichloro-8-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a Course for Novel Quinoline Therapeutics

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of compounds with diverse and potent biological activities.[1][2][3] Its derivatives have been extensively explored and developed into drugs for treating cancer, infectious diseases, and neurodegenerative disorders.[3][4][5] This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored scaffold: the 2,5-dichloro-8-methylquinoline core.

While direct and comprehensive SAR studies on this precise analog series are not yet prevalent in published literature, this guide will provide a predictive and comparative analysis. By synthesizing data from structurally related quinoline derivatives, we can extrapolate key SAR principles that are likely to govern the biological activity of 2,5-dichloro-8-methylquinoline analogs. This approach offers a rational foundation for researchers and drug development professionals to design and prioritize novel compounds for synthesis and evaluation. We will delve into the influence of substitutions at key positions, compare the biological activities of related analogs, provide detailed experimental protocols for validation, and propose future directions for this promising class of compounds.

The 2,5-Dichloro-8-Methylquinoline Scaffold: Deconstructing the Core for Drug Design

The therapeutic potential of a quinoline derivative is intricately linked to the nature and position of its substituents. Let's dissect the 2,5-dichloro-8-methylquinoline core to hypothesize the contribution of each component based on established SAR trends in related series.

  • The Quinoline Nucleus : The fundamental bicyclic aromatic system is crucial for interacting with biological targets, often through π-π stacking interactions.[4]

  • 2-Chloro Substitution : The C-2 position of the quinoline ring is a critical site for modification. Chemical modulation at this position is known to significantly alter biological activity.[6] The presence of a chlorine atom here introduces both steric bulk and an electron-withdrawing group, which can influence binding affinity and metabolic stability.

  • 5-Chloro Substitution : Halogenation, particularly with chlorine, is a common strategy in drug design to enhance potency.[1] Studies on other quinoline hybrids have highlighted the importance of halogen substitution for antimicrobial and anticancer activities. The 5-position substitution can impact the electronic distribution across the entire ring system.

  • 8-Methyl Substitution : The C-8 position is another key area for derivatization. While this guide specifies a methyl group, it's informative to consider insights from related 8-substituted quinolines. For instance, 8-hydroxyquinolines are potent metal chelators, a property linked to their anticancer and antimicrobial effects.[7][8][9] An 8-methyl group, while not a chelator, provides a lipophilic and sterically defined substituent that can influence target engagement.

Comparative Analysis of Structurally Related Quinoline Analogs

To build a predictive SAR model for our target scaffold, we will examine experimental data from analogous series where the impact of specific substitutions has been quantified.

Impact of Halogenation on Anticancer Activity

The presence and position of halogen atoms can dramatically influence the cytotoxic potential of quinoline derivatives. A study on 6,8-difluoro-2-methylquinoline analogs, inferred from 7-fluoro-4-anilinoquinolines, provides valuable insights into how halogens can modulate activity against cancer cell lines.[10] Similarly, 5,7-dichloro-8-hydroxyquinoline derivatives have been evaluated for their anticancer properties.[7]

Compound/Analog Series Substitution Pattern Target Cell Line IC50 (µM) Reference
7-Fluoro-4-(3-isopropylanilino)quinoline7-Fluoro, 4-(3-isopropylanilino)HeLa8.92[10]
7-Fluoro-4-(3-ethynylanilino)quinoline7-Fluoro, 4-(3-ethynylanilino)HeLa10.31[10]
7-Fluoro-4-(3-chloroanilino)quinoline7-Fluoro, 4-(3-chloroanilino)HeLa12.57[10]
Dichloro-8-hydroxyquinoline Derivatives5,7-Dichloro, 8-HydroxyP53+/+0.73–10.48[7]
Dichloro-8-hydroxyquinoline Derivatives5,7-Dichloro, 8-HydroxyP53-/-0.54–15.30[7]

From this data, we can infer that dichloro-substitution is a viable strategy for achieving potent anticancer activity. The specific positioning at C-5 in our target scaffold likely contributes significantly to its overall biological profile.

Influence of C-2 and C-4 Substitutions on Potency

The C-2 and C-4 positions are frequently modified in quinoline-based drug discovery programs. Studies on 2-arylquinolines and 2,4,8-trisubstituted quinolines demonstrate that bulky and aromatic substituents at these positions can be beneficial for activity.[6][11]

Compound Series Key Substitutions Biological Activity Profile Reference
2-ArylquinolinesC-2 Phenyl or Substituted PhenylDisplayed better anticancer activity than 2-methyl-tetrahydroquinoline analogs.[11]
2-(3,4-methylenedioxyphenyl)quinolinesC-2 Substituted PhenylShowed significant activity against PC3 and HeLa cancer cell lines.[11]
2,4,8-Trisubstituted QuinolinesVaried substituents at C-2, C-4, and C-8Serve as models for developing new antitumor drugs, with C-2 modifications being critical.[6]

This suggests that while our target scaffold has a chloro group at C-2, further modifications at other positions, or even replacing the C-2 chloro with other groups, could be a fruitful avenue for optimization.

Postulated SAR Summary for 2,5-Dichloro-8-Methylquinoline Analogs

Based on the comparative analysis, we can propose a hypothetical SAR model for the 2,5-dichloro-8-methylquinoline scaffold. This model can guide the design of a focused library of analogs for synthesis and testing.

SAR_Summary cluster_quinoline 2,5-Dichloro-8-Methylquinoline Core cluster_modifications Potential Modifications Core Quinoline Scaffold C2 C2: Chloro (Modulates Activity) C5 C5: Chloro (Enhances Potency) C8 C8: Methyl (Lipophilic Anchor) Other Other Positions (C3, C4, C6, C7) (Open for Derivatization) Mod_C2 C2: Replace Chloro with other groups C2->Mod_C2 Explore Mod_C8 C8: Vary Alkyl/Aryl Groups C8->Mod_C8 Explore Mod_C4 C4: Introduce Aryl/Amine Groups Other->Mod_C4 e.g.

Caption: Hypothetical SAR for the 2,5-dichloro-8-methylquinoline scaffold.

Experimental Protocols for SAR Validation

To validate the predicted SAR of newly synthesized analogs, robust and reproducible biological assays are essential. Below is a standard protocol for determining the antiproliferative activity of novel compounds using the MTT assay.

MTT Assay for Antiproliferative Activity

This assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent as a positive control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Experimental Workflow Diagram

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Solution D->E F 6. Incubate 3-4h E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Synthesis Strategies for Quinoline Analogs

The generation of a diverse library of analogs is fundamental to any SAR study. Several classical methods are employed for the synthesis of the quinoline core, which can then be further functionalized.

  • Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with ethyl ethoxy methylene malonate.[12]

  • Doebner-Miller Reaction: Aniline reacts with an α,β-unsaturated carbonyl compound.[12]

  • Vilsmeier-Haack Reaction: Substituted acetanilides can be treated with a Vilsmeier reagent (DMF and POCl3) to yield 2-chloro-3-formylquinolines, which are versatile intermediates.[13]

These established synthetic routes provide a robust platform for creating the necessary chemical diversity to explore the SAR of the 2,5-dichloro-8-methylquinoline scaffold.

Conclusion and Future Directions

While the 2,5-dichloro-8-methylquinoline scaffold remains a largely unexplored area of chemical space, a systematic analysis of its structurally related analogs provides a strong foundation for future drug discovery efforts. The key takeaways from this comparative guide are:

  • The dichloro substitution pattern is a promising feature for potent biological activity, particularly in the context of anticancer research.

  • The C-2, C-4, and C-8 positions are critical nodes for derivatization to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Bulky and hydrophobic groups at certain positions appear to be beneficial for enhancing cytotoxicity.[10]

The next logical step is the rational design, synthesis, and biological evaluation of a focused library of 2,5-dichloro-8-methylquinoline analogs. This will allow for the direct elucidation of their SAR and the validation of the hypotheses presented in this guide. Further investigations into their mechanism of action, potential molecular targets, and in vivo efficacy will be crucial in determining their therapeutic potential.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. National Library of Medicine. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. ACS Publications. Available at: [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. National Library of Medicine. Available at: [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. Taylor & Francis Online. Available at: [Link]

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Bentham Science. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Library of Medicine. Available at: [Link]

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Publishing. Available at: [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Analogues of Flavones as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. National Library of Medicine. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. MDPI. Available at: [Link]

  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers. Available at: [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. National Library of Medicine. Available at: [Link]

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  • Synthesis, transformations and biological evaluation of 5‑chloro‑8-hydroxyquinoline hybrids. ScienceDirect. Available at: [Link]

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A Senior Application Scientist's Guide to the Synthesis of 2,5-Dichloro-8-methylquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. From the historical antimalarial efficacy of quinine to modern applications in anticancer and anti-inflammatory drugs, the quinoline scaffold continues to be a privileged structure in the design of novel pharmaceuticals. The specific substitution pattern of 2,5-dichloro-8-methylquinoline presents a unique electronic and steric profile, making it a valuable intermediate for the synthesis of targeted kinase inhibitors and other potential therapeutic candidates. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance to researchers in the field.

This guide provides a comprehensive benchmark of established synthetic methodologies for obtaining 2,5-dichloro-8-methylquinoline. We will delve into the mechanistic intricacies of several classical quinoline syntheses, offering a comparative analysis of their respective advantages and limitations in the context of our target molecule. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the selection of an optimal synthetic strategy.

Benchmarking a Proposed Synthetic Approach: A Modified Friedländer Annulation

For the synthesis of 2,5-dichloro-8-methylquinoline, a modified Friedländer annulation stands out as a promising and efficient strategy. This approach offers a convergent and often high-yielding pathway to polysubstituted quinolines.[1]

Proposed Synthetic Route: Modified Friedländer Synthesis

The proposed synthesis commences with the readily available starting material, 2-amino-5-chlorobenzaldehyde, which undergoes condensation with 1-chloropropan-2-one in the presence of a suitable catalyst.

Diagram 1: Proposed Friedländer Synthesis of 2,5-Dichloro-8-methylquinoline

Friedlander_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2_amino_5_chlorobenzaldehyde 2-Amino-5-chlorobenzaldehyde Reaction_Vessel Condensation & Cyclization 2_amino_5_chlorobenzaldehyde->Reaction_Vessel 1_chloropropan_2_one 1-Chloropropan-2-one 1_chloropropan_2_one->Reaction_Vessel Catalyst Base or Acid Catalyst (e.g., KOH, p-TsOH) Catalyst->Reaction_Vessel Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Target_Molecule 2,5-Dichloro-8-methylquinoline Reaction_Vessel->Target_Molecule

Caption: Workflow for the proposed Friedländer synthesis.

Experimental Protocol: Modified Friedländer Synthesis

Materials:

  • 2-Amino-5-chlorobenzaldehyde

  • 1-Chloropropan-2-one

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 2-amino-5-chlorobenzaldehyde (1.0 eq) in ethanol, add 1-chloropropan-2-one (1.1 eq).

  • Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,5-dichloro-8-methylquinoline.

Causality of Experimental Choices:
  • Choice of Base: Potassium hydroxide is a strong base that effectively catalyzes the initial aldol-type condensation between the aldehyde and the enolizable ketone.

  • Solvent Selection: Ethanol is a suitable solvent that dissolves the reactants and facilitates the reaction at reflux temperature.

  • Workup Procedure: The neutralization and extraction steps are crucial for isolating the product from the reaction mixture and removing any unreacted starting materials and byproducts.

Comparative Analysis with Alternative Synthetic Methodologies

While the Friedländer synthesis presents a strong candidate, a comprehensive evaluation necessitates a comparison with other classical quinoline syntheses. Each of these methods, while capable of producing the quinoline core, presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and potential for side reactions.

The Skraup Synthesis

The Skraup synthesis is a venerable method for producing quinolines from anilines, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[2][3]

Proposed Retrosynthesis via Skraup Reaction:

To synthesize 2,5-dichloro-8-methylquinoline via a Skraup reaction, one would theoretically start with 4-chloro-2-methylaniline. The chloro group at the 4-position would direct the cyclization to yield the desired 5-chloro substitution on the quinoline ring. The methyl group at the 8-position is already present in the starting aniline. The chloro group at the 2-position of the quinoline ring is not directly installed by the Skraup reaction and would require a subsequent chlorination step, likely using a reagent like phosphoryl chloride (POCl₃) on an intermediate 2-quinolone.

Diagram 2: Retrosynthetic Analysis via Skraup Reaction

Skraup_Retrosynthesis Target_Molecule 2,5-Dichloro-8-methylquinoline Intermediate_Quinolone 5-Chloro-8-methylquinolin-2(1H)-one Target_Molecule->Intermediate_Quinolone Chlorination (POCl3) Starting_Aniline 4-Chloro-2-methylaniline Intermediate_Quinolone->Starting_Aniline Skraup Reaction Glycerol Glycerol

Caption: Retrosynthesis of the target via the Skraup reaction.

Challenges and Considerations:

  • Harsh Conditions: The Skraup reaction is notorious for its highly exothermic and often violent nature, requiring careful temperature control.[4]

  • Low Yields: Yields for substituted anilines can be variable and often low.

  • Multi-step Process: This route would necessitate a multi-step sequence, adding complexity and potentially reducing the overall yield.

The Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones instead of glycerol.[2][5][6]

Proposed Retrosynthesis via Doebner-von Miller Reaction:

Similar to the Skraup synthesis, the Doebner-von Miller reaction with 4-chloro-2-methylaniline and an appropriate α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) would yield a 2,8-dimethyl-5-chloroquinoline. This would not directly provide the desired 2-chloro substituent. A subsequent chlorination would be necessary.

Challenges and Considerations:

  • Regioselectivity: The reaction can sometimes lead to mixtures of regioisomers, complicating purification.

  • Polymerization: The α,β-unsaturated carbonyl compounds are prone to polymerization under the acidic reaction conditions, leading to lower yields.[4]

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones.[2]

Proposed Retrosynthesis via Combes Reaction:

Reacting 4-chloro-2-methylaniline with a β-diketone like acetylacetone would lead to the formation of a 2,4-dimethyl-5-chloro-8-methylquinoline, which is not the target structure. To obtain a 2-chloro substituent, a different starting material or subsequent modification would be required.

Challenges and Considerations:

  • Limited Scope: The Combes synthesis is generally best suited for the preparation of 2,4-disubstituted quinolines.

The Gould-Jacobs Reaction

This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[7]

Proposed Retrosynthesis via Gould-Jacobs Reaction:

The Gould-Jacobs reaction with 4-chloro-2-methylaniline would lead to a 4-hydroxyquinoline derivative. Conversion of the 4-hydroxy group to a chloro group is possible, but this method does not introduce the required 2-chloro substituent.

Challenges and Considerations:

  • High Temperatures: The cyclization step often requires very high temperatures.[8]

  • Multi-step Process: Similar to the Skraup and Doebner-von Miller approaches, this would be a multi-step process to arrive at the final target molecule.

Quantitative Comparison of Synthetic Routes

Synthetic Method Proposed Starting Material Typical Yield Range Advantages Disadvantages
Modified Friedländer Synthesis 2-Amino-5-chlorobenzaldehyde & 1-chloropropan-2-one70-95%[1]Convergent, often high-yielding, milder conditions than Skraup.Availability and stability of the starting aldehyde can be a concern.
Skraup Synthesis 4-Chloro-2-methylaniline & Glycerol (multi-step)20-50% (overall)Readily available starting materials.Harsh and potentially hazardous reaction conditions, often low yields, multi-step.[4]
Doebner-von Miller Reaction 4-Chloro-2-methylaniline & α,β-unsaturated carbonyl30-60% (overall)Milder than Skraup.Potential for polymerization of the carbonyl compound, regioselectivity issues.[4]
Combes Synthesis 4-Chloro-2-methylaniline & β-diketoneNot directly applicableGood for 2,4-disubstituted quinolines.Not suitable for the desired substitution pattern.
Gould-Jacobs Reaction 4-Chloro-2-methylaniline & alkoxymethylenemalonate40-70% (for 4-hydroxyquinoline)Versatile for 4-hydroxyquinolines.Requires high temperatures, multi-step to achieve the target.[8]

Conclusion: A Recommendation for an Optimized Synthesis

Based on this comparative analysis, the modified Friedländer synthesis emerges as the most promising and efficient route for the synthesis of 2,5-dichloro-8-methylquinoline. Its convergent nature, potential for high yields, and relatively milder reaction conditions compared to the classical Skraup and Doebner-von Miller reactions make it the preferred choice for both laboratory-scale synthesis and potential scale-up. While the availability of the starting 2-amino-5-chlorobenzaldehyde may require consideration, the overall efficiency of the Friedländer annulation in constructing the desired polysubstituted quinoline core is a significant advantage. The other classical methods, while historically important, would necessitate multi-step sequences and contend with harsher conditions and potentially lower overall yields for this specific target.

This guide provides a foundational framework for selecting a synthetic strategy. It is imperative for researchers to conduct their own experimental optimization to achieve the best possible outcomes for their specific research needs.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • (2005). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
  • El-Sayed, M. A., Abdel-Aziz, A. A., & Abdel-Hafez, O. M. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 498-508.
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. Retrieved from [Link]

  • Gould–Jacobs reaction. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • Doebner–Miller reaction. (2023, August 29). In Wikipedia. Retrieved from [Link]

  • 8-Methylquinoline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 26, 2026, from [Link]

  • Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved from [Link]

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A Senior Application Scientist's Guide to Isomeric Differentiation of Dichlorinated Methylquinolines by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Dichlorinated methylquinolines represent a class of compounds with significant relevance in medicinal chemistry and materials science. However, the structural diversity of these molecules, particularly the existence of numerous constitutional isomers, presents a formidable analytical challenge. Isomers often exhibit vastly different pharmacological, toxicological, and physicochemical properties, making their unambiguous identification critical. While mass spectrometry (MS) is a cornerstone of molecular analysis, conventional MS alone is often insufficient for distinguishing isomers, as they possess identical molecular weights.

This guide provides an in-depth comparison of mass spectrometric strategies for the robust differentiation of dichlorinated methylquinoline isomers. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative references, moving from fundamental techniques to advanced tandem mass spectrometry workflows.

The Analytical Challenge: Why Are Isomers So Difficult to Differentiate?

Constitutional isomers of dichlorinated methylquinolines share the same elemental formula (C₁₀H₇Cl₂N) and, consequently, the same nominal and exact mass. A standard full-scan mass spectrum will show a molecular ion cluster (e.g., at m/z 211, 213, 215 for the [M]⁺˙ ion, reflecting chlorine isotopes) that is identical for all isomers. Therefore, differentiation must rely on exploiting subtle differences in their physicochemical properties or their gas-phase ion chemistry. This can be achieved through:

  • Chromatographic Separation: Coupling mass spectrometry with gas chromatography (GC-MS) allows for physical separation based on differences in boiling points and interactions with the stationary phase.

  • Unique Fragmentation Patterns: Forcing the molecular ions to fragment and analyzing the resulting product ions can reveal structural differences. This is the domain of tandem mass spectrometry (MS/MS).

Method 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-MS is the workhorse for the analysis of volatile and semi-volatile organic compounds. By coupling the high-resolution separation power of GC with the sensitive detection of MS, it is often the first line of attack for isomeric differentiation.

The "Why": Causality in Experimental Choices
  • Ionization Method (Electron Ionization - EI): EI at a standard 70 eV is a "hard" ionization technique that imparts significant internal energy to the molecule. This energy causes extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum for a given compound.[1] The stability and reproducibility of these fragmentation patterns are essential for library matching and for discerning differences between isomers.

  • Gas Chromatography: The choice of GC column is critical. A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used, separating isomers based on subtle differences in their boiling points and van der Waals interactions. Isomers with different substitution patterns will have distinct retention times, providing the primary basis for differentiation.[2]

Interpreting Fragmentation Patterns

While GC provides temporal separation, the mass spectra themselves can offer confirmatory evidence. The fragmentation of the quinoline ring system often involves characteristic losses, such as the neutral loss of chlorine (Cl•), hydrogen chloride (HCl), or hydrogen cyanide (HCN).[3] The relative abundance of these fragment ions can be influenced by the positions of the substituents.

A key phenomenon to consider is the "ortho effect," where adjacent substituents interact during fragmentation, leading to unique pathways not observed in meta or para isomers.[4] For instance, an isomer with a methyl group ortho to a chlorine atom might show an enhanced loss of HCl compared to an isomer where these groups are distant. This interaction can stabilize the transition state for a specific fragmentation channel, altering the ion abundances.[5][6][7]

Experimental Protocol: GC-EI-MS Analysis
  • Sample Preparation: Dissolve the dichlorinated methylquinoline isomer mixture in a suitable volatile solvent (e.g., dichloromethane, hexane) to a final concentration of 1-10 µg/mL.

  • GC System Configuration:

    • Injector: Split/splitless injector at 250°C. Use a 1 µL injection volume in splitless mode for trace analysis or a 10:1 split for higher concentrations.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS System Configuration:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

    • Data Acquisition: Full scan mode.

Method 2: Tandem Mass Spectrometry (GC-MS/MS)

For isomers that co-elute chromatographically or exhibit very similar EI spectra, tandem mass spectrometry (MS/MS) is the definitive solution.[8][9] This technique involves isolating the molecular ion of interest, inducing fragmentation, and then analyzing the resulting product ions.

The "Why": Causality in Experimental Choices
  • Collision-Induced Dissociation (CID): CID is the most common method for fragmentation in tandem mass spectrometry.[10][11] The isolated precursor ions (the dichlorinated methylquinoline molecular ions) are accelerated into a collision cell filled with an inert gas (e.g., argon).[9] Collisions convert kinetic energy into internal energy, causing the ions to fragment.[10] The key principle is that isomeric precursor ions, having different structures, will often fragment into different product ions or the same product ions but with significantly different relative abundances.[12][13]

  • Energy Optimization: The energy of the collision (Collision Energy, CE) is a critical parameter. Low-energy CID might only break the weakest bonds, while high-energy CID can lead to more extensive fragmentation.[10] A CE optimization experiment is crucial to find the value that maximizes the differences between the product ion spectra of the isomers.

Differentiating Isomers with MS/MS

The product ion spectra from a CID experiment can reveal structurally diagnostic fragments. For example, the proximity of the methyl and chloro groups can facilitate specific rearrangement reactions upon collisional activation that are sterically hindered in other isomers. This leads to the formation of unique product ions or dramatically different ion ratios that serve as a clear basis for differentiation. The fragmentation pathways of fluoroquinolones, a related class of compounds, have been shown to be highly dependent on the substitution pattern, providing a model for how dichlorinated methylquinolines might behave.[14]

Workflow and Data Visualization

The MS/MS workflow provides a robust method for confirming the identity of an isomer, even in complex matrices.

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometer GC_Separation Isomer Separation (Based on Retention Time) Ion_Source Ionization (EI) GC_Separation->Ion_Source Q1 Q1: Precursor Ion Isolation (e.g., m/z 211) Ion_Source->Q1 q2 q2: Collision-Induced Dissociation (CID with Argon) Q1->q2 Isolate Q3 Q3: Product Ion Analysis q2->Q3 Fragment Detector Detector Q3->Detector Data Distinct Product Ion Spectrum Detector->Data Sample Sample Injection Sample->GC_Separation

Caption: Tandem Mass Spectrometry (MS/MS) workflow for isomer differentiation.

Experimental Protocol: GC-MS/MS Analysis
  • GC Setup: Use the same GC conditions as described in the GC-EI-MS protocol to ensure consistent retention times.

  • MS/MS System Configuration (Triple Quadrupole):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Precursor Ion Selection (Q1): Set the first quadrupole (Q1) to isolate the most abundant isotope of the molecular ion, typically m/z 211 for [C₁₀H₇³⁵Cl₂N]⁺˙.

    • Collision Cell (q2): Introduce argon as the collision gas at a pressure of ~1.5 mTorr.

    • Collision Energy (CE): Apply a collision energy of 10-30 eV. This value must be optimized for each isomer pair to maximize the differences in their product ion spectra.

    • Product Ion Scan (Q3): Scan the third quadrupole (Q3) from m/z 40 to 215 to acquire the full product ion spectrum.

  • Data Analysis: Compare the product ion spectra obtained for each chromatographically separated peak. Identify unique product ions or significant differences in the relative abundance of common ions.

Comparative Analysis: GC-MS vs. GC-MS/MS

FeatureGC-EI-MSGC-MS/MSRationale & Causality
Primary Basis for Differentiation Chromatographic Retention TimeUnique Product Ion SpectraGC-MS relies on physical separation. MS/MS probes the gas-phase ion structure directly, providing a higher degree of chemical specificity.
Confidence in Identification Moderate to HighVery HighCo-elution can lead to ambiguity in GC-MS. The structural information from MS/MS provides definitive confirmation.
Sensitivity High (in full scan)Potentially Higher (in MRM mode)While a product ion scan may have lower sensitivity than a full scan, using MS/MS in Multiple Reaction Monitoring (MRM) mode is exceptionally sensitive and selective for quantitative analysis.
Complexity & Cost LowerHigherTandem mass spectrometers are more complex and expensive instruments requiring greater operator expertise for method development.
Robustness for Co-eluting Isomers PoorExcellentMS/MS is specifically designed to handle isobaric interferences and is the gold standard for differentiating co-eluting isomers.[5]

Conclusion

The differentiation of dichlorinated methylquinoline isomers is a non-trivial analytical task that demands a strategic application of mass spectrometry. While GC-EI-MS provides a powerful and accessible method based on chromatographic separation and fingerprinting, its reliance on retention time can be a point of failure. For unambiguous, robust, and legally defensible identification, tandem mass spectrometry (GC-MS/MS) is the superior methodology . By probing the intrinsic fragmentation behavior of the isomers through Collision-Induced Dissociation, GC-MS/MS provides a layer of chemical specificity that transcends chromatographic performance. The choice of method ultimately depends on the specific research question, but for applications in regulated environments such as drug development, the confirmatory power of GC-MS/MS is indispensable.

References

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • D'Alvise, J., et al. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. National Institutes of Health (PMC). Available at: [Link]

  • Gómez-Ramos, M. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

  • Hettich, R. L. (1989). The differentiation of methyl guanosine isomers by laser ionization Fourier transform mass spectrometry. PubMed. Available at: [Link]

  • Li, G., et al. (2018). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. PubMed. Available at: [Link]

  • Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Yin, S., et al. (2011). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 2,5-Dichloro-8-methylquinoline by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental prerequisite for reliable downstream applications and regulatory compliance. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 2,5-Dichloro-8-methylquinoline, a key intermediate in various synthetic pathways. As a senior application scientist, my aim is to move beyond procedural lists and delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Primacy of qNMR in Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for the purity assessment of organic molecules.[1] Unlike chromatographic techniques that rely on response factors and calibration curves against a reference standard of the same compound, qNMR is a primary ratio method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct and accurate quantification without the need for an identical reference material.[2][3] This intrinsic quantitative nature makes qNMR an invaluable technique, especially when a certified reference standard of the analyte is unavailable.[4]

The international recognition of qNMR is growing, with organizations like the United States Pharmacopeia (USP) actively revising their guidelines to expand the coverage of qNMR applications in pharmaceutical analysis. Furthermore, international standards such as ISO 24583 have been established to define the measurement procedures for the qNMR method, enhancing the reliability of purity determination for organic compounds globally.[4]

Experimental Workflow: A Step-by-Step Protocol for qNMR Purity Assessment

The following protocol for the purity assessment of 2,5-Dichloro-8-methylquinoline is designed to be a self-validating system, incorporating best practices to minimize measurement uncertainty.

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 2,5-Dichloro-8-methylquinoline dissolve Dissolve analyte and IS in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup & Parameter Optimization transfer->instrument_setup run_nmr Acquire 1H NMR spectrum instrument_setup->run_nmr phase_baseline Phase & Baseline Correction run_nmr->phase_baseline integrate Integrate Analyte & IS Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: A streamlined workflow for qNMR purity analysis.

Detailed Experimental Protocol

1. Selection of Internal Standard (IS) and Solvent System:

  • Causality: The choice of the internal standard is critical for accurate quantification.[1] An ideal IS should be stable, non-volatile, non-hygroscopic, and possess signals that do not overlap with the analyte's signals.[5] For 2,5-Dichloro-8-methylquinoline, a suitable internal standard is 1,4-Dinitrobenzene . Its aromatic protons are in a distinct region from those of the analyte. The solvent must completely dissolve both the analyte and the IS.[1] Chloroform-d (CDCl3) is an appropriate choice.

2. Sample Preparation:

  • Protocol:

    • Accurately weigh approximately 20 mg of 2,5-Dichloro-8-methylquinoline into a clean, dry vial.

    • Accurately weigh approximately 10 mg of 1,4-Dinitrobenzene (with a known purity, Purity_IS) into the same vial. Reliable weighing is mandatory as it directly influences the result.

    • Record the exact masses (mass_analyte and mass_IS).

    • Add approximately 0.7 mL of CDCl3 to the vial and ensure complete dissolution.

    • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Causality: The NMR parameters must be optimized to ensure that the signal intensities are directly proportional to the number of protons.[6] This requires complete relaxation of all relevant nuclei between pulses.

  • Optimized Parameters (on a 500 MHz spectrometer):

    • Pulse Program: A simple, single-pulse experiment (e.g., 'zg' on Bruker instruments) is recommended.[1]

    • Relaxation Delay (d1): This is the most critical parameter. It should be at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (both analyte and IS). A typical starting point is 30 seconds.

    • Pulse Width: A 90° pulse should be used for maximum signal intensity.

    • Acquisition Time (aq): A longer acquisition time provides better resolution. A value of at least 3-4 seconds is recommended.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated to ensure integration errors are less than 1%.[6]

4. Data Processing and Purity Calculation:

  • Protocol:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the lineshape.

    • Carefully perform manual phase and baseline correction.[7]

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For 2,5-Dichloro-8-methylquinoline, the methyl signal is a good candidate. For 1,4-Dinitrobenzene, the singlet from the four aromatic protons can be used.

    • Calculate the purity of the analyte using the following equation[1]:

      Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (mass_IS / mass_analyte) * Purity_IS (%)

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • mass = mass

      • Purity = Purity of the internal standard

Comparative Analysis: qNMR vs. Alternative Purity Assessment Techniques

While qNMR offers significant advantages, a comprehensive understanding of its performance relative to other techniques is crucial for selecting the most appropriate method for a given application.

Logical Relationship of Purity Assessment Methods

Purity_Methods cluster_primary Primary & Direct Methods cluster_separation Separation-Based Methods cluster_thermal Thermal Analysis qNMR qNMR HPLC HPLC GC GC DSC DSC Analyte Analyte Properties (Volatility, Polarity, Thermal Stability) Analyte->qNMR Analyte->HPLC Analyte->GC Analyte->DSC Goal Analytical Goal (Absolute Purity, Impurity Profile) Goal->qNMR Goal->HPLC Goal->GC Goal->DSC

Caption: Selection of a purity method is guided by analyte properties and analytical goals.

Performance Comparison Table
FeatureqNMRHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Signal intensity proportional to molar concentration.[2]Separation based on differential partitioning between mobile and stationary phases.Separation based on volatility and interaction with a stationary phase.Measurement of heat flow associated with thermal transitions.
Reference Standard Requires a certified internal standard of a different compound.Requires a certified reference standard of the analyte.Requires a certified reference standard of the analyte.Does not require a reference standard.
Quantification AbsoluteRelative (requires calibration curve)Relative (requires calibration curve)Absolute (for high purity crystalline solids)
Selectivity High, based on chemical shift.High, based on retention time and detector response.High, based on retention time.Low, not suitable for complex mixtures.
Sample Throughput Moderate to high.[8]HighHighLow to moderate
Destructive No[8]YesYesYes
Advantages No analyte-specific reference needed, SI-traceable, provides structural information.[4]High sensitivity and resolution, well-established.[9][10]Excellent for volatile and thermally stable compounds.Good for highly pure, crystalline materials.
Limitations Lower sensitivity than chromatography, potential for signal overlap.Requires analyte-specific reference standard, potential for co-elution.Limited to volatile and thermally stable compounds.Not suitable for amorphous materials or complex mixtures.

Hypothetical Experimental Data

The following table presents hypothetical, yet realistic, purity assessment data for a batch of 2,5-Dichloro-8-methylquinoline, comparing the results obtained from qNMR with other common analytical techniques.

Analytical TechniquePurity (%)Relative Standard Deviation (RSD, n=3)Notes
qNMR 99.20.3%Result obtained using 1,4-Dinitrobenzene as the internal standard.
HPLC-UV (254 nm) 99.10.5%Purity determined by area normalization, assuming all impurities have the same response factor.
GC-FID 98.90.6%Suitable for this analyte due to its volatility and thermal stability.
DSC 99.50.2%Assumes all impurities are eutectic and soluble in the melt.

Discussion of Results:

The purity values obtained by qNMR, HPLC, and GC are in good agreement, demonstrating the robustness of these methods for the analysis of 2,5-Dichloro-8-methylquinoline. The slightly higher purity value obtained by DSC is not uncommon for highly pure, crystalline samples. The choice of the most suitable technique will depend on the specific requirements of the analysis, such as the availability of a reference standard, the need for structural information, and the desired sample throughput. Both qNMR and HPLC have demonstrated good accuracy and precision in comparative studies.

Conclusion

Quantitative NMR is a powerful, reliable, and increasingly recognized primary method for the purity assessment of chemical compounds like 2,5-Dichloro-8-methylquinoline.[11][12] Its key advantage lies in its ability to provide accurate and SI-traceable results without the need for an analyte-specific reference standard.[4] While chromatographic and thermal methods have their own merits, qNMR offers a unique combination of direct quantification, structural information, and non-destructive analysis. By following a well-designed and validated protocol, researchers can have high confidence in the purity values obtained by qNMR, ensuring the quality and integrity of their materials for drug development and scientific research. The validation of qNMR methods should follow established guidelines, such as those from the ICH, to ensure precision, accuracy, specificity, and robustness.

References

  • qNMR - Quantitative Analysis by NMR - AWS. (2022, December 19).
  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D - ResearchGate. (2025, August 6).
  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination - YouTube. (2020, March 20).
  • Stimuli Article (qNMR) - US Pharmacopeia (USP).
  • What is qNMR and why is it important? - Mestrelab Resources.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules - ResearchGate.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. (2023, January 12).
  • [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed.
  • Quantitative NMR | Organic Primary Standards Group.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma.
  • Quantitative NMR Spectroscopy.docx 11/2017.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials - Sigma-Aldrich. (2017, February 8).
  • Purity by Absolute qNMR Instructions.
  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control - Bentham Science Publishers. (2024, November 1).
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. (2023, April 1).
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. (2023, January 12).
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy - gmp-compliance.org. (2022, July 13).
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. (2016, June 30).
  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed. (2023, January 5).

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery

The emergence of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds for the development of effective therapeutic agents.[1] Among these, the quinoline nucleus, a heterocyclic aromatic compound, has historically served as a versatile and privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad range of therapeutic activities, including antimicrobial, antimalarial, anticancer, and antiviral effects.[1][2] The antimicrobial potential of quinolines is particularly noteworthy, with various substitutions on the quinoline ring leading to a diverse class of compounds with activity against bacteria, fungi, and protozoa.[1] This guide provides a comparative analysis of the antimicrobial spectrum of halogenated quinolines, with a specific focus on contextualizing the potential activity of 2,5-Dichloro-8-methylquinoline alongside well-characterized analogues like 8-hydroxyquinoline and clioquinol.

The Influence of Halogenation: A Key to Enhanced Antimicrobial Activity

The substitution of halogen atoms, particularly chlorine and fluorine, onto the quinoline ring system has been shown to significantly influence the antimicrobial properties of the resulting derivatives.[2] Halogenation can modulate the compound's lipophilicity, electronic distribution, and ability to interact with biological targets, often leading to enhanced potency and a broader spectrum of activity.[2] For instance, the presence of a chlorine atom on the quinoline phenyl ring is often associated with improved antimicrobial effects.[2] This principle underpins the activity of many clinically relevant quinoline-based drugs and serves as a critical consideration in the rational design of new antimicrobial agents.[3]

Comparative Antimicrobial Spectra: A Data-Driven Analysis

Key Comparators and Their Known Antimicrobial Activities

To build a predictive framework for the antimicrobial spectrum of 2,5-Dichloro-8-methylquinoline, we will focus on two well-studied halogenated quinolines: 8-hydroxyquinoline and its derivative, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).

  • 8-Hydroxyquinoline (Oxine): This compound is a potent chelating agent and exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6] Its mechanism of action is largely attributed to its ability to chelate metal ions that are essential for microbial enzyme function, thereby disrupting cellular processes.[7][8] 8-Hydroxyquinoline has demonstrated strong activity against resistant pathogens like Staphylococcus aureus and Enterococcus faecalis, as well as the fungus Candida albicans.[4][5]

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): As a halogenated derivative of 8-hydroxyquinoline, clioquinol also possesses a broad antimicrobial spectrum.[8][9] It is effective against a range of fungi and bacteria.[10] Notably, clioquinol has shown potent antifungal activity, with low minimum inhibitory concentrations (MICs) against various fungal species.[11] Its antibacterial activity, however, has been described as comparatively weaker in some studies. The presence of both chlorine and iodine atoms on the 8-hydroxyquinoline scaffold contributes to its specific biological activity profile.

  • Other Halogenated Quinolines: Research has shown that various halogenated quinolines can eradicate drug-resistant Gram-positive bacterial pathogens and their biofilms.[12] For example, 5,7-Dichloro-8-hydroxy-2-methylquinoline has shown high inhibitory potential against Mycobacterium tuberculosis, methicillin-sensitive S. aureus (MSSA), and methicillin-resistant S. aureus (MRSA).[13] This highlights the significant impact of the position and number of halogen substituents on the antimicrobial potency and spectrum.

Projected Antimicrobial Spectrum of 2,5-Dichloro-8-methylquinoline

Based on the established structure-activity relationships of halogenated quinolines, we can hypothesize the potential antimicrobial spectrum of 2,5-Dichloro-8-methylquinoline. The presence of two chlorine atoms at positions 2 and 5 suggests that it may possess significant antibacterial activity. The chlorine at the 5-position, in particular, has been associated with enhanced biological activity.[2] The methyl group at the 8-position could further modulate its lipophilicity and interaction with target molecules. It is plausible that 2,5-Dichloro-8-methylquinoline would exhibit activity against a range of Gram-positive and potentially some Gram-negative bacteria. Its antifungal activity would need to be experimentally determined, as the 8-hydroxy group, absent in this specific compound, is often crucial for the antifungal efficacy of related molecules.

Quantitative Comparison of Antimicrobial Activity

To provide a clear and objective comparison, the following table summarizes the available Minimum Inhibitory Concentration (MIC) data for key comparator compounds against a selection of clinically relevant microorganisms. MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC (µg/mL)Reference
8-Hydroxyquinoline Staphylococcus aureus3.44 - 13.78 µM[6]
Enterococcus faecalis3.44 - 13.78 µM[6]
Candida albicans3.44 - 13.78 µM[6]
Clioquinol Fungal Species0.5 - 2[11]
5,7-Dichloro-8-hydroxy-2-methylquinoline Mycobacterium tuberculosis0.1 µM[13]
Methicillin-sensitive S. aureus (MSSA)2.2 µM[13]
Methicillin-resistant S. aureus (MRSA)1.1 µM[13]

Note: Direct MIC data for 2,5-Dichloro-8-methylquinoline is not available in the cited literature. The presented data for comparator compounds serves as a benchmark for potential activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To empirically determine the antimicrobial spectrum of 2,5-Dichloro-8-methylquinoline and other novel compounds, a standardized experimental protocol such as the broth microdilution method is essential. This method provides a quantitative measure of antimicrobial activity.

Broth Microdilution Assay Workflow

Caption: A schematic overview of the broth microdilution method for MIC determination.

Step-by-Step Methodology
  • Preparation of Test Compound Stock Solution: Dissolve a known weight of 2,5-Dichloro-8-methylquinoline in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains overnight in an appropriate growth medium. Adjust the turbidity of the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution in Microplate: In a 96-well microplate, perform a two-fold serial dilution of the test compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a range of decreasing compound concentrations across the wells.

  • Inoculation: Add a standardized volume of the prepared microbial inoculum to each well of the microplate. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at the optimal growth temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: How Do Quinolines Exert Their Antimicrobial Effects?

The antimicrobial mechanisms of quinoline derivatives are diverse and depend on their specific chemical structures.

Inhibition of DNA Synthesis

A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA synthesis.[14] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[15][16] These enzymes are crucial for maintaining the proper supercoiling of bacterial DNA, a process vital for DNA replication, transcription, and repair.[16] By inhibiting these enzymes, quinolones lead to the fragmentation of the bacterial chromosome and ultimately cell death.[17]

Quinolone_Mechanism Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling mediates Topo_IV->DNA_Supercoiling mediates DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Caption: The inhibitory effect of quinolones on bacterial DNA gyrase and topoisomerase IV.

Metal Chelation

For 8-hydroxyquinoline and its derivatives, a key mechanism is the chelation of essential metal ions.[7][8] These compounds can bind to metal ions like iron, zinc, and copper, which are cofactors for many microbial enzymes. By sequestering these ions, 8-hydroxyquinolines disrupt vital metabolic pathways and cellular functions, leading to microbial death.[8]

Structure-Activity Relationships (SAR): Decoding the Impact of Chemical Modifications

The biological activity of quinoline derivatives is highly dependent on the type and position of substituents on the quinoline ring.[1]

  • Positions 2, 3, and 4: Modifications at these positions on the quinolone core often result in a significant loss of biological activity.[18]

  • Position 1: A cyclopropyl group at this position is often considered optimal for antibacterial activity.[18]

  • Positions 5 and 8: Substituents at these positions can affect the planarity of the molecule, with methyl or methoxy groups often being favorable.[18]

  • Position 6: The presence of a fluorine atom at the C-6 position is a characteristic feature of many potent fluoroquinolone antibiotics.[3]

  • Position 7: Halogen substitution at the 7th position can increase the molecule's reactivity in coupling reactions.[1]

  • 8-Hydroxy Group: The hydroxyl group at the 8-position is crucial for the metal-chelating properties and, consequently, the antimicrobial activity of compounds like 8-hydroxyquinoline.[13]

Conclusion and Future Directions

While direct experimental data for 2,5-Dichloro-8-methylquinoline remains to be established, a comparative analysis based on the known antimicrobial spectra of related halogenated quinolines provides a strong foundation for predicting its potential as an antibacterial agent. The principles of structure-activity relationships suggest that the dichloro substitution pattern could confer potent activity, particularly against Gram-positive bacteria.

Future research should focus on the synthesis and in-vitro antimicrobial evaluation of 2,5-Dichloro-8-methylquinoline against a broad panel of bacterial and fungal pathogens. Elucidating its precise mechanism of action and assessing its cytotoxicity will be critical next steps in determining its potential as a lead compound for the development of new antimicrobial therapies. This guide serves as a valuable resource for researchers embarking on the exploration of novel halogenated quinolines in the ongoing fight against antimicrobial resistance.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]

  • Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. International Journal of Pharmacology. [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert. [Link]

  • Clioquinol, an alternative antimicrobial agent against common pathogenic microbe. Journal de Mycologie Médicale. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. National Institutes of Health. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. National Institutes of Health. [Link]

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A Comparative Guide to the In Vitro vs. In Vivo Activity of 2,5-Dichloro-8-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] Within this broad class, derivatives of 2,5-dichloro-8-methylquinoline have emerged as particularly promising candidates for drug development. This guide provides a comprehensive comparison of their performance in controlled laboratory settings (in vitro) versus their efficacy within a living organism (in vivo), offering insights into the critical transition from benchtop discovery to preclinical validation.

Section 1: The In Vitro Activity Profile: Potency in a Controlled Environment

The initial evaluation of any potential therapeutic agent begins with in vitro assays. These tests, conducted on isolated cells or microorganisms, provide a clean, fundamental assessment of a compound's biological activity and mechanism of action. Derivatives of the 2,5-dichloro-8-methylquinoline scaffold have consistently demonstrated potent activity across several therapeutic areas in these assays.

Anticancer Activity

Numerous studies highlight the potent cytotoxic effects of substituted quinolines against a panel of human cancer cell lines.[1] While direct data on 2,5-dichloro-8-methylquinoline is specific, the broader class of di-chlorinated quinolinols provides strong correlative evidence.

  • High Potency: Lanthanide(III) complexes incorporating a 5,7-dichloro-2-methyl-8-quinolinol ligand have shown remarkable in vitro antitumor activity against human non-small cell lung cancer cells (NCI-H460).[3] One Promethium(III) complex, in particular, exhibited an exceptionally low half-maximal inhibitory concentration (IC50) of just 1.00 ± 0.25 nM, indicating extreme potency at the cellular level.[3]

  • Mechanism of Action: The anticancer activity of these compounds is often multifaceted. A related indolo-quinoline derivative, for instance, was shown to induce apoptosis and arrest the cell cycle at the G2/M phase in colorectal cancer cells.[4] This activity was linked to the modulation of the critical PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and survival.[4][5]

Antimicrobial and Antiviral Efficacy

Beyond cancer, these derivatives are potent antimicrobial and antiviral agents.

  • Antibacterial and Antibiofilm Activity: A closely related compound, 5,7-dichloro-8-hydroxy-2-methylquinoline, displayed powerful inhibitory action against several clinically relevant bacteria.[6] It was highly effective against Mycobacterium tuberculosis (MIC of 0.1 µM) and methicillin-resistant Staphylococcus aureus (MRSA) (MIC of 1.1 µM).[6] The presence of the 8-hydroxyl group appears crucial for this high level of activity.[6] Furthermore, certain quinoline derivatives have proven effective at disrupting bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[7]

  • Antiviral Potential: Dichloro-8-hydroxyquinoline derivatives have also been evaluated for antiviral properties.[8] Two novel derivatives demonstrated significant inhibitory activity against the dengue virus serotype 2 (DENV2), with one compound showing an IC50 of 0.49 µM.[8] The mechanism appears to involve interference with the early stages of the viral lifecycle.[8]

Initial Structure-Activity Relationship (SAR) Insights

In vitro data is foundational for understanding the structure-activity relationship (SAR)—how a molecule's chemical structure influences its biological activity. For this class of quinolines, key insights include:

  • The presence of strong electron-withdrawing substituents, such as the two chlorine atoms, is often critical for high anticancer activity.[8]

  • An 8-hydroxy group is a recurring feature in compounds with potent antimicrobial activity.[6]

  • Substitutions at other positions on the quinoline ring can dramatically modulate potency and target specificity. For example, bulky alkoxy groups at position 7 and amino side chains at position 4 have been shown to enhance antiproliferative activity in other quinoline series.[9]

Section 2: The In Vivo Challenge: Translating Potency to Efficacy

While potent in vitro activity is a prerequisite for a successful drug candidate, it is by no means a guarantee of in vivo efficacy. The complex environment of a living organism introduces numerous variables that can diminish or negate a compound's activity. The journey from a petri dish to a preclinical model is fraught with challenges related to Absorption, Distribution, Metabolism, and Excretion (ADME), as well as systemic toxicity.

Demonstrating In Vivo Antitumor Activity

Despite the challenges, select quinoline derivatives have successfully demonstrated efficacy in animal models.

  • Tumor Xenograft Models: The same Promethium(III) complex with the 5,7-dichloro-2-methyl-8-quinolinol ligand that showed nanomolar potency in vitro was tested in a mouse xenograft model with NCI-H460 lung cancer cells.[3] The complex achieved a tumor growth inhibition rate of 56.0%, a statistically significant result that validates its therapeutic potential in vivo.[3]

  • Colorectal Cancer Models: In a separate study, a different quinoline derivative effectively inhibited tumor growth in a colorectal cancer xenograft model in nude mice, further supporting the translation of in vitro findings.[9]

The In Vitro-In Vivo Disconnect: Common Hurdles

The transition from cell culture to a whole organism is where many promising compounds fail. Understanding the reasons is key to designing better drugs.

  • Pharmacokinetics (ADME): A compound may be a potent enzyme inhibitor in a test tube, but if it is poorly absorbed from the gut, rapidly metabolized by the liver into an inactive form, or quickly excreted by the kidneys, it will never reach its target in a high enough concentration to be effective.

  • Stability: Some quinoline derivatives, despite high potency, suffer from low stability and are rapidly degraded by hydrolysis, leading to disappointing antiproliferative activity in vivo.[10]

  • Toxicity: A compound that is selectively toxic to cancer cells in vitro may exhibit unacceptable off-target toxicity in an animal model, affecting healthy organs and tissues. The therapeutic window—the dose range between efficacy and toxicity—may be too narrow. Acute toxicity studies in mice for two different 8-hydroxyquinoline derivatives revealed vastly different safety profiles, with LD50 values of 283.70 mg/kg and >3000 mg/kg, respectively, underscoring the importance of such evaluations.[11]

Section 3: Data Synthesis and Comparative Analysis

To provide a clear, objective comparison, the following tables summarize the available experimental data.

Table 1: Comparative In Vitro Anticancer Activity

Compound Class/Derivative Target Cell Line IC50 Value Reference
Pm(III) complex with 5,7-dichloro-2-methyl-8-quinolinol NCI-H460 (Lung Cancer) 1.00 ± 0.25 nM [3]
Yb(III) complex with 5,7-dichloro-2-methyl-8-quinolinol NCI-H460 (Lung Cancer) 5.13 ± 0.44 µM [3]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline HCT116 (Colorectal Cancer) 0.35 µM [4]

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colorectal Cancer) | 0.54 µM |[4] |

Table 2: Comparative In Vitro Antimicrobial & Antiviral Activity

Compound Derivative Target Pathogen MIC / IC50 Value Reference
5,7-dichloro-8-hydroxy-2-methylquinoline M. tuberculosis 0.1 µM (MIC) [6]
5,7-dichloro-8-hydroxy-2-methylquinoline MRSA 1.1 µM (MIC) [6]
Iso-Bu-substituted 5,7-dichloro-8-hydroxyquinoline Dengue Virus (DENV2) 0.49 µM (IC50) [8]

| Iso-Pr-substituted 5,7-dichloro-8-hydroxyquinoline | Dengue Virus (DENV2) | 3.03 µM (IC50) |[8] |

Table 3: Comparative In Vivo Antitumor Efficacy

Compound Derivative Animal Model Efficacy Metric Reference
Pm(III) complex with 5,7-dichloro-2-methyl-8-quinolinol NCI-H460 Xenograft (Mouse) 56.0% Tumor Inhibition [3]

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine | Colorectal Xenograft (Mouse) | Effective Tumor Growth Inhibition |[9] |

Section 4: Key Experimental Protocols

Scientific integrity rests on reproducible methodologies. The following are standardized protocols for assessing in vitro cytotoxicity and in vivo antitumor activity.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the IC50 value of a test compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the 2,5-dichloro-8-methylquinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Antitumor - Xenograft Mouse Model

This protocol describes a common preclinical model to evaluate a compound's efficacy in a living system.

Objective: To assess the ability of a test compound to inhibit tumor growth in vivo.

Methodology:

  • Animal Acclimation: Acclimate immunodeficient mice (e.g., nude mice) for at least one week under standard laboratory conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., NCI-H460) suspended in Matrigel into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 × Length × Width²). Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) rate for the treatment group compared to the control group.

Section 5: Visualizing Mechanisms and Workflows

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->AKT Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a key target for anticancer quinoline derivatives.

Drug_Discovery_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Screening Primary Screening (e.g., Cytotoxicity) SAR Structure-Activity Relationship (SAR) Screening->SAR Mechanism Mechanism of Action (e.g., Western Blot) Screening->Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Toxicity Toxicity Studies (e.g., LD50) Efficacy Efficacy Models (e.g., Xenograft) Toxicity->Efficacy PK Pharmacokinetics (ADME) Efficacy->PK Preclinical Preclinical Candidate PK->Preclinical Lead_ID Lead Identification Lead_ID->Screening Lead_Opt->Toxicity

Caption: Standard workflow from in vitro screening to in vivo validation for drug discovery.

Conclusion and Future Perspectives

Derivatives of 2,5-dichloro-8-methylquinoline represent a versatile and highly potent chemical scaffold. The compelling in vitro data, particularly in oncology and infectious diseases, establishes a strong foundation for their therapeutic potential. However, this guide underscores the critical truth of drug development: in vitro potency must successfully translate to in vivo efficacy and safety.

The successful demonstration of tumor inhibition in animal models by select derivatives is highly encouraging. It validates the scaffold and proves that the hurdles of ADME and toxicity are not insurmountable. Future research must focus on a multi-parameter optimization approach. Medicinal chemistry efforts should aim not only to enhance potency but also to fine-tune pharmacokinetic properties—improving solubility, metabolic stability, and oral bioavailability. A deeper understanding of the structure-toxicity relationship will be equally crucial in identifying candidates with the widest therapeutic window. By bridging the gap between the controlled simplicity of the test tube and the dynamic complexity of the living system, the full potential of these promising quinoline derivatives can be realized.

References

  • Al-Majidi, S. M. R., & Al-Amiery, A. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(11), 3175. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(40), 35917–35928. [Link]

  • Liang, F., et al. (2019). High in vitro and in vivo antitumor activities of Ln(III) complexes with mixed 5,7-dichloro-2-methyl-8-quinolinol and 4,4'-dimethyl-2,2'-bipyridyl chelating ligands. European Journal of Medicinal Chemistry, 170, 208-223. [Link]

  • Musiol, R., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ChemistrySelect, 5(2), 567-573. [Link]

  • Zarrin, A., et al. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Basic Medical Sciences, 21(1), 108-115. [Link]

  • van der Westhuyzen, R., et al. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Pharmaceuticals, 16(5), 735. [Link]

  • Gálvez, J., et al. (2000). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 10(23), 2737-2741. [Link]

  • Ioniță, P., & Voicu, V. A. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(21), 13426. [Link]

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  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]

  • Mendes, F., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 242, 112160. [Link]

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Safety Operating Guide

A Prudent Approach to Safety: Handling 2,5-Dichloro-8-methylquinoline in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling

Understanding the Potential Hazards: A Logic-Driven Assessment

In the absence of a specific Safety Data Sheet (SDS) for 2,5-Dichloro-8-methylquinoline, we must turn to a critical analysis of related molecules to anticipate its toxicological profile. Quinolines and their halogenated derivatives are known to exhibit varying degrees of toxicity. Based on the SDS for similar compounds, we can reasonably infer that 2,5-Dichloro-8-methylquinoline may present the following hazards:

  • Skin Irritation and Corrosion: Many quinoline derivatives are known to cause skin irritation.[1][2] The presence of two chlorine atoms on the quinoline ring may enhance this effect.

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1]

  • Acute Toxicity (Oral): Some related compounds are toxic if swallowed.[3]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is the cornerstone of safe chemical handling. For 2,5-Dichloro-8-methylquinoline, the following PPE is considered essential.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374.To prevent skin contact and potential irritation or absorption. Check for leaks and tears before each use.[1]
Eye and Face Protection Tight-sealing safety goggles. A face shield should be worn over goggles when there is a risk of splashing.To protect against eye contact that could lead to serious damage.[1][2]
Skin and Body Protection A flame-resistant lab coat, fully buttoned. Closed-toe shoes.To protect skin from accidental spills and splashes.
Respiratory Protection In cases of inadequate ventilation or when handling powders that may become airborne, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.To prevent inhalation of the compound, which may cause respiratory tract irritation.[1][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical to minimize the risk of exposure. The following workflow provides a procedural guide for handling 2,5-Dichloro-8-methylquinoline.

Pre-Operational Checklist:
  • Designated Area: All work with 2,5-Dichloro-8-methylquinoline should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit specifically for chemical spills readily available.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial for ensuring complete protection.

Handling Protocol:
  • Weighing and Transfer: When weighing or transferring the solid compound, do so in a chemical fume hood to minimize the risk of inhalation. Use appropriate tools to avoid generating dust.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use a face shield in addition to safety goggles.

  • Heating: If heating is required, do so in a well-ventilated area and with appropriate temperature control to avoid decomposition and the release of toxic fumes.

  • Post-Handling: After handling, wash your hands thoroughly, even if you were wearing gloves.[1]

Doffing PPE: The Critical Decontamination Step

Removing PPE in the correct order is essential to prevent cross-contamination.

Emergency Procedures: Spill and Exposure Response

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit. Absorb the material with an inert absorbent.

  • Clean-up: Wearing appropriate PPE, carefully clean the spill area.

  • Dispose: Collect all contaminated materials in a sealed, labeled container for proper disposal.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

All waste containing 2,5-Dichloro-8-methylquinoline, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled container.

  • Storage: Store the waste container in a well-ventilated and secure area, away from incompatible materials.

  • Disposal: Dispose of the waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.[1][2]

By adhering to these rigorous safety protocols, you can confidently work with 2,5-Dichloro-8-methylquinoline, advancing your research while prioritizing the well-being of yourself and your team. This commitment to safety is the hallmark of a trustworthy and authoritative scientific practice.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021, July 21).
  • National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem. Retrieved from [Link]

  • PENTA s.r.o. (2025, May 13). Safety Data Sheet: Quinoline. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.